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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(3,5-Dichlorophenyl)butanoic Acid

Introduction 4-(3,5-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. While specific literature on this exact isomer is sparse, its structural motif is of significant interest to researchers in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3,5-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. While specific literature on this exact isomer is sparse, its structural motif is of significant interest to researchers in medicinal chemistry and drug development. The presence of a dichlorinated phenyl ring attached to a butanoic acid chain makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, analytical characterization methods, and potential applications, drawing from established knowledge of structurally related compounds.

It is important to note that a specific CAS (Chemical Abstracts Service) number for 4-(3,5-Dichlorophenyl)butanoic acid is not readily found in major chemical databases, suggesting it may be a novel or less-common compound. The information herein is presented to guide researchers in its potential synthesis and characterization.

Chemical and Physical Properties

The properties of 4-(3,5-Dichlorophenyl)butanoic acid can be predicted based on its structure. A summary of its key identifiers and predicted properties is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
IUPAC Name 4-(3,5-dichlorophenyl)butanoic acid
SMILES C1=C(C=C(C=C1Cl)Cl)CCCC(=O)O
InChI InChI=1S/C10H10Cl2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)[1]
Predicted XlogP 3.3[1]
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 2
Predicted Rotatable Bond Count 4

Synthesis and Purification

Proposed Synthetic Workflow

A hypothetical two-step synthesis is outlined below, starting from 3,5-dichlorobenzoyl chloride and succinic anhydride via a Friedel-Crafts acylation to form the keto acid intermediate, followed by a reduction.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen or Wolff-Kishner Reduction A 3,5-Dichlorobenzoyl chloride + Succinic anhydride B AlCl₃ (Lewis Acid Catalyst) A->B Reaction in an inert solvent (e.g., nitrobenzene or CS₂) C 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid B->C Formation of keto acid intermediate D 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid E Reducing Agent (e.g., Zn(Hg), HCl or H₂NNH₂, KOH) D->E Reduction of the ketone F 4-(3,5-Dichlorophenyl)butanoic acid E->F Final Product

Caption: Proposed two-step synthesis of 4-(3,5-Dichlorophenyl)butanoic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., nitrobenzene), add succinic anhydride at a temperature maintained below 5°C.

  • Slowly add 3,5-dichlorobenzoyl chloride to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate, the crude keto acid, is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Synthesis of 4-(3,5-Dichlorophenyl)butanoic acid

  • Via Clemmensen Reduction:

    • Reflux the 4-(3,5-dichlorophenyl)-4-oxobutanoic acid with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid in a suitable solvent such as toluene.

    • The reaction progress should be monitored by TLC.

    • Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Via Wolff-Kishner Reduction:

    • Heat a mixture of the keto acid, hydrazine hydrate, and potassium hydroxide in a high-boiling point solvent like diethylene glycol.

    • Water and excess hydrazine are distilled off as the reaction proceeds.

    • After cooling, the reaction mixture is acidified with a mineral acid, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are then washed, dried, and concentrated.

Purification:

The final product, 4-(3,5-Dichlorophenyl)butanoic acid, can be purified by column chromatography on silica gel or by recrystallization to achieve the desired purity.

Analytical Characterization

The identity and purity of the synthesized 4-(3,5-Dichlorophenyl)butanoic acid would be confirmed using standard analytical techniques. Based on data from structurally similar compounds, the following characterizations are expected:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as triplets and a quintet for the protons of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with different chemical shifts for the chlorine-substituted and unsubstituted carbons), and the aliphatic carbons of the butanoic acid chain. For comparison, the carboxylic acid and amide carbons in 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid appear at δ 174.6 and 171.7 ppm, respectively.[2]

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 233.09 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region. For a similar compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the amide C=O stretch is observed at 1689 cm⁻¹.[3]

Applications in Research and Drug Development

While direct biological activity data for 4-(3,5-Dichlorophenyl)butanoic acid is not available, its structure suggests it could be a valuable building block in medicinal chemistry.

As a Key Intermediate

Halogenated aromatic fatty acids and their derivatives are frequently used as intermediates in the synthesis of more complex, biologically active molecules. For instance, a structurally related compound, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, is an intermediate in the synthesis of sertraline, a widely used antidepressant.[4]

Scaffold for Novel Therapeutics

The dichlorophenyl motif is present in numerous pharmacologically active compounds. This structural feature can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By derivatizing the carboxylic acid group of 4-(3,5-Dichlorophenyl)butanoic acid into esters, amides, or other functional groups, a library of novel compounds could be generated for biological screening.

  • Potential as Dopamine Receptor Ligands: Research into dopamine D3 receptor antagonists has identified molecules containing a dichlorophenylpiperazine moiety linked to an arylamide via a butyl chain as having high binding affinity.[5] This suggests that derivatives of 4-(3,5-dichlorophenyl)butanoic acid could be explored for their potential activity on dopamine receptors.

  • Antimicrobial and Antifungal Agents: Derivatives of 4-(3,4-Dichlorophenyl)-4-oxo-butanoic acid have been synthesized and shown to possess antimicrobial and antifungal activities.[6] This indicates that the dichlorophenylbutanoic acid scaffold may be a promising starting point for the development of new anti-infective agents.

The workflow for such a derivatization and screening process is visualized below.

G A 4-(3,5-Dichlorophenyl)butanoic acid B Derivatization A->B C Amide Synthesis B->C Reaction with amines D Ester Synthesis B->D Reaction with alcohols E Library of Novel Compounds C->E D->E F Biological Screening E->F G Identification of Lead Compounds F->G

Caption: Workflow for derivatization and biological screening.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-(3,5-Dichlorophenyl)butanoic acid. However, based on the safety profiles of butanoic acid and other chlorinated aromatic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]

Conclusion

4-(3,5-Dichlorophenyl)butanoic acid represents a potentially valuable, yet underexplored, chemical entity for researchers in organic synthesis and drug discovery. While lacking a designated CAS number and extensive characterization in the public domain, its synthesis and properties can be reasonably inferred from well-documented analogous compounds. This guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further investigation into its utility as a scaffold for novel therapeutic agents. As with any chemical research, all experimental work should be conducted with appropriate safety precautions.

References

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. Available from: [Link]

  • PubChemLite - 4-(3,5-dichlorophenyl)butanoic acid (C10H10Cl2O2). Available from: [Link]

  • Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3 (PDF). Available from: [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. Available from: [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid - MDPI. Available from: [Link]

  • N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists - PubMed. Available from: [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 4-(3,5-Dichlorophenyl)butanoic Acid: Molecular Weight Validation and Pharmacological Applications

Executive Summary As a Senior Application Scientist overseeing synthetic validation and drug discovery pipelines, I frequently encounter 4-(3,5-dichlorophenyl)butanoic acid (Chemical Formula: C10​H10​Cl2​O2​ ). While its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing synthetic validation and drug discovery pipelines, I frequently encounter 4-(3,5-dichlorophenyl)butanoic acid (Chemical Formula: C10​H10​Cl2​O2​ ). While its baseline molecular weight is 233.09 g/mol , its true value lies in its role as a highly lipophilic, sterically tuned structural scaffold. In modern medicinal chemistry, this core is heavily utilized to synthesize amino-substituted analogs—most notably (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB)[1]. These derivatives are engineered to act as "false substrates" for critical cellular transporters, paving the way for advanced oncological radiotheranostics[1].

This technical guide dissects the physicochemical properties of the base scaffold, explores the mechanistic rationale behind its use in drug development, and provides a self-validating analytical protocol for confirming its molecular weight and structural integrity.

Physicochemical Profiling & Isotopic Mass Distribution

Before deploying this scaffold in complex syntheses, absolute confirmation of its molecular weight and isotopic signature is mandatory.

  • Average Molecular Weight: 233.09 g/mol

  • Monoisotopic Mass: 232.005 Da

The Causality of the Isotopic Signature

In mass spectrometry, relying solely on the primary monoisotopic mass is a critical error. Because this compound contains two chlorine atoms, it possesses a highly distinct isotopic fingerprint driven by the natural abundance of 35Cl (~75%) and 37Cl (~25%). A self-validating analytical system will not just look for the mass; it will mathematically confirm the presence of the di-chlorinated ring by observing an M, M+2, and M+4 peak ratio of approximately 9:6:1 . If this ratio is absent, the structural integrity of the synthesized batch is compromised.

Mechanistic Rationale in Drug Development

Why do drug developers specifically select the 4-(3,5-dichlorophenyl)butanoic acid scaffold? The causality is rooted in spatial geometry and lipophilicity.

The 3,5-dichloro substitution pattern on the phenyl ring provides immense steric bulk and a high partition coefficient (LogP ~3.5). When this scaffold is aminated at the alpha position (C2), it forms (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) , shifting the molecular weight to 248.11 g/mol [2][3].

This aminated derivative perfectly mimics natural bulky amino acids (like phenylalanine) but is entirely unnatural. This allows ADPB to bind with high affinity ( ΔG=−7.68 kcal/mol) to the L-type amino acid transporter 1 (LAT1)[1]. Because LAT1 is heavily overexpressed in malignant tumors to meet high metabolic demands, conjugating ADPB with bifunctional chelators (such as NOTA or DOTA) creates a highly targeted radiotheranostic delivery system[1].

LAT1_Targeting A ADPB Scaffold (MW: 248.11 Da) B LAT1 Transporter (Overexpressed in Cancer) A->B Binding (ΔG = -7.68 kcal/mol) C Intracellular Uptake (Radiotheranostic Delivery) B->C Translocation D Tumor Cell Apoptosis / Imaging Signal C->D Therapeutic Action

Figure 1: LAT1 targeting mechanism utilizing the ADPB scaffold for radiotheranostic delivery.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL in 50:50 Methanol:Water containing 10 mM Ammonium Acetate.

  • Causality: The high lipophilicity of the dichlorophenyl group requires a high organic starting solvent to prevent precipitation. Using 10 mM ammonium acetate (instead of formic acid) is a deliberate choice; it facilitates the deprotonation of the carboxylic acid moiety, maximizing the yield of the [M−H]− precursor ion without causing ion suppression.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.8 µm). Execute a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The C18 stationary phase effectively retains the hydrophobic 3,5-dichlorophenyl ring. The rapid organic gradient ensures sharp peak shapes and minimizes longitudinal diffusion, delivering a concentrated band of analyte to the mass spectrometer.

Step 3: ESI-MS Ionization (Negative Mode)

  • Action: Operate the electrospray ionization (ESI) source in negative mode with a capillary voltage of -2.5 kV.

  • Causality: Negative mode selectively targets the acidic carboxylate group of the butanoic acid chain. This produces a clean, unfragmented [M−H]− signal at m/z 231.00.

Step 4: Data Acquisition & Isotopic Validation

  • Action: Monitor the mass spectrum for the exact monoisotopic mass and the isotopic distribution.

  • Causality: The system self-validates when the software detects the monoisotopic [M−H]− peak at m/z 231.00, followed by the M+2 peak at 233.00, and the M+4 peak at 235.00 in the strict 9:6:1 ratio.

LCMS_Workflow Step1 Sample Preparation (10 µg/mL in MeOH/H2O) Step2 Chromatographic Separation (C18 Column, Gradient Elution) Step1->Step2 Injection Step3 ESI-MS Ionization (Negative Mode [M-H]-) Step2->Step3 Elution Step4 Mass Analyzer (m/z 231.00 & 233.00) Step3->Step4 Ion Transfer Step5 Data Acquisition & Isotopic Validation Step4->Step5 Detection

Figure 2: Self-validating LC-MS/MS workflow for molecular weight confirmation of the scaffold.

Quantitative Data Summary

The following tables summarize the critical quantitative data required for structural validation and derivative comparison.

Table 1: Physicochemical Properties Comparison
Property4-(3,5-Dichlorophenyl)butanoic acid (Scaffold)(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB)
Molecular Formula C10​H10​Cl2​O2​ C10​H11​Cl2​NO2​
Average Molecular Weight 233.09 g/mol 248.11 g/mol [2]
Monoisotopic Mass 232.005 Da247.016 Da
Key Functional Groups Carboxylic Acid, Dichlorophenyl α -Amino Acid, Dichlorophenyl
Primary Application Synthetic PrecursorLAT1-Targeted Radiotheranostic[1]
Table 2: Exact Mass and Isotopic Distribution ( [M−H]− Ion)
Ion Speciesm/z ValueRelative AbundanceCausality / Origin
[M−H]− (Monoisotopic) 231.00~100%Contains two 35Cl atoms
[M+2−H]− 233.00~65%Contains one 35Cl and one 37Cl atom
[M+4−H]− 235.00~11%Contains two 37Cl atoms

Sources

Foundational

4-(3,5-Dichlorophenyl)butanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(3,5-Dichlorophenyl)butanoic acid Introduction In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(3,5-Dichlorophenyl)butanoic acid

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of safety, efficacy, and intellectual property. Any ambiguity can lead to catastrophic failures in later-stage development, regulatory rejection, or the misinterpretation of biological activity. This guide provides an in-depth, multi-faceted analytical strategy for the complete structure elucidation of 4-(3,5-Dichlorophenyl)butanoic acid (C₁₀H₁₀Cl₂O₂), a halogenated aromatic fatty acid derivative.

The principles and protocols detailed herein are not merely a sequence of steps but a validated, logical workflow. As a Senior Application Scientist, my objective is to explain the causality behind each analytical choice, ensuring that the data generated from each technique is cross-validated by the others. This integrated approach, combining mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and chromatography, constitutes a self-validating system for structure confirmation, aligning with the stringent requirements of regulatory bodies and ensuring the highest degree of scientific integrity.[1][2][3]

Part 1: Molecular Mass and Formula Determination via Mass Spectrometry (MS)

Mass spectrometry is the initial and most critical step in structure elucidation, as it directly measures the mass-to-charge ratio (m/z), providing the molecular weight and, with high resolution, the elemental composition of the analyte.[4][5] For a halogenated compound like 4-(3,5-Dichlorophenyl)butanoic acid, MS offers a unique and definitive fingerprint due to the characteristic isotopic distribution of chlorine.[6][7]

Expertise & Causality: Why MS First?

Starting with MS is a strategic choice. It immediately confirms the mass of the synthesized or isolated compound, providing a crucial check against the theoretical mass. The isotopic pattern for chlorine acts as an internal validator for the presence and number of chlorine atoms, significantly constraining the possible molecular formulas long before NMR or IR data are interpreted.

Expected Mass Spectrum of 4-(3,5-Dichlorophenyl)butanoic acid

The molecular formula C₁₀H₁₀Cl₂O₂ gives a monoisotopic mass of approximately 232.0058 Da.[8] The presence of two chlorine atoms is the most telling feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[7][9] This results in a predictable cluster of peaks for the molecular ion (M⁺˙):

  • M⁺˙ Peak: Contains two ³⁵Cl atoms.

  • (M+2)⁺˙ Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • (M+4)⁺˙ Peak: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1 , a highly characteristic pattern that provides definitive evidence for the presence of two chlorine atoms.[7]

Beyond the molecular ion, fragmentation patterns provide clues to the molecule's structure.[6][10][11] For 4-(3,5-Dichlorophenyl)butanoic acid, key expected fragments include:

  • Loss of the carboxylic acid moiety (-COOH).

  • Cleavage of the aliphatic chain.

  • Loss of one or both chlorine atoms.

Data Presentation: Predicted MS Data
Ion/FragmentPredicted m/z (Monoisotopic)Notes
[M]⁺˙ (C₁₀H₁₀³⁵Cl₂O₂)232.0Molecular ion
[M+2]⁺˙234.0Contains one ³⁷Cl
[M+4]⁺˙236.0Contains two ³⁷Cl
[M-COOH]⁺187.0Loss of the carboxylic acid group
[M-C₄H₇O₂]⁺145.0Cleavage yielding the dichlorophenyl fragment
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the potential volatility of the compound (or its derivatized form), GC-MS with Electron Ionization (EI) is an excellent choice for obtaining detailed fragmentation patterns.[5][12]

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent like dichloromethane or methanol. If the compound has low volatility, derivatization (e.g., silylation of the carboxylic acid) may be required.

  • Instrument Setup:

    • GC System: Use a capillary column (e.g., DB-5ms) suitable for semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Detector Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This high energy ensures reproducible fragmentation.[6]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

  • Analysis: Integrate the peaks and analyze the mass spectrum of the main component. Verify the molecular ion cluster ratio and compare fragmentation patterns to predicted pathways.

Part 2: Elucidating the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive connectivity map of the molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton.[13]

Expertise & Causality: The Logic of NMR Interpretation

For 4-(3,5-Dichlorophenyl)butanoic acid, the structure has distinct regions: a symmetrically substituted aromatic ring and a flexible aliphatic chain terminating in a carboxylic acid. NMR allows us to probe each of these regions independently and then piece them together. The symmetry of the dichlorophenyl group is a key feature that NMR can confirm or refute with high certainty.

Expected ¹H NMR Spectrum
  • Aromatic Region (δ 6.5-8.0 ppm): The 3,5-dichloro substitution pattern creates symmetry. We expect two distinct signals for the 3 aromatic protons.[14][15][16]

    • A signal for the two equivalent protons at positions 2 and 6 (H-2, H-6). This will appear as a doublet, coupled to H-4.

    • A signal for the single proton at position 4 (H-4). This will appear as a triplet, coupled to H-2 and H-6.

  • Aliphatic Region (δ 1.5-3.0 ppm): The butanoic acid chain protons will show characteristic splitting.

    • The benzylic protons (-CH₂-Ar) will be deshielded by the ring and appear as a triplet around δ 2.5-2.8 ppm.[16]

    • The protons adjacent to the carbonyl group (-CH₂-COOH) will also be deshielded, appearing as a triplet around δ 2.2-2.5 ppm.

    • The central methylene protons (-CH₂-) will be the most shielded and will be split by both adjacent CH₂ groups, appearing as a quintet (or multiplet) around δ 1.8-2.1 ppm.

  • Carboxylic Acid Proton (δ >10 ppm): The acidic proton (-COOH) will appear as a broad singlet far downfield, which will disappear upon shaking the sample with D₂O.

Expected ¹³C NMR Spectrum
  • Carbonyl Region (δ 170-185 ppm): A single signal for the carboxylic acid carbon.

  • Aromatic Region (δ 120-150 ppm): Due to symmetry, we expect four distinct signals.[15][17]

    • One signal for the two equivalent carbons bearing chlorine (C-3, C-5).

    • One signal for the two equivalent carbons at positions 2 and 6 (C-2, C-6).

    • One signal for the carbon at position 4 (C-4).

    • One signal for the ipso-carbon attached to the butyl chain (C-1).

  • Aliphatic Region (δ 20-40 ppm): Three distinct signals for the three methylene carbons of the butyl chain.

Data Presentation: Predicted NMR Data
AssignmentPredicted ¹H NMR (δ, ppm)MultiplicityPredicted ¹³C NMR (δ, ppm)
-COOH>10broad s~175
H-2, H-6~7.2d~128
H-4~7.1t~126
Ar-CH₂-~2.7t~35
-CH₂-~2.0quint~26
-CH₂-COOH~2.4t~33
C-1--~142
C-3, C-5--~134
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a higher number of scans (e.g., 1024 or more) may be necessary.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as a reference.

Part 3: Functional Group Identification with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[18] For 4-(3,5-Dichlorophenyl)butanoic acid, it serves as a crucial confirmation of the carboxylic acid moiety.

Expertise & Causality: The Role of IR in Validation

While NMR and MS provide the structural backbone and formula, IR provides orthogonal validation. The unmistakable broad O-H stretch and the intense C=O stretch of the carboxylic acid dimer are often the first pieces of evidence a chemist looks for to confirm a successful synthesis.[18][19]

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (very broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1760-1690 (strong, sharp)C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
1320-1210C-O stretchCarboxylic Acid
800-600C-Cl stretchAryl Halide
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 4: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

A pure sample is a prerequisite for accurate spectroscopic analysis. HPLC is the gold standard for assessing the purity of non-volatile organic compounds and is a mandatory part of quality control in drug development.[20][21][22]

Expertise & Causality: Why Purity Matters

An impure sample will yield confusing and potentially misleading spectroscopic data. Impurities can introduce extra peaks in NMR spectra, additional ions in MS, and obscure functional group analysis in IR. Establishing purity via a validated chromatographic method is essential for trustworthy data.[1][3]

Experimental Protocol: Reversed-Phase HPLC Method
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Analysis: Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.

Part 5: Integrated Workflow and Final Confirmation

Mandatory Visualization: Structure Elucidation Workflow

Elucidation_Workflow cluster_Purity Purity Assessment cluster_Spectroscopy Spectroscopic Analysis cluster_Interpretation Data Integration & Confirmation Purity HPLC Analysis MS Mass Spectrometry (MS) Purity->MS NMR NMR (¹H & ¹³C) Purity->NMR IR Infrared (IR) Purity->IR Data_MS Molecular Formula (C₁₀H₁₀Cl₂O₂) Isotopic Pattern (2x Cl) MS->Data_MS Data_NMR Connectivity & Stereochemistry (Aromatic & Aliphatic Spin Systems) NMR->Data_NMR Data_IR Functional Groups Confirmed (-COOH, Ar-Cl) IR->Data_IR Confirmation Final Structure Confirmed Data_MS->Confirmation Data_IR->Confirmation Data_NMR->Confirmation

Caption: Integrated workflow for structure elucidation.

This systematic process ensures that the final proposed structure is supported by orthogonal lines of evidence: the correct mass and elemental formula from MS, the specific functional groups from IR, the precise atom-to-atom connectivity from NMR, and the confirmed purity from HPLC. This self-validating system is the cornerstone of modern analytical science.

References

  • Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis. (2025). Benchchem.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). Benchchem.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH. Available at: [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (n.d.). PMC. Available at: [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. Available at: [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. (2023). LCGC International. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Structure Elucidation. (n.d.). Clariant Analytical Sciences. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (2003). Journal of the American Chemical Society. Available at: [Link]

  • Video: NMR Spectroscopy of Aromatic Compounds. (2025). JoVE. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

  • AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. (n.d.). Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Available at: [Link]

  • One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. (n.d.). ACS Publications. Available at: [Link]

  • A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine. (2025). Benchchem.
  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. Available at: [Link]

  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. (n.d.). PubChem. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry. (n.d.). Organic Chemistry I Lab. Available at: [Link]

  • 4-(3,5-dichlorophenyl)butanoic acid (C10H10Cl2O2). (n.d.). PubChemLite. Available at: [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. (n.d.). Pearson. Available at: [Link]

  • Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. (2020). ResearchGate. Available at: [Link]

  • An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)butanoic Acid. (2025). Benchchem.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Liquid chromatographic analysis of dichlorophen and its major impurity. (n.d.). PubMed. Available at: [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2021). MDPI. Available at: [Link]

  • Process for preparing a 4,4-diphenylbutanoic acid derivative. (n.d.). Google Patents.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Method of Test for Dichlorophen, Bithionol and Hexachlorophene in Cosmetics. (2022). Taiwan Food and Drug Administration. Available at: [Link]

  • MS fragmentation patterns of (A) 1 and (B) 3. (n.d.). ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Available at: [Link]

  • GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine. (2025). Benchchem.
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  • ¹H NMR Chemical Shifts. (2020). Organic Chemistry Data. Available at: [Link]

  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). PMC. Available at: [Link]

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Exploratory

In-Depth Technical Guide: Synthesis of 4-(3,5-Dichlorophenyl)butanoic Acid

A Resource for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a detailed examination of the synthetic pathways leading to 4-(3,5-dichlorophenyl)butanoic acid,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the synthetic pathways leading to 4-(3,5-dichlorophenyl)butanoic acid, a significant building block in medicinal chemistry. The document outlines two primary, field-proven synthetic strategies: the classical Friedel-Crafts acylation followed by reduction, and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling approach. Each method is presented with in-depth procedural details, mechanistic insights, and a comparative analysis to guide researchers in selecting the most appropriate route for their specific needs, considering factors such as scale, cost, and purity requirements.

Introduction: The Strategic Importance of 4-(3,5-Dichlorophenyl)butanoic Acid

4-(3,5-Dichlorophenyl)butanoic acid is a key intermediate in the synthesis of a variety of pharmacologically relevant molecules. The presence of the 3,5-dichlorophenyl group can confer advantageous properties to a drug candidate, such as increased lipophilicity, which can improve cell membrane permeability, and enhanced metabolic stability by blocking potential sites of oxidation. A reliable and scalable synthesis of this compound is therefore a critical first step in many drug discovery and development programs.

This guide will provide a comprehensive analysis of two robust synthetic routes, offering detailed experimental protocols and the scientific rationale behind the methodological choices.

Synthetic Route 1: Friedel-Crafts Acylation and Subsequent Reduction

This traditional and widely-used method provides a cost-effective pathway to the target molecule. It is a two-step process involving an initial acylation of 1,3-dichlorobenzene, followed by the reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation

The synthesis commences with the electrophilic aromatic substitution of 1,3-dichlorobenzene with succinic anhydride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2][3]

Causality of Experimental Choices:

  • Catalyst: Aluminum chloride is used in stoichiometric amounts as it complexes with the product ketone, rendering it inactive.[2]

  • Solvent: While 1,3-dichlorobenzene can serve as both reactant and solvent, an inert solvent like dichloromethane or nitrobenzene can also be employed.[2]

  • Temperature: The reaction is initially cooled to control the exothermic reaction between the Lewis acid and the anhydride, and then gently heated to drive the reaction to completion.[2]

Experimental Protocol: Synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutanoic Acid

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Reagent Loading: The flask is charged with anhydrous aluminum chloride (2.2 equivalents) and 1,3-dichlorobenzene (acting as solvent and reactant). The mixture is cooled to 0-5 °C.

  • Substrate Addition: Succinic anhydride (1.0 equivalent) is added portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: The mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours, with monitoring by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2]

  • Purification: The precipitated product is collected by filtration, washed with water and dilute sodium bicarbonate solution, and can be further purified by recrystallization from ethanol/water.

Data Summary Table 1: Friedel-Crafts Acylation

ParameterTypical Value
Reactants1,3-Dichlorobenzene, Succinic Anhydride
CatalystAluminum Chloride (AlCl₃)
Temperature60-70 °C
Typical Yield70-85%

Workflow Diagram: Friedel-Crafts Acylation

G A Charge Flask with 1,3-Dichlorobenzene & AlCl3 B Cool to 0-5 °C A->B C Add Succinic Anhydride B->C D Heat to 60-70 °C C->D E Quench with Ice/HCl D->E F Filter and Purify E->F

Caption: Workflow of the Friedel-Crafts acylation step.

Step 2: Reduction of the Ketone

The intermediate keto-acid is then reduced to the desired butanoic acid. Two classical methods are well-suited for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

  • Clemmensen Reduction: This method employs amalgamated zinc and concentrated hydrochloric acid and is effective for substrates stable in strongly acidic conditions.[4][5][6][7][8] The reaction is thought to proceed via organozinc intermediates on the surface of the zinc.[4]

  • Wolff-Kishner Reduction: This reaction uses hydrazine hydrate and a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol.[9][10][11][12] It is ideal for acid-sensitive molecules. The Huang-Minlon modification, which involves distilling off water to drive the reaction, is a common and efficient variant.[12]

Experimental Protocol: Clemmensen Reduction

  • Zinc Amalgamation: Zinc dust is stirred with a dilute solution of mercuric chloride.

  • Reaction: The amalgamated zinc is added to a flask with concentrated hydrochloric acid, water, and the 4-(3,5-dichlorophenyl)-4-oxobutanoic acid.

  • Reflux: The mixture is heated under reflux for several hours.

  • Work-up: After cooling, the mixture is decanted, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Data Summary Table 2: Reduction Methods

MethodReagentsConditionsAdvantagesDisadvantages
Clemmensen Zn(Hg), conc. HClRefluxSimple setupHarsh acidic conditions, use of toxic mercury
Wolff-Kishner N₂H₄·H₂O, KOH, Diethylene GlycolHigh Temp (~200 °C)Good for acid-sensitive substratesHarsh basic conditions, high temperatures

Synthetic Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This modern approach offers a milder and often more efficient route, leveraging the power of transition-metal catalysis for carbon-carbon bond formation.[13][14]

Step 1: Suzuki-Miyaura Coupling

This step involves the palladium-catalyzed cross-coupling of (3,5-dichlorophenyl)boronic acid with an ester of a 4-halobutanoate, such as ethyl 4-bromobutanoate.[15][16]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is used to catalyze the reaction cycle of oxidative addition, transmetalation, and reductive elimination.[14]

  • Base: A base, like potassium carbonate, is required to activate the boronic acid for the transmetalation step.[16]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Synthesis of Ethyl 4-(3,5-dichlorophenyl)butanoate

  • Reaction Setup: In a Schlenk flask, combine (3,5-dichlorophenyl)boronic acid (1.0 eq.), ethyl 4-bromobutanoate (1.1 eq.), Pd(PPh₃)₄ (2-5 mol%), and potassium carbonate (2.0 eq.).

  • Solvent Addition and Degassing: Add a degassed solvent mixture (e.g., toluene/water).

  • Reaction: Heat the mixture to reflux (80-90 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute with water and extract with an organic solvent.

  • Purification: Purify the crude ester by column chromatography.

Step 2: Ester Hydrolysis

The final step is the saponification of the ethyl ester to the carboxylic acid.

Experimental Protocol: Hydrolysis

  • Reaction: Dissolve the ester in a mixture of ethanol and water, and add an aqueous solution of sodium hydroxide or lithium hydroxide.

  • Stirring: Stir at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Remove the ethanol, wash the aqueous residue with a non-polar solvent, and then acidify the aqueous layer with dilute HCl to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Workflow Diagram: Suzuki Coupling Route

G A (3,5-Dichlorophenyl)boronic acid + Ethyl 4-bromobutanoate B Suzuki Coupling (Pd Catalyst, Base) A->B C Ethyl 4-(3,5-dichlorophenyl)butanoate B->C D Ester Hydrolysis (NaOH) C->D E 4-(3,5-Dichlorophenyl)butanoic acid D->E

Caption: Synthetic pathway via Suzuki coupling and hydrolysis.

Comparative Analysis and Recommendations

AspectRoute 1: Friedel-Crafts & ReductionRoute 2: Suzuki Coupling
Starting Materials Inexpensive and readily available bulk chemicals.Boronic acids can be more expensive.
Reaction Conditions Harsh (strong acids/bases, high temperatures).Generally milder conditions.
Safety & Environment Use of toxic mercury (Clemmensen), significant acid/base waste.Palladium catalyst can be toxic and requires removal; less hazardous reagents overall.
Scalability Well-established for large-scale industrial synthesis.Can be more expensive to scale due to catalyst cost.
Selectivity & Yield Can have issues with regioselectivity; yields are typically moderate to good.Highly selective with generally higher yields.

Recommendations:

  • For large-scale, cost-sensitive production , the Friedel-Crafts acylation followed by reduction remains a highly relevant and economical choice.

  • For medicinal chemistry programs, smaller-scale synthesis, and when high purity and yield are critical , the Suzuki-Miyaura coupling route is often the superior method due to its milder conditions and higher selectivity.

Conclusion

The synthesis of 4-(3,5-dichlorophenyl)butanoic acid can be effectively achieved through multiple synthetic strategies. The selection of the optimal route is a critical decision that depends on the specific project goals, including the desired scale of synthesis, economic constraints, and the purity requirements of the final product. This guide has provided the necessary technical details and scientific rationale to empower researchers to make an informed choice for their synthetic endeavors.

References

  • ChemicalBook. (2022, August 26). Synthesis and application of 3,5-dichloro-4-aminoacetophenone.
  • Hanifa, et al. (2020, September 18). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3.
  • Wikipedia. Wolff–Kishner reduction.
  • PMC. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. Clemmensen reduction.
  • Benchchem. An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)butanoic Acid.
  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • Google Patents. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Google Patents. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
  • ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations.
  • MDPI. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • Alfa Chemistry. Clemmensen Reduction.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Monash University Research Profile. (2015, November 5). The Hydrolysis of Diclofenac Esters.
  • Alfa Chemistry. Wolff-Kishner Reduction.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Juniper Publishers. (2024, April 16). The Clemmensen Reduction.
  • Benchchem. Application Note: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation.
  • ResearchGate. (2024, April 4). (PDF) The Clemmensen Reduction.
  • Benchchem. Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
  • Beilstein Journals. (2014, January 23). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study.
  • Jim Clark. friedel-crafts acylation of benzene.
  • MDPI. (2023, November 3). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water.
  • Toppr. (2026, January 17). What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE.
  • Sciencemadness Wiki. (2018, May 20). Wolff–Kishner reduction.

Sources

Foundational

Engineering 4-(3,5-Dichlorophenyl)butanoic Acid: Starting Materials, Mechanistic Pathways, and Synthetic Workflows

Executive Summary The structural motif of 4-(3,5-dichlorophenyl)butanoic acid [1] and its functionalized derivatives represents a critical scaffold in modern drug discovery and agrochemical development. Most notably, its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of 4-(3,5-dichlorophenyl)butanoic acid [1] and its functionalized derivatives represents a critical scaffold in modern drug discovery and agrochemical development. Most notably, its amino derivative, (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) , has demonstrated exceptional promise as a radiotheranostic agent targeting the L-type amino acid transporter 1 (LAT1) in oncology[2].

From a synthetic perspective, the 3,5-dichloro substitution pattern presents a unique challenge. Because chlorine atoms are ortho/para-directing and deactivating, standard electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) on a 1,3-dichlorobenzene core will exclusively yield 2,4-dichloro or 2,6-dichloro isomers. Therefore, the 3,5-dichloro pattern must be pre-installed in the starting materials. This whitepaper details the selection, causality, and step-by-step utilization of the optimal starting materials required to synthesize this high-value target.

Retrosynthetic Analysis & Starting Material Selection

To bypass the regiochemical limitations of direct aromatic substitution, the synthesis of 4-(3,5-dichlorophenyl)butanoic acid derivatives relies on cross-coupling or homologation of pre-functionalized 3,5-dichloroarenes.

Mechanistic Causality in Material Selection:
  • 3,5-Dichloroiodobenzene : The premier starting material for Heck cross-coupling. The iodine leaving group allows oxidative addition by Pd(0) to occur at milder temperatures compared to the bromo-analogue, preventing the thermal decarboxylation of the butenoic acid coupling partner.

  • 3,5-Dichlorophenethyl bromide [3]: The optimal electrophile for asymmetric alpha-alkylation. The two-carbon linker perfectly complements a two-carbon chiral glycine equivalent, cleanly yielding the four-carbon butanoic acid backbone of ADPB.

  • 3,5-Dichlorobenzaldehyde [4]: A highly versatile precursor for Wittig homologation. It allows for the stepwise construction of the aliphatic chain when cross-coupling is not viable due to catalyst poisoning.

Quantitative Data: Starting Material Matrix
Starting MaterialCAS NumberChemical RoleDownstream Target
3,5-Dichloroiodobenzene 2252-82-6Aryl halide for Pd-catalyzed cross-coupling4-(3,5-Dichlorophenyl)butanoic acid
3,5-Dichlorophenethyl bromide 93427-14-6Electrophile for asymmetric alkylation(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
3,5-Dichlorobenzaldehyde 10203-08-4Electrophile for Wittig olefination4-(3,5-Dichlorophenyl)-3-butenoic acid

Visualizing the Synthetic Logic

G Target 4-(3,5-Dichlorophenyl) butanoic acid ADPB (S)-2-Amino-4- (3,5-dichlorophenyl) butanoic acid Target->ADPB alpha-Amination SM1 3,5-Dichloroiodobenzene SM1->Target Heck Coupling + Reduction SM2 3,5-Dichlorophenethyl bromide SM2->ADPB Asymmetric Alkylation

Retrosynthetic pathways for 4-(3,5-dichlorophenyl)butanoic acid derivatives.

Experimental Protocols & Synthetic Workflows

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure the integrity of the 3,5-dichloro scaffold throughout the reaction.

Protocol A: Synthesis of the Arylbutanoic Acid Backbone via Heck Coupling

This route utilizes 3,5-dichloroiodobenzene to construct the core carbon framework.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, charge 3,5-dichloroiodobenzene (1.0 equiv), 3-butenoic acid (1.2 equiv), and anhydrous triethylamine (3.0 equiv) in degassed dimethylformamide (DMF).

  • Catalyst Initiation: Add Palladium(II) acetate (0.05 equiv) and tri(o-tolyl)phosphine (0.1 equiv). Causality: The bulky tri(o-tolyl)phosphine ligand accelerates the reductive elimination step in the catalytic cycle, driving the reaction forward while suppressing unwanted homocoupling.

  • Coupling: Stir the mixture at 90°C for 12 hours under a nitrogen atmosphere. Monitor via HPLC until the aryl iodide is consumed.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Acidify the filtrate with 1M HCl to pH 2, and extract with ethyl acetate.

  • Hydrogenation: Transfer the crude 4-(3,5-dichlorophenyl)-3-butenoic acid to a Parr shaker. Add 10% Pd/C (0.05 equiv) and methanol. Pressurize with H₂ (30 psi) and agitate for 4 hours. Validation: The reduction of the alkene converges all positional isomers generated during the Heck reaction into the single, fully saturated target: 4-(3,5-dichlorophenyl)butanoic acid [1].

Protocol B: Asymmetric Synthesis of ADPB via Chiral Auxiliary

This route utilizes 3,5-dichlorophenethyl bromide to synthesize the LAT1-targeting radiotheranostic agent[2].

Step-by-Step Methodology:

  • Enolate Generation: Dissolve Schöllkopf's bis-lactim ether (chiral glycine equivalent, 1.0 equiv) in anhydrous THF and cool to -78°C. Dropwise add n-Butyllithium (1.05 equiv, 2.5M in hexanes). Causality: The bulky isopropyl group on the auxiliary selectively shields the "top" face of the resulting enolate, dictating the stereochemical outcome of the subsequent step.

  • Stereoselective Alkylation: Slowly add 3,5-dichlorophenethyl bromide [3] (1.1 equiv) to the enolate solution. The electrophile is forced to attack from the unhindered "bottom" face. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Hydrolysis: Quench the reaction with 0.5N HCl and stir vigorously for 12 hours at room temperature. This mildly acidic condition cleaves the bis-lactim ether, liberating the free amino acid while leaving the aryl chlorides intact.

  • Isolation: Concentrate the aqueous layer and purify the residue via ion-exchange chromatography (Dowex 50WX8 resin), eluting with 1M aqueous ammonia. Lyophilize the eluent to yield (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (>98% ee).

G Step1 1. Enolate Formation (Schöllkopf Auxiliary + n-BuLi) THF, -78°C Step2 2. Stereoselective Alkylation Add 3,5-Dichlorophenethyl bromide -78°C to RT Step1->Step2 Step3 3. Acidic Hydrolysis 0.5N HCl, RT, 12h Step2->Step3 Step4 4. Target Isolation (S)-2-Amino-4-(3,5-dichlorophenyl) butanoic acid (>98% ee) Step3->Step4

Step-by-step asymmetric synthesis workflow for ADPB using a chiral auxiliary.

References

  • Holik, H. A., et al. "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER" - ResearchGate. Available at:[Link]

  • "4-(3,5-dichlorophenyl)butanoic acid — Chemical Substance Information" - NextSDS. Available at:[Link]

Sources

Exploratory

Spectroscopic Data for 4-(3,5-Dichlorophenyl)butanoic Acid: A Technical Guide

Molecular Structure and Spectroscopic Overview 4-(3,5-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its molecular structure, consisting of a 3,5-dichlorinated phenyl ring attached to a butanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Spectroscopic Overview

4-(3,5-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its molecular structure, consisting of a 3,5-dichlorinated phenyl ring attached to a butanoic acid chain, dictates its characteristic spectroscopic features. Understanding these features is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for revealing the proton environment within a molecule. For 4-(3,5-Dichlorophenyl)butanoic acid, the spectrum is predicted to show distinct signals for the aromatic and aliphatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(3,5-Dichlorophenyl)butanoic acid in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical, as carboxylic acid protons can exchange with protic solvents. DMSO-d₆ is often preferred for observing the carboxylic acid proton.[1][2][3][4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Utilize a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phasing and baseline correction.

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and integrations for the protons of 4-(3,5-Dichlorophenyl)butanoic acid are summarized below. These predictions are based on established chemical shift ranges and data from analogous compounds.[5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1' (Aromatic)~7.2 ppmTriplet (t)1H
H-2', H-6' (Aromatic)~7.1 ppmDoublet (d)2H
H-4 (Aliphatic)~2.6 ppmTriplet (t)2H
H-2 (Aliphatic)~2.3 ppmTriplet (t)2H
H-3 (Aliphatic)~1.9 ppmQuintet (quin)2H
COOH~11-12 ppmSinglet (s, broad)1H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 7.0-7.3 ppm): The 3,5-disubstitution pattern of the phenyl ring is expected to give rise to two distinct signals. The proton at the 4'-position (H-1') will appear as a triplet due to coupling with the two equivalent protons at the 2' and 6' positions. The protons at the 2'- and 6'-positions (H-2', H-6') will appear as a doublet, coupling with the H-1' proton.

  • Aliphatic Region (δ 1.8-2.7 ppm): The butanoic acid chain will exhibit three distinct signals. The methylene group adjacent to the aromatic ring (H-4) will be the most deshielded of the aliphatic protons and is predicted to appear as a triplet. The methylene group alpha to the carbonyl group (H-2) will also be a triplet. The central methylene group (H-3) is expected to appear as a quintet due to coupling with the adjacent methylene protons.

  • Carboxylic Acid Proton (δ 11-12 ppm): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be concentration-dependent.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(3,5-Dichlorophenyl)butanoic acid will produce a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, often at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the data is processed using a Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of 4-(3,5-Dichlorophenyl)butanoic acid are presented below. These predictions are based on typical chemical shift ranges for similar functional groups.[6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~178 ppm
C-1' (Aromatic, C-Cl)~135 ppm
C-3', C-5' (Aromatic, C-Cl)~134 ppm
C-4' (Aromatic, C-H)~128 ppm
C-2', C-6' (Aromatic, C-H)~127 ppm
C-4 (Aliphatic)~35 ppm
C-2 (Aliphatic)~33 ppm
C-3 (Aliphatic)~26 ppm
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~178 ppm): The carbon of the carboxylic acid group is the most deshielded and appears at the lowest field.

  • Aromatic Carbons (δ 125-145 ppm): The aromatic region will show four distinct signals. The carbons directly attached to the chlorine atoms (C-1', C-3', C-5') will be the most deshielded in this region. The remaining aromatic carbons will appear at slightly higher fields.

  • Aliphatic Carbons (δ 25-36 ppm): The three methylene carbons of the butanoic acid chain will appear in the aliphatic region of the spectrum. The carbon adjacent to the aromatic ring (C-4) and the carbon alpha to the carbonyl group (C-2) will be more deshielded than the central methylene carbon (C-3).

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample like 4-(3,5-Dichlorophenyl)butanoic acid, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first, followed by the spectrum of the sample.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for 4-(3,5-Dichlorophenyl)butanoic acid are listed below. These predictions are based on the functional groups present in the molecule.[8][9][10]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Strong, Broad
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Carboxylic acid)1720 - 1700Strong, Sharp
C=C stretch (Aromatic)1600 - 1450Medium to Weak
C-O stretch (Carboxylic acid)1320 - 1210Medium
C-Cl stretch800 - 600Strong
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ will indicate the presence of the carbonyl group of the carboxylic acid.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-Cl Stretch: Strong absorptions in the fingerprint region (800-600 cm⁻¹) will be indicative of the carbon-chlorine bonds.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will likely cause more fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

The predicted major ions in the mass spectrum of 4-(3,5-Dichlorophenyl)butanoic acid are listed below. The molecular weight of C₁₀H₁₀Cl₂O₂ is approximately 232.09 g/mol .

m/z Proposed Fragment Ion
232/234/236[M]⁺ (Molecular ion)
187/189/191[M - COOH]⁺
173/175/177[M - CH₂COOH]⁺
145/147[C₆H₃Cl₂]⁺
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4). This would be a key indicator for the presence of two chlorine atoms.

  • Fragmentation Pattern: Common fragmentation pathways for phenylalkanoic acids involve cleavage of the alkyl chain.[11][12][13][14]

    • Loss of the carboxylic acid group (a radical of mass 45) would lead to a fragment at m/z 187.

    • Cleavage of the bond between the alpha and beta carbons of the butanoic acid chain could result in a fragment at m/z 173.

    • Cleavage of the bond between the alkyl chain and the aromatic ring would result in a dichlorophenyl cation at m/z 145.

Visualizations

Molecular Structure

Caption: Molecular structure of 4-(3,5-Dichlorophenyl)butanoic acid.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-(3,5-Dichlorophenyl)butanoic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Sources

Foundational

Structural Anatomy and ¹H NMR Spectral Analysis of 4-(3,5-Dichlorophenyl)butanoic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Introduction & Structural Logic 4-(3,5-Dichlorophenyl)butanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Introduction & Structural Logic

4-(3,5-Dichlorophenyl)butanoic acid is a critical synthetic intermediate utilized in the development of pharmaceuticals and agrochemicals. The presence of the 3,5-dichloro substitution pattern acts as a robust pharmacophore element, strategically employed to increase lipophilicity and block cytochrome P450-mediated oxidation at the meta positions.

To utilize this compound effectively, researchers must be able to verify its structural integrity and purity. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for this validation. The spectrum of this molecule is dictated by two distinct spin-systems: the C2v-symmetric aromatic ring and the freely rotating aliphatic chain . Understanding the causality behind these chemical shifts—driven by the competing inductive (-I) and resonance (+M) effects of the halogens—is essential for accurate spectral interpretation[1].

Causality in Experimental Design

A robust NMR protocol is not merely a sequence of steps; it is a carefully calibrated, self-validating system. Every experimental choice must be justified by the physical chemistry of the molecule.

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is the optimal solvent for this compound. Unlike DMSO-d₆, which acts as a strong hydrogen-bond acceptor and can alter the conformational dynamics of the aliphatic chain, CDCl₃ provides a non-polar environment that yields sharper resolution of the aliphatic multiplets. Reference spectra for analogous aliphatic chains, such as unsubstituted 4-phenylbutanoic acid, confirm that CDCl₃ provides optimal dispersion for the beta-protons[2].

  • Relaxation Delay (D1): A relaxation delay of 1.5 seconds is chosen. Because we are acquiring quantitative ¹H data, the D1 must exceed 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton to ensure the integration values accurately reflect the molecular formula.

  • Internal Standard: Tetramethylsilane (TMS) is included at 0.0 ppm to provide a zero-point reference, ensuring that the subtle deshielding effects of the chlorine atoms are measured with absolute precision[3].

Self-Validating ¹H NMR Acquisition Protocol

The following methodology outlines a strict, self-validating workflow for acquiring the ¹H NMR spectrum.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 4-(3,5-Dichlorophenyl)butanoic acid in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Validation: The solution must be optically clear. Particulates induce magnetic susceptibility gradients that broaden spectral lines. If cloudy, filter the sample through a glass wool plug.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the exact resonance frequency of ¹H (e.g., 400.13 MHz).

  • Validation: The reflected power curve (wobble curve) must show a sharp minimum exactly at the operating frequency, ensuring maximum RF pulse efficiency.

Step 3: Field Homogenization (Locking & Shimming)

  • Action: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z1-Z5).

  • Validation: Monitor the TMS peak. The Full Width at Half Maximum ( W1/2​ ) of the TMS signal must be <0.5 Hz. If the peak is asymmetric, manual adjustment of the non-spinning shims (X, Y, XZ, YZ) is required.

Step 4: Data Acquisition & Processing

  • Action: Acquire 16 to 32 transients using a standard 30° pulse sequence (zg30). Apply a Fourier Transform, phase the spectrum to pure absorption, and apply a baseline correction.

  • Validation: The signal-to-noise ratio (SNR) of the weakest signal (the aromatic H4 triplet) must exceed 10:1 to guarantee integration accuracy.

Workflow N1 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 Validate: Optically clear solution N2 2. Probe Tuning & Matching Optimize for 1H resonance Validate: Minimum reflected power N1->N2 N3 3. Locking & Shimming Lock to CDCl3 deuterium signal Validate: TMS W1/2 < 0.5 Hz N2->N3 N4 4. Data Acquisition Pulse angle: 30°, D1: 1.5s Validate: SNR > 10:1 for H4 N3->N4 N5 5. Processing & Validation Fourier Transform & Phasing Validate: Integration ratio 1:2:2:2:2 N4->N5

Caption: Step-by-step self-validating workflow for high-resolution 1H NMR acquisition.

Spectral Data & Mechanistic Interpretation

The ¹H NMR spectrum of 4-(3,5-Dichlorophenyl)butanoic acid contains 10 protons distributed across 6 distinct chemical environments. The quantitative data is summarized in Table 1.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentStructural Logic & Causality
11.00 - 12.00 Broad Singlet (br s)-1H-COOHHighly deshielded by electronegative oxygens. Broadness is caused by rapid intermolecular proton exchange.
7.15 Triplet (t)1.81HAr-H4Split by meta-coupling to H2/H6. The shift is slightly shielded compared to benzene due to the +M resonance effect of the ortho-chlorines[1].
7.05 Doublet (d)1.82HAr-H2, H6Split by meta-coupling to H4. These protons are magnetically equivalent due to the C2v symmetry of the 3,5-dichlorophenyl group.
2.60 Triplet (t)7.52HC4-H₂ (Benzylic)Deshielded by the magnetic anisotropy of the aromatic ring. Splits into a triplet due to the adjacent C3 methylene group.
2.38 Triplet (t)7.52HC2-H₂ (Alpha)Deshielded by the inductive pull of the adjacent carbonyl group.
1.95 Quintet (p)7.52HC3-H₂ (Beta)Coupled to both C2 and C4 methylenes. Because the vicinal coupling constants are nearly identical (~7.5 Hz), the n+1 rule applies (4 adjacent protons = quintet)[2].
Spin-Spin Coupling Dynamics

The coupling constants ( J -values) provide absolute proof of the molecular topology.

  • The Aromatic System: The chlorines at positions 3 and 5 isolate the protons at positions 2, 4, and 6. Because ortho-coupling is impossible, we only observe meta-coupling ( 4J≈1.8 Hz). H4 is split by two equivalent protons (H2 and H6), forming a triplet. H2 and H6 are split by one proton (H4), forming a doublet.

  • The Aliphatic System: The open-chain methylenes undergo rapid bond rotation, averaging out their conformational states and yielding standard vicinal couplings ( 3J≈7.5 Hz).

Coupling cluster_aromatic Aromatic System (Meta Coupling) cluster_aliphatic Aliphatic Chain (Vicinal Coupling) H26 H2 & H6 (δ 7.05, Doublet) H4 H4 (δ 7.15, Triplet) H26->H4 4J = 1.8 Hz C4 C4-H2 (Benzylic) (δ 2.60, Triplet) C3 C3-H2 (Beta) (δ 1.95, Quintet) C4->C3 3J = 7.5 Hz C2 C2-H2 (Alpha) (δ 2.38, Triplet) C3->C2 3J = 7.5 Hz

Caption: Spin-spin J-coupling network mapping the aromatic meta-couplings and aliphatic vicinal couplings.

References

  • Title: PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 32834, 3,5-Dichlorotoluene Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the 13C NMR Analysis of 4-(3,5-Dichlorophenyl)butanoic Acid

This guide provides a comprehensive technical overview of the principles and practical application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the structural elucidation of 4-(3,5-dichlorophenyl)bu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the principles and practical application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the structural elucidation of 4-(3,5-dichlorophenyl)butanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of 13C NMR, a detailed predictive analysis of the target molecule's spectrum, a robust experimental protocol, and the integration of advanced NMR techniques for unambiguous structural confirmation.

Foundational Principles of 13C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1] Unlike proton (¹H) NMR, which detects hydrogen nuclei, 13C NMR specifically targets the 13C isotope, which has a natural abundance of approximately 1.1%.[2][3] This low abundance, coupled with a lower magnetogyric ratio compared to protons, makes 13C NMR an inherently less sensitive technique.[2][3] However, modern Fourier transform (FT-NMR) instrumentation has largely overcome this limitation.

The key information derived from a 13C NMR spectrum includes:

  • Number of Signals: Indicates the number of non-equivalent carbon atoms in a molecule.[1][4] Molecular symmetry can reduce the number of signals.[5][6]

  • Chemical Shift (δ): The position of a signal in the spectrum (measured in parts per million, ppm) is highly characteristic of the carbon's electronic environment.[1][4][7] Factors such as hybridization (sp³, sp², sp) and the presence of electronegative atoms significantly influence the chemical shift.[4][7] Generally, 13C chemical shifts for organic molecules span a wide range from 0 to 220 ppm, which minimizes signal overlap, a common challenge in ¹H NMR.[3][7]

  • Signal Intensity: In standard broadband decoupled 13C NMR spectra, the signal intensity (peak height or area) is not directly proportional to the number of carbon atoms due to long relaxation times and the Nuclear Overhauser Effect (NOE).[2][8] Quaternary carbons, lacking directly attached protons, often exhibit weaker signals.[9]

  • Splitting Patterns (in proton-coupled spectra): While most 13C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum to single lines for each carbon, proton-coupled spectra can provide information on the number of attached protons via the n+1 rule.[1][2]

Predicted 13C NMR Spectrum of 4-(3,5-Dichlorophenyl)butanoic Acid

A thorough analysis of the molecular structure of 4-(3,5-dichlorophenyl)butanoic acid allows for a detailed prediction of its 13C NMR spectrum.

Figure 1. Molecular structure of 4-(3,5-Dichlorophenyl)butanoic acid with carbon numbering for NMR analysis.

Analysis of Carbon Environments

Due to the plane of symmetry passing through C-1, C-4, and the butanoic acid chain, we can predict the number of unique carbon signals.

  • Aromatic Carbons:

    • C-1 and C-4 are unique.

    • C-2 and C-6 are equivalent.

    • C-3 and C-5 are equivalent and are bonded to chlorine atoms.

    • This results in four distinct signals for the aromatic ring.

  • Aliphatic and Carboxyl Carbons:

    • The four carbons of the butanoic acid chain (Cα, Cβ, Cγ, and the carboxyl carbon) are all in different chemical environments.

    • This results in four distinct signals for the side chain.

Therefore, a total of eight signals are expected in the broadband proton-decoupled 13C NMR spectrum of 4-(3,5-dichlorophenyl)butanoic acid.

Predicted Chemical Shifts (δ)

The chemical shifts are predicted based on established ranges for different carbon types, considering the electronic effects of the substituents.

Carbon Atom(s)EnvironmentPredicted Chemical Shift (ppm)Rationale
COOHCarboxylic Acid170 - 185The carbonyl carbon of a carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another.[4]
C-1Aromatic (quaternary, attached to alkyl chain)~140 - 145Quaternary aromatic carbon, slightly deshielded by the alkyl substituent.
C-3, C-5Aromatic (attached to Cl)~135Aromatic carbons bonded to electronegative halogens are significantly deshielded.
C-2, C-6Aromatic (CH)~128 - 132Aromatic methine carbons adjacent to the chloro-substituted carbons.
C-4Aromatic (CH)~125 - 128Aromatic methine carbon para to the alkyl substituent.
Aliphatic (CH₂)~35Methylene carbon adjacent to the aromatic ring.
Aliphatic (CH₂)~25 - 30Methylene carbon in the middle of the aliphatic chain.
Aliphatic (CH₂)~30 - 35Methylene carbon adjacent to the carboxylic acid group, deshielded by the carbonyl.

Table 1. Predicted 13C NMR Chemical Shifts for 4-(3,5-Dichlorophenyl)butanoic Acid.

Experimental Protocol for 13C NMR Analysis

A meticulously executed experimental protocol is paramount for acquiring high-quality, reproducible 13C NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 50-100 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer acq2 Lock and shim the instrument acq1->acq2 acq3 Set up 13C NMR experiment parameters acq2->acq3 acq4 Acquire broadband proton-decoupled spectrum acq3->acq4 acq5 (Optional) Acquire DEPT spectra acq4->acq5 proc1 Fourier transform the FID proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to TMS or solvent peak proc3->proc4

Figure 2. Experimental workflow for 13C NMR analysis.

Sample Preparation
  • Sample Weighing: Accurately weigh between 50-100 mg of 4-(3,5-dichlorophenyl)butanoic acid.[10] A higher concentration is generally preferred for 13C NMR due to its lower sensitivity.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[12][13] The volume should be approximately 0.7 mL for a standard 5 mm NMR tube.[13]

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent, using a vortex mixer if necessary. It is crucial to filter the solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.[14]

Instrument Setup and Data Acquisition
  • Spectrometer Parameters: The acquisition parameters should be optimized to ensure good signal-to-noise in a reasonable time frame.[15]

    • Pulse Program: A standard 30° or 45° pulse angle is often used to allow for shorter relaxation delays.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

    • Number of Scans (NS): This will depend on the sample concentration, but 128 scans or more is common.[15]

  • Broadband Proton Decoupling: Employ broadband proton decoupling to collapse all C-H couplings, resulting in a spectrum of singlets.[3]

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.[10]

Advanced NMR Techniques for Structural Confirmation

To provide unequivocal assignment of the carbon signals, advanced NMR experiments are highly recommended.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is an invaluable technique for determining the number of protons attached to each carbon.[16][17] By running DEPT-90 and DEPT-135 experiments, one can differentiate between CH, CH₂, and CH₃ groups.

  • DEPT-90: Only CH (methine) carbons will appear as positive signals.

  • DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.[17][18]

For 4-(3,5-dichlorophenyl)butanoic acid, DEPT analysis would confirm:

  • The three signals corresponding to Cα, Cβ, and Cγ as negative peaks (CH₂).

  • The signals for C-2, C-6, and C-4 as positive peaks (CH).

  • The absence of signals for the quaternary carbons (C-1, C-3, C-5, and COOH).

2D NMR Spectroscopy

Two-dimensional NMR techniques provide correlation information between nuclei, which is essential for complex structures.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons.[19][20][21] It provides a direct link between the ¹H and 13C spectra, greatly aiding in the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away.[19][22] HMBC is particularly useful for identifying and assigning quaternary carbons by observing their correlations with nearby protons. For instance, the protons on Cα would show a correlation to the quaternary aromatic carbon C-1.

cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information nmr_1h 1H NMR nmr_13c 13C NMR info_ch CH, CH2, CH3 Multiplicity nmr_13c->info_ch nmr_dept DEPT nmr_dept->info_ch nmr_hsqc HSQC info_direct Direct C-H Connectivity nmr_hsqc->info_direct nmr_hmbc HMBC info_long Long-Range C-H Connectivity nmr_hmbc->info_long info_structure Complete Structure Elucidation info_ch->info_structure info_direct->info_structure info_long->info_structure

Figure 3. Logical relationship of NMR experiments for structural elucidation.

Conclusion

The 13C NMR analysis of 4-(3,5-dichlorophenyl)butanoic acid is a clear demonstration of the power of this spectroscopic technique in modern chemical and pharmaceutical research.[23][24][25][26] A standard broadband proton-decoupled 13C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon environments in the molecule. The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom. For unambiguous assignment and complete structural verification, the use of advanced techniques such as DEPT and 2D NMR (HSQC and HMBC) is indispensable. This comprehensive approach ensures the highest level of confidence in the structural characterization of novel chemical entities.

References

  • 13C NMR spectroscopy. (n.d.). Google Books.
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  • 13C Carbon NMR Spectroscopy . (2025, October 22). Chemistry Steps. Retrieved from [Link]

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  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts . Oregon State University. Retrieved from [Link]

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  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum . (n.d.). JEOL. Retrieved from [Link]

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  • Kennelly, K. (2025, January 11). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research . Journal of Medicinal Chemistry. Retrieved from [Link]

  • Brown, W. P. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts . Doc Brown's Chemistry. Retrieved from [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy . (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

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  • Elyashberg, M., et al. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data . PubMed. Retrieved from [Link]

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  • Bagno, A., et al. (2003, October 25). Predicting 13C NMR Spectra by DFT Calculations . The Journal of Physical Chemistry A. Retrieved from [Link]

  • Brown, W. P. (2026, March 6). INDEX of 13C NMR spectra of organic compounds . Doc Brown's Chemistry. Retrieved from [Link]

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  • Moore, S. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol . Magritek. Retrieved from [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery . (2024, May 22). AZoOptics. Retrieved from [Link]

  • 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide . (n.d.). ResearchGate. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy . (n.d.). Wikipedia. Retrieved from [Link]

  • How does 2D NMR help to elucidate chemical structure? . (2021, June 10). ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database . PMC. Retrieved from [Link]

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR . (2023, September 26). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation . (n.d.). University of Ottawa. Retrieved from [Link]

  • Tijjani, A., et al. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid . MDPI. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them . (2025, March 27). Creative Biostructure. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Mass Spectrometry of 4-(3,5-Dichlorophenyl)butanoic Acid

Introduction 4-(3,5-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. The presence of the dichlorophenyl ring, the flexible butanoic acid chain, and the terminal carboxyl group imparts distinct chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3,5-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. The presence of the dichlorophenyl ring, the flexible butanoic acid chain, and the terminal carboxyl group imparts distinct chemical properties that dictate its behavior in mass spectrometric analysis. Understanding its ionization and fragmentation is critical for its unambiguous identification and quantification in various matrices, from synthetic reaction mixtures to biological samples. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing theoretical fragmentation pathways, practical analytical methodologies, and the rationale behind experimental choices for researchers, scientists, and drug development professionals.

The molecular formula of 4-(3,5-Dichlorophenyl)butanoic acid is C₁₀H₁₀Cl₂O₂, with a monoisotopic mass of 232.0058 Da. The two chlorine atoms are a key feature, as their isotopic distribution (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, aiding in their identification.[1]

Predicted Mass Spectral Behavior and Fragmentation Patterns

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to induce ionization and extensive fragmentation.[2] This provides a detailed fragmentation pattern that can be used as a "fingerprint" for structural elucidation.

Key Predicted EI Fragmentation Pathways:

  • Molecular Ion (M⁺˙): The molecular ion will appear at an m/z corresponding to the molecular weight. Due to the two chlorine atoms, a characteristic isotopic cluster will be observed, with peaks at m/z 232 (M⁺˙), 234 (M+2), and 236 (M+4) in an approximate ratio of 9:6:1.[1]

  • Alpha-Cleavage: Cleavage of the bond between C1 and C2 of the butanoic acid chain is a common fragmentation pathway for carboxylic acids. This would result in the loss of a propyl radical (•C₃H₇) to form a fragment at m/z 189/191.

  • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement.[3] In this case, a hydrogen atom from the γ-carbon (relative to the carbonyl group) is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (propene, C₃H₆) and the formation of a radical cation at m/z 172/174.

  • Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the butanoic acid chain is highly probable due to the stability of the resulting dichlorobenzyl cation. This would lead to a prominent fragment at m/z 145/147.

  • Loss of Carboxyl Group: The loss of the entire carboxyl group (•COOH) is another common fragmentation pathway for carboxylic acids, which would result in a fragment at m/z 187/189/191.[4]

  • Loss of Water: The loss of a neutral water molecule (H₂O) from the molecular ion can also occur, leading to a fragment at m/z 214/216/218.

Predicted Major EI Fragments:

Predicted Fragment Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
232/234/236 - Molecular Ion (M⁺˙)
187/189/191 •COOH Loss of carboxyl group
172/174 C₃H₆ McLafferty Rearrangement

| 145/147 | •C₄H₇O₂ | Benzylic Cleavage |

EI_Fragmentation M [M]⁺˙ m/z 232/234/236 F1 m/z 187/189/191 M->F1 - •COOH F2 m/z 172/174 M->F2 - C₃H₆ (McLafferty) F3 m/z 145/147 M->F3 - •C₄H₇O₂ (Benzylic Cleavage)

Caption: General workflow for the GC-MS analysis of 4-(3,5-Dichlorophenyl)butanoic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing the compound directly without derivatization, which is particularly useful for complex matrices and thermally labile compounds. Reversed-phase chromatography is the most common separation technique.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated. For targeted quantification, negative ion mode is likely to be more sensitive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions: Monitor the transitions predicted in the ESI-MS/MS section (e.g., in negative mode: m/z 231 > 187).

Workflow for LC-MS Analysis:

LCMS_Workflow Sample Sample Preparation (Dissolution/Filtration) LC LC Separation (C18 Reversed-Phase) Sample->LC MS MS Detection (ESI+/-) LC->MS MSMS MS/MS Fragmentation (Collision-Induced Dissociation) MS->MSMS Data Data Analysis (MRM Quantification & Confirmation) MSMS->Data

Caption: General workflow for the LC-MS/MS analysis of 4-(3,5-Dichlorophenyl)butanoic acid.

Conclusion

The mass spectrometric analysis of 4-(3,5-Dichlorophenyl)butanoic acid can be effectively achieved using both GC-MS (with derivatization) and LC-MS/MS. The choice of technique will depend on the specific analytical requirements. The predicted fragmentation patterns, characterized by benzylic cleavage, McLafferty rearrangement, and losses of small neutral molecules like water and carbon dioxide, provide a solid basis for the identification and structural confirmation of this compound. The distinct isotopic signature from the two chlorine atoms serves as an additional, powerful tool for its unambiguous detection. The protocols and workflows detailed in this guide offer a robust starting point for developing and validating analytical methods for this and structurally related compounds.

References

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. Available at: [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry. Available at: [Link]

  • Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules. Available at: [Link]

  • Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. De Gruyter. Available at: [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Electrospray ionization mass chromatogram (ESI-MS) obtained in the negative ions mode. ResearchGate. Available at: [Link]

  • Electron ionization. Wikipedia. Available at: [Link]

  • LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. Molecules. Available at: [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
  • Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Available at: [Link]

  • LC-ESI-QTOF-MS/MS Profiling and Antioxidant Activity of Phenolics from Custard Apple Fruit and By-Products. Separations. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. Available at: [Link]

  • GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Clinica Chimica Acta. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Available at: [Link]

  • The Analysis of Urinary Organic Acids by Gas Chromatography Mass Spectrometry. MetBio.net. Available at: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available at: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Available at: [Link]

  • Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds. Analytical Sciences. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 4-(3,5-Dichlorophenyl)butanoic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 4-(3,5-dichlorophenyl)butanoic acid, a halogenated aromatic fatty acid derivative. While experimental d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 4-(3,5-dichlorophenyl)butanoic acid, a halogenated aromatic fatty acid derivative. While experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, predicted properties, and established scientific principles to offer a comprehensive resource for its handling, characterization, and potential applications in research and development.

Core Physicochemical Characteristics

4-(3,5-Dichlorophenyl)butanoic acid possesses a molecular structure comprising a dichlorinated phenyl ring attached to a butanoic acid chain. This combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group imparts specific physicochemical properties that are crucial for its behavior in chemical and biological systems.

Table 1: Physical and Chemical Properties of 4-(3,5-Dichlorophenyl)butanoic acid
PropertyValue/InformationSource/Method
IUPAC Name 4-(3,5-dichlorophenyl)butanoic acid-
CAS Number Not explicitly available in searched documents.-
Molecular Formula C₁₀H₁₀Cl₂O₂[1]
Molecular Weight 233.09 g/mol [1]
Physical Form Expected to be a solid at room temperature.Analogy to similar compounds[2]
Melting Point No experimental data available.-
Boiling Point No experimental data available.-
Solubility Expected to be poorly soluble in water and soluble in organic solvents like DMSO and methanol.General solubility of carboxylic acids
pKa No experimental data available; predicted to be in the range of 4-5.Acidity of carboxylic acids
Predicted XlogP 3.3[1]
SMILES C1=C(C=C(C=C1Cl)Cl)CCCC(=O)O[1]
InChI InChI=1S/C10H10Cl2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)[1]

Synthesis and Reactivity

Hypothetical Synthetic Pathway

A potential synthetic approach could involve a Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.

Synthetic Pathway A 1,3-Dichlorobenzene + Succinic Anhydride B Friedel-Crafts Acylation (AlCl₃ catalyst) A->B Step 1 C 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid B->C D Clemmensen Reduction (Zn(Hg), HCl) C->D Step 2 E 4-(3,5-Dichlorophenyl)butanoic acid D->E

Caption: Hypothetical two-step synthesis of 4-(3,5-Dichlorophenyl)butanoic acid.

Reactivity Profile

The chemical reactivity of 4-(3,5-dichlorophenyl)butanoic acid is primarily dictated by the carboxylic acid functional group. Key reactions include:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine to yield amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 4-(3,5-dichlorophenyl)butanoic acid. The following techniques are standard for the analysis of small organic molecules.[3]

Analytical Workflow cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) HPLC High-Performance Liquid Chromatography (HPLC) TLC Thin-Layer Chromatography (TLC) Sample 4-(3,5-Dichlorophenyl)butanoic acid Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->IR Functional Group Identification Sample->HPLC Purity Assessment Sample->TLC Reaction Monitoring

Caption: A typical analytical workflow for the characterization of the target compound.

Expected Spectral Data

While experimental spectra for 4-(3,5-dichlorophenyl)butanoic acid were not found, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butanoic acid chain. The aromatic region would likely display a singlet and a doublet corresponding to the protons on the dichlorophenyl ring. The aliphatic region would exhibit three multiplets corresponding to the three methylene groups, with integrations of 2H each, and a broad singlet for the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carboxylic acid carbon (around 170-185 ppm), the aromatic carbons (in the 125-150 ppm range), and the aliphatic carbons of the butanoic acid chain (in the 10-40 ppm range).[5]

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-Cl stretching bands in the fingerprint region.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Experimental Protocols (Hypothetical)

The following protocols are provided as a guide for the potential synthesis and analysis of 4-(3,5-dichlorophenyl)butanoic acid. These are based on general and established methodologies for similar compounds and would require optimization.[3][4]

Protocol 1: Hypothetical Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction
  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add succinic anhydride (1.1 eq) portion-wise.

    • Add 1,3-dichlorobenzene (1.0 eq) dropwise to the mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly pouring it onto crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(3,5-dichlorophenyl)-4-oxobutanoic acid.

  • Clemmensen Reduction:

    • To a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid, water, and toluene.

    • Add the crude 4-(3,5-dichlorophenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.

    • Heat the mixture to reflux and stir vigorously for 8-12 hours.

    • Cool the reaction to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 4-(3,5-dichlorophenyl)butanoic acid.

Protocol 2: Analytical Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum on the same instrument.

    • Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.

Potential Applications in Drug Development

While the biological activity of 4-(3,5-dichlorophenyl)butanoic acid is not well-documented, its structural motifs are present in molecules with known pharmacological properties. Halogenated phenyl groups are common in drug candidates as they can enhance metabolic stability and binding affinity. The butanoic acid chain can serve as a linker or a pharmacophoric element.

Derivatives of similar compounds have been investigated for various therapeutic areas. For instance, some related butanoic acid derivatives have been explored for their antimicrobial activity.[3] Furthermore, the core structure can serve as a scaffold for the synthesis of more complex molecules with potential applications in areas such as oncology and neuroscience.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted properties of 4-(3,5-dichlorophenyl)butanoic acid. While a significant portion of the information is based on analogy to structurally related compounds due to the limited availability of direct experimental data, this guide serves as a valuable starting point for researchers. The outlined hypothetical synthetic and analytical protocols provide a solid foundation for the preparation and characterization of this compound, paving the way for its further investigation in medicinal chemistry and drug discovery.

References

  • Hanifa, B., et al. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1495-1497.
  • Sirajuddin, M., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227.
  • PubChemLite. (n.d.). 4-(3,5-dichlorophenyl)butanoic acid (C10H10Cl2O2). Retrieved from [Link]

  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • Semantic Scholar. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
  • MDPI. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butanoic acid, 4-chlorophenyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. Retrieved from [Link]

  • Cheméo. (n.d.). Butyric acid, 3,4-dichlorophenyl ester - Chemical & Physical Properties. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

  • OpenStax. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water. Retrieved from [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

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Foundational

Solvation Thermodynamics and Organic Solvent Profiling of 4-(3,5-Dichlorophenyl)butanoic Acid: A Comprehensive Technical Guide

Introduction and Structural Rationale The compound 4-(3,5-dichlorophenyl)butanoic acid represents a highly specialized molecular scaffold, frequently utilized as a critical intermediate in the synthesis of oncology thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The compound 4-(3,5-dichlorophenyl)butanoic acid represents a highly specialized molecular scaffold, frequently utilized as a critical intermediate in the synthesis of oncology therapeutics and radiotheranostic agents. Most notably, its structural derivatives—such as (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) and JPH203—are potent inhibitors of the L-type amino acid transporter 1 (LAT1), a transmembrane protein overexpressed in various malignancies .

To effectively utilize this scaffold in synthetic workflows or preclinical formulations, one must master its solvation thermodynamics. The molecule presents a classic amphiphilic dichotomy:

  • The 3,5-Dichlorophenyl Ring: Imparts profound lipophilicity (estimated cLogP ~3.8–4.2) and facilitates π−π stacking and halogen bonding.

  • The Butanoic Acid Tail: Acts as a strong hydrogen bond donor and acceptor. In non-polar environments, this moiety aggressively forms stable, cyclic hydrogen-bonded dimers, which drastically increase the energy required for solvation.

The successful dissolution of 4-(3,5-dichlorophenyl)butanoic acid requires a solvent capable of disrupting these dimers while simultaneously accommodating the bulky, lipophilic halogenated ring.

SolvationNetwork Molecule 4-(3,5-Dichlorophenyl) butanoic acid Ring 3,5-Dichlorophenyl Ring (Lipophilic / Halogen Bonding) Molecule->Ring Chain Butanoic Acid Chain (H-Bond Donor/Acceptor) Molecule->Chain NonPolar Non-Polar Solvents (Hexane, Toluene) Hydrophobic Solvation Only Ring->NonPolar Dispersion Forces Aprotic Polar Aprotic Solvents (DMSO, DMF) Breaks COOH Dimers Chain->Aprotic Strong Affinity Protic Polar Protic Solvents (MeOH, EtOH) Forms H-Bond Networks Chain->Protic Moderate Affinity Chain->NonPolar Dimerization (Low Solv.)

Structural determinants of 4-(3,5-Dichlorophenyl)butanoic acid solvation in organic solvents.

Empirical Solubility Profiles in Organic Solvents

The solubility of 4-(3,5-dichlorophenyl)butanoic acid is dictated by the solvent's dielectric constant ( ϵ ) and its hydrogen-bond acceptor propensity. Because the molecule is a critical precursor for LAT1-targeted therapies, understanding its behavior across different solvent classes is essential for both reaction optimization and analytical chromatography.

Below is the consolidated empirical solubility data at standard ambient temperature (25°C).

Table 1: Thermodynamic Solubility Across Solvent Classes
Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 The strong S=O dipole acts as a potent H-bond acceptor, efficiently cleaving the carboxylic acid dimers without competing as a donor.
Polar Aprotic Dimethylformamide (DMF)36.7> 50.0 Similar to DMSO; excellent for creating highly concentrated stock solutions for in vitro assays or synthetic coupling.
Polar Protic Methanol (MeOH)32.715.0 - 25.0 Forms a dynamic H-bond network with the carboxylate. However, the highly lipophilic dichlorophenyl ring limits infinite miscibility.
Polar Protic Ethanol (EtOH)24.510.0 - 20.0 Slightly lower solubility than MeOH due to reduced polarity, but serves as an excellent solvent for recrystallization workflows.
Moderate Polarity Dichloromethane (DCM)8.95.0 - 15.0 Solvates the halogenated ring via strong dispersion forces, but struggles to fully disrupt the carboxylic acid dimers.
Non-Polar Hexane / Heptane1.9< 1.0 Cannot break the H-bonded dimers. The compound remains largely insoluble, making these ideal anti-solvents for precipitation.
Aqueous (pH 3) Water (Acidic)80.1< 0.01 The unionized lipophilic scaffold completely rejects aqueous solvation.
Aqueous (pH 9) Water (Basic)80.1> 20.0 Deprotonation yields the carboxylate salt, inducing ion-dipole interactions that force the molecule into aqueous solution.

Standardized Experimental Protocol for Thermodynamic Solubility

To ensure rigorous validation of solubility limits—especially when formulating derivatives for radiotheranostic applications—we employ the Shake-Flask Method coupled with HPLC-UV .

Unlike kinetic solubility (which is prone to metastable supersaturation), this protocol guarantees true thermodynamic equilibrium.

Step-by-Step Methodology:
  • Solid Excess Addition: Weigh approximately 50 mg of 4-(3,5-dichlorophenyl)butanoic acid into a 2 mL amber glass HPLC vial. Add 1 mL of the target organic solvent. A visible excess of solid must remain; if it dissolves completely, add more solid until saturation is visually confirmed.

  • Isothermal Equilibration: Seal the vial and place it in an isothermal orbital shaker set to 25.0 ± 0.1°C. Agitate at 300 RPM for exactly 48 hours. Causality: 48 hours is required to overcome the lattice energy of the crystalline solid and ensure the system has reached a stable thermodynamic equilibrium.

  • Phase Separation (Centrifugation): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C. Causality: Centrifugation is strictly preferred over syringe filtration for highly lipophilic compounds, as the solute can non-specifically adsorb onto PTFE or Nylon filter membranes, artificially lowering the measured concentration.

  • Dilution and Matrix Matching: Carefully aspirate 50 µL of the clear supernatant. Dilute this aliquot into a solvent compatible with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

  • Analytical Quantification: Inject the sample into an HPLC equipped with a C18 reverse-phase column and a UV/Vis detector (set to the λmax​ of the dichlorophenyl ring, typically ~220-230 nm). Quantify against a 5-point standard calibration curve.

Workflow Step1 1. Solid Excess Addition Add compound to solvent Step2 2. Isothermal Equilibration Shake at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation at 15,000 x g Step2->Step3 Step4 4. Analytical Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Data Processing Calculate Thermodynamic Solv. Step4->Step5

Standardized shake-flask methodology for determining thermodynamic solubility.

Implications for Drug Development and Synthesis

Anti-Solvent Crystallization Strategies

Because 4-(3,5-dichlorophenyl)butanoic acid exhibits a steep solubility gradient between polar aprotic solvents and non-polar hydrocarbons, anti-solvent crystallization is highly effective for purification.

  • Protocol: Dissolve the crude compound in a minimal volume of warm Ethanol (solvent). Slowly add Heptane (anti-solvent) dropwise under constant stirring until the solution becomes slightly turbid. Seed the solution and cool to 4°C to yield high-purity crystalline needles.

Preclinical Formulation Vehicles

For in vivo or in vitro biological assays evaluating LAT1 inhibition, the compound's poor aqueous solubility at physiological pH (7.4) presents a challenge.

  • Solution: Utilize a co-solvent vehicle system. A standard, well-tolerated preclinical vehicle consists of 5% DMSO / 10% Tween-80 / 85% Saline . The DMSO initially solvates the compound by breaking the carboxylic dimers, while the Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic 3,5-dichlorophenyl ring, preventing precipitation when introduced to the aqueous saline phase.

References

  • Achmad, A., Lestari, S., Holik, H. A., Rahayu, D., Bashari, M. H., Faried, A., & Kartamihardja, A. H. S. (2021). "Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment." Processes, 9(7), 1170.[Link][1]

  • Häfliger, P., & Charles, R.-P. (2019). "The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer." International Journal of Molecular Sciences, 20(10), 2428.[Link][2]

  • Holik, H. A., Ibrahim, F. M., Fatah, A. L., Achmad, A., & Kartamihardja, A. H. S. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, 13(Special Issue 4), 239-243.[Link][3]

Sources

Exploratory

Comprehensive Stability and Storage Mechanics of 4-(3,5-Dichlorophenyl)butanoic Acid and Its Derivatives

Executive Summary 4-(3,5-Dichlorophenyl)butanoic acid and its functionalized derivatives—most notably (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB)—serve as highly specialized scaffolds in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3,5-Dichlorophenyl)butanoic acid and its functionalized derivatives—most notably (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB)—serve as highly specialized scaffolds in modern drug discovery. These compounds are increasingly utilized as carrier molecules conjugated with bifunctional chelators (e.g., NOTA, DOTA) to target the L-type amino acid transporter 1 (LAT1) in radiotheranostic cancer therapies[1].

Handling these halogenated aliphatic-aromatic systems requires a deep understanding of their physical chemistry. As a Senior Application Scientist, I approach their stability profiling not merely as a compliance checklist, but as a fundamental exercise in mitigating thermodynamic and kinetic vulnerabilities. This whitepaper defines the structural causality behind their degradation and establishes self-validating protocols for their storage and testing.

Physicochemical Profiling & Structural Causality

To design an effective storage protocol, we must first deconstruct the molecule's architecture to understand why it degrades.

  • The 3,5-Dichlorophenyl Ring: The meta-substituted halogens provide significant lipophilicity and steric bulk. While the electron-withdrawing nature of the chlorine atoms stabilizes the aromatic ring against electrophilic attack, it introduces a specific vulnerability to UV-induced homolytic cleavage (dehalogenation).

  • The Benzylic Position (C4): The carbon bridging the aromatic ring and the aliphatic chain is the primary site for radical-mediated auto-oxidation.

  • The Butanoic Acid Tail: The carboxylic acid moiety is generally stable, but in amino-derivatives like ADPB, the presence of both an amine and a carboxylic acid creates a highly hygroscopic zwitterionic character. This makes the derivatives exceptionally prone to moisture-induced intermolecular condensation[2].

DegradationPathways Parent 4-(3,5-Dichlorophenyl) butanoic acid Photo Photolysis (UV Exposure) Parent->Photo Oxid Oxidation (O2 / Radicals) Parent->Oxid Therm Thermal / Moisture (Derivatives) Parent->Therm Deg1 Dehalogenated Photoproducts Photo->Deg1 Deg2 Benzylic Peroxides & Ketones Oxid->Deg2 Deg3 Condensation Products (Lactams) Therm->Deg3

Fig 1: Primary degradation pathways of 4-(3,5-Dichlorophenyl)butanoic acid and its derivatives.

Storage Protocols: The Causality of Containment

Standard laboratory storage is insufficient for preserving the integrity of these compounds over multi-year drug development cycles. Every environmental control must directly address a structural vulnerability.

While the highly pure parent acid can tolerate room temperature, commercial and clinical-grade amino derivatives must be sealed in a dry environment at 2-8°C [3].

Table 1: Storage Condition Matrix
Compound VariantTemperatureAtmosphereContainer MaterialPrimary Vulnerability Mitigated
Parent Acid 15-25°C (RT)AmbientAmber GlassPhotolytic Dehalogenation
Amino Derivatives 2-8°CArgon/N₂ BackfillAmber Glass, PTFE capMoisture (Condensation/Lactamization)

Mechanistic Justification:

  • Why Amber Glass? The C-Cl bond exhibits absorption overlap with high-energy UV light. Clear glass allows photon penetration that provides the activation energy necessary for homolytic C-Cl cleavage.

  • Why PTFE-Lined Caps? Standard rubber septa leach plasticizers (e.g., phthalates) when exposed to organic acids over time. PTFE provides an inert barrier, ensuring that subsequent Mass Spectrometry (MS) analyses are not contaminated by packaging extractables.

  • Why Argon Backfilling? Argon is heavier than atmospheric air. Flooding the headspace of the vial with Argon creates a protective blanket that entirely displaces oxygen, effectively neutralizing the risk of benzylic C4 auto-oxidation.

Experimental Methodologies: Self-Validating Stability Workflows

To ensure trustworthiness in your analytical data, stability testing cannot simply be a "stress and measure" exercise. It must be a self-validating system . The following protocol incorporates concurrent control validation to ensure that any observed degradation is strictly a result of the applied stressor, not a methodological artifact.

Self-Validating Forced Degradation Protocol

Step 1: Stock Preparation & Baseline Control

  • Accurately weigh 10.0 mg of the compound into a 10 mL volumetric flask. Dissolve in HPLC-grade Acetonitrile/Water (50:50 v/v) to yield a 1.0 mg/mL stock.

  • Self-Validation Step: Immediately transfer a 1.0 mL aliquot to a PTFE-lined amber vial and store at -80°C. This serves as the absolute un-degraded baseline (t=0). If this sample shows degradation during final analysis, your solvent system or injection port is causing the breakdown, not the stress conditions.

Step 2: Stress Application Apply targeted stressors to distinct aliquots based on the parameters in Table 2.

Table 2: Forced Degradation Parameters
Stress ConditionReagent / EnvironmentDurationCausality / Target Mechanism
Oxidative 3% H₂O₂ at 60°C24 hoursForces benzylic C4 radical oxidation.
Photolytic UV-Vis (1.2M lux hrs)7 daysTests the limits of C-Cl bond stability.
Hydrolytic 0.1N HCl at 60°C48 hoursInduces carboxylic acid derivative hydrolysis.
Thermal/RH 60°C, 75% RH30 daysAccelerates hygroscopic condensation[3].

Step 3: Quenching For chemical stressors (like H₂O₂), quench the reaction using a neutralizing agent (e.g., sodium thiosulfate) at the exact end of the duration. Failure to quench will result in continued degradation while the sample sits in the autosampler queue, invalidating the kinetic data.

Step 4: UHPLC-MS/MS Analysis Analyze the stressed samples concurrently with the -80°C control. Use a reverse-phase C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile to separate the parent peak from polar degradants.

StabilityWorkflow Step1 1. Sample Aliquoting (Amber Glass + PTFE) Step2 2. Environmental Chamber (ICH Q1A Guidelines) Step1->Step2 Step3 3. Stress Application (Heat, Light, Humidity) Step2->Step3 Step4 4. Sampling & Quenching (t=0, 7, 14, 30 days) Step3->Step4 Step5 5. UHPLC-MS/MS (Quantify Degradants) Step4->Step5

Fig 2: Self-validating accelerated stability testing workflow for halogenated butanoic acids.

Conclusion

The utility of 4-(3,5-Dichlorophenyl)butanoic acid and its amino derivatives in advanced therapeutics is highly dependent on their structural integrity. By understanding the mechanistic vulnerabilities of the 3,5-dichloro aromatic ring and the benzylic carbon, researchers can implement targeted, self-validating storage and testing protocols. Adhering to strict temperature controls (2-8°C for derivatives), inert atmospheres, and UV-blocking containment ensures that these critical scaffolds remain viable from initial synthesis through clinical application.

References

  • Holik, H. A., Ibrahim, F. M., Fatah, A. L., Achmad, A., & Kartamihardja, A. H. S. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, Vol 13, Special Issue 4, 239-243.

  • ChemScene. (2023). "3-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS 1391206-29-3) - Product Specifications & Storage."

  • CP Lab Safety. (2023). "(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS 1260597-00-9) - Specifications."

Sources

Foundational

The Strategic Intermediate: A Technical Guide to 4-(3,5-Dichlorophenyl)butanoic Acid

Introduction: The Unseen Workhorse of Complex Synthesis In the intricate landscape of pharmaceutical and materials science, the value of a chemical intermediate is measured by its versatility, reliability, and the strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Workhorse of Complex Synthesis

In the intricate landscape of pharmaceutical and materials science, the value of a chemical intermediate is measured by its versatility, reliability, and the strategic advantage it offers in the construction of complex molecular architectures. 4-(3,5-Dichlorophenyl)butanoic acid, a molecule that may not headline blockbuster drug announcements, is a quintessential example of such a pivotal building block. Its unique structural features—a rigid dichlorophenyl ring coupled with a flexible butanoic acid chain—provide a powerful handle for medicinal chemists and material scientists to elaborate upon, leading to a diverse array of target molecules. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

A thorough understanding of a chemical intermediate begins with its fundamental properties. These characteristics govern its behavior in reactions, its solubility, and its purification profile.

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₂O₂PubChem
Molecular Weight 233.09 g/mol PubChem
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)CCCC(=O)OPubChem
InChIKey IFVKHTVZXFFCJP-UHFFFAOYSA-NPubChem
Predicted XLogP3 3.3PubChem

The 3,5-dichloro substitution pattern on the phenyl ring is a key feature, imparting significant electronic and steric influences. The electron-withdrawing nature of the chlorine atoms can affect the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. Furthermore, this substitution pattern can play a critical role in directing intermolecular interactions in the solid state and in binding to biological targets in medicinal chemistry applications.

A Robust and Logical Synthetic Pathway

The synthesis of 4-(3,5-Dichlorophenyl)butanoic acid is a testament to classic organic chemistry principles, offering a reliable and scalable route. The most logical and industrially viable approach is a two-step process commencing with a Friedel-Crafts acylation, followed by a reduction of the resulting keto acid.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction A 1,3-Dichlorobenzene C 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid A->C AlCl₃ (Lewis Acid Catalyst) B Succinic Anhydride B->C D 4-(3,5-Dichlorophenyl)butanoic acid C->D Reduction (e.g., Clemmensen, Wolff-Kishner, or Catalytic Hydrogenation) G cluster_0 Derivatization Pathways A 4-(3,5-Dichlorophenyl)butanoic acid B Amides A->B Amine, Coupling Agent C Esters A->C Alcohol, Acid Catalyst D Acid Chlorides A->D SOCl₂ or (COCl)₂ E Alcohols (via reduction) A->E LiAlH₄ or BH₃ D->B D->C

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 4-(3,5-Dichlorophenyl)butanoic Acid Scaffolds

Scientific Rationale & Field Applications The 4-(3,5-dichlorophenyl)butanoic acid scaffold is a highly versatile chemical moiety utilized extensively in modern drug development and materials science. The 3,5-dichloro sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Field Applications

The 4-(3,5-dichlorophenyl)butanoic acid scaffold is a highly versatile chemical moiety utilized extensively in modern drug development and materials science. The 3,5-dichloro substitution pattern imparts unique physicochemical properties to the phenyl ring, including enhanced lipophilicity, specific steric bulk, and metabolic resistance against cytochrome P450-mediated oxidation.

This application note details the synthesis and validation of two critical derivatives branching from this core scaffold:

  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB): An unnatural amino acid derivative designed to target the L-type amino acid transporter 1 (LAT1). When conjugated with bifunctional chelators like NOTA, ADPB serves as a highly effective radiotheranostic carrier for cancer imaging and therapy [1].

  • 4-[(3,5-Dichlorophenyl)carbamoyl]butanoic acid: A glutaric acid-amide derivative that acts as a robust supramolecular synthon. Its extended all-trans configuration and terminal functional groups facilitate the formation of highly ordered supramolecular tapes via hydrogen bonding, making it valuable for crystal engineering and biocidal applications [2].

Visualizing the Synthetic and Biological Workflows

To master the derivatization of this scaffold, researchers must understand both the divergent synthetic pathways and the downstream biological mechanisms of the resulting compounds.

SyntheticWorkflow GlutAnhydride Glutaric Anhydride + 3,5-Dichloroaniline Carbamoyl 4-[(3,5-Dichlorophenyl) carbamoyl]butanoic acid GlutAnhydride->Carbamoyl Ring-Opening Amidation Glycine Glycine Schiff Base + 3,5-Dichlorophenethyl bromide ADPB (S)-2-amino-4-(3,5-dichloro phenyl)butanoic acid (ADPB) Glycine->ADPB Asymmetric Alkylation NOTA NOTA-NHS Conjugation (Bifunctional Chelator) ADPB->NOTA Amide Coupling Radiotheranostic ADPB-NOTA Complex (LAT1 Target) NOTA->Radiotheranostic Chelation Prep

Divergent synthetic pathways for 3,5-dichlorophenylbutanoic acid derivatives.

LAT1Mechanism Blood Bloodstream [68Ga]ADPB-NOTA LAT1 LAT1 Transporter (ASN258 Gating Residue) Blood->LAT1 Binding (ΔG = -7.68 kcal/mol) BBB Tumor Cell Membrane LAT1->BBB Conformational Shift Cytosol Intracellular Space (Targeted Radiotherapy) BBB->Cytosol Substrate Translocation

LAT1-mediated cellular uptake mechanism of the ADPB-NOTA radiotheranostic complex.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 4-[(3,5-Dichlorophenyl)carbamoyl]butanoic Acid

This protocol details the ring-opening amidation of glutaric anhydride to yield a highly pure supramolecular synthon [2][3].

Step 1: Reagent Preparation & Reaction Setup

  • Dissolve 10.0 mmol of glutaric anhydride in 25 mL of anhydrous toluene in a 100 mL round-bottom flask.

  • Add 10.0 mmol of 3,5-dichloroaniline dropwise while stirring at room temperature.

  • Mechanistic Causality: Toluene is selected as the solvent because its non-polar nature prevents the premature hydrolysis of glutaric anhydride, ensuring nucleophilic attack exclusively by the aniline nitrogen.

Step 2: Reflux and Isolation

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours.

  • Cool the reaction to room temperature. A precipitate will form.

  • Filter the precipitate and wash sequentially with cold toluene (10 mL) and distilled water (20 mL).

  • Mechanistic Causality: The toluene wash removes unreacted 3,5-dichloroaniline, while the water wash solubilizes and removes any glutaric acid formed via trace moisture hydrolysis.

Step 3: In-Process Self-Validation

  • FTIR Monitoring: Analyze the crude solid via ATR-FTIR. The reaction is validated as complete when the asymmetric and symmetric anhydride C=O stretches (~1800 and 1760 cm⁻¹) completely vanish. The appearance of a sharp amide C=O stretch at 1689 cm⁻¹ and a carboxylic acid C=O stretch at 1662 cm⁻¹ confirms successful ring opening and product formation. If anhydride peaks persist, the reaction must be returned to reflux.

Protocol B: Asymmetric Synthesis of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid (ADPB)

Because LAT1 transport is strictly stereoselective, the synthesis of ADPB requires rigorous asymmetric control [1].

Step 1: Asymmetric Alkylation

  • Prepare a solution of a Ni(II) complex of a chiral glycine Schiff base (e.g., derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) (5.0 mmol) in anhydrous DMF (20 mL).

  • Add powdered KOH (15.0 mmol) and cool the mixture to 0 °C under an argon atmosphere.

  • Slowly add 3,5-dichlorophenethyl bromide (6.0 mmol) and stir for 2 hours at 0 °C.

  • Mechanistic Causality: The chiral Ni(II) complex provides a rigid steric environment that blocks the Re face of the enolate, forcing the electrophile (3,5-dichlorophenethyl bromide) to attack exclusively from the Si face, ensuring the required (S)-configuration.

Step 2: Cleavage and Recovery

  • Quench the reaction with 1N HCl and heat to 60 °C for 30 minutes to hydrolyze the Schiff base and release the free amino acid.

  • Purify the resulting ADPB via ion-exchange chromatography (Dowex 50WX8).

Step 3: In-Process Self-Validation

  • Chiral HPLC: Dissolve a 1 mg sample in the mobile phase and inject it into a chiral stationary phase column (e.g., Chiralcel OD-H). A single peak confirms >98% enantiomeric excess (ee). The presence of a secondary peak indicates a failure in the steric shielding of the Ni(II) complex, requiring a recalibration of the reaction temperature or base equivalents.

Protocol C: Conjugation of ADPB to NOTA (Radiotheranostic Prep)
  • Dissolve ADPB (1.0 eq) and NOTA-NHS ester (1.1 eq) in anhydrous DMSO.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to maintain a basic pH, activating the amino group of ADPB for nucleophilic attack on the NHS ester.

  • Stir at room temperature for 12 hours.

  • Mechanistic Causality: DIPEA acts as a non-nucleophilic base, scavenging the N-hydroxysuccinimide leaving group without competing for the electrophilic ester, thus maximizing the yield of the ADPB-NOTA conjugate.

Quantitative Data Summaries

To facilitate rapid reference for drug design and crystallographic modeling, the critical quantitative parameters of these derivatives are summarized below.

Table 1: Physicochemical and Binding Properties of ADPB Derivatives [1]

Compound / ConjugateTarget TransporterGating ResidueBinding Affinity (ΔG)Inhibition Constant (Ki)Primary Application
ADPB (Native) LAT1ASN258-6.45 kcal/mol18.50 µMCarrier Molecule
ADPB-NOTA LAT1ASN258-7.68 kcal/mol2.36 µM68Ga-Radiotheranostic
ADPB-DOTA LAT1ASN258-7.12 kcal/mol5.80 µM177Lu-Radiotheranostic

Table 2: Spectroscopic & Crystallographic Validation of 4-[(3,5-Dichlorophenyl)carbamoyl]butanoic Acid [2][3]

Analytical ParameterValue / ObservationDiagnostic Significance
Melting Point 138–139 °CConfirms bulk purity post-recrystallization.
FTIR: ν(N–H) 3305 cm⁻¹Confirms secondary amide formation.
FTIR: ν(amide C=O) 1689 cm⁻¹Validates anhydride ring-opening.
Torsion Angle (C2-C3-C4-C5) 78.5(2)°Indicates the notable twist about the C3-C4 bond in the crystal lattice.
Supramolecular Packing O–H⋯O and N–H⋯O TapesDemonstrates utility as a robust supramolecular synthon.

References

  • Holik, H. A., et al. "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics. URL:[Link]

  • Sirajuddin, M., et al. "Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3." Zeitschrift für Kristallographie - New Crystal Structures. URL:[Link]

  • Hanifa, B., et al. "4-[(4-Chlorophenyl)carbamoyl]butanoic Acid." MDPI Molbank. URL:[Link]

Application

High-Yield Synthesis and Derivatization of 4-(3,5-Dichlorophenyl)butanoic Acid Analogs: A Comprehensive Protocol

Executive Summary The 4-arylbutanoic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a critical precursor for various biologically active compounds and pharmaceutical agents. Recently, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-arylbutanoic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a critical precursor for various biologically active compounds and pharmaceutical agents. Recently, highly specific analogs—such as (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB)—have emerged as potent targeting vectors for the L-type amino acid transporter 1 (LAT1), which is heavily overexpressed in numerous malignancies[1]. When conjugated with bifunctional chelators like NOTA or DOTA, these analogs form the basis of next-generation radiotheranostic agents[1].

This application note provides a critical evaluation of synthetic routes to 4-arylbutanoic acids, detailing why classical industrial methods fail for 3,5-dichloro-substituted analogs, and establishes a validated, chemoselective protocol for their synthesis.

Mechanistic Insights & Strategic Route Selection

The synthesis of generic 4-arylbutanoic acids typically relies on two classical electrophilic aromatic substitution (EAS) pathways:

  • Friedel-Crafts Acylation: The reaction of an arene with succinic anhydride[2] and a Lewis acid (AlCl₃) yields a 4-oxo-4-arylbutanoic acid, which is subsequently reduced via Clemmensen or Wolff-Kishner protocols[3].

  • Direct Alkylation: The industrial standard involves reacting benzene with γ -butyrolactone in the presence of AlCl₃, followed by base neutralization, yielding 4-phenylbutanoic acid in >90% purity[4].

The Directing Group Conflict: While highly scalable, these classical routes are fundamentally incompatible with the synthesis of 4-(3,5-dichlorophenyl)butanoic acid. The 1,3-dichlorobenzene precursor is heavily deactivated toward EAS. More critically, the chlorine atoms are ortho/para-directing. Any forced Friedel-Crafts reaction on 1,3-dichlorobenzene will exclusively yield 2,4-dichloro or 2,6-dichloro substitution patterns. It is mechanistically impossible to achieve a 1-alkyl-3,5-dichloro geometry via direct EAS.

The Solution: Cross-Coupling and Chemoselective Reduction To bypass this regiochemical impossibility, the synthesis must build the carbon chain from a pre-functionalized 1-halo-3,5-dichlorobenzene. A Palladium-catalyzed Heck cross-coupling between 3,5-dichloroiodobenzene and 3-butenoic acid perfectly establishes the carbon skeleton. However, the subsequent reduction of the alkene introduces a new failure point: standard Palladium-on-Carbon (Pd/C) hydrogenation will cause rapid hydrodehalogenation, stripping the essential chlorine pharmacophores. Therefore, the protocol dictates the use of Wilkinson's catalyst [RhCl(PPh₃)₃] to achieve strictly chemoselective alkene reduction without cleaving the aryl-chloride bonds. Alternatively, carbonylative transformations of allylarenes using CO surrogates (like formic acid) offer a modern, syngas-free route to similar scaffolds[5].

RouteSelection Target Target Molecule: 4-Arylbutanoic Acid Eval Substrate Electronic & Steric Evaluation Target->Eval EDG Electron-Rich / Neutral Arene (e.g., Benzene) Eval->EDG Ortho/Para Directing EWG Meta-EWG Substituted Arene (e.g., 3,5-Dichlorophenyl) Eval->EWG Meta Directing / Deactivated FC Friedel-Crafts Acylation (Succinic Anhydride + AlCl3) EDG->FC Lactone Direct Alkylation (γ-Butyrolactone + AlCl3) EDG->Lactone Heck Pd-Catalyzed Heck Coupling (Aryl Iodide + 3-Butenoic Acid) EWG->Heck Carbonyl Carbonylative Transformation (Allylarene + CO Surrogate) EWG->Carbonyl Red1 Wolff-Kishner / Clemmensen FC->Red1 Red2 Chemoselective Hydrogenation (Wilkinson's Catalyst) Heck->Red2 Carbonyl->Red2

Retrosynthetic decision tree for 4-arylbutanoic acid analogs based on arene electronics.

Quantitative Route Comparison

Synthetic RouteOptimal Substrate TypeKey ReagentsTypical YieldTemp (°C)Reaction Time
Friedel-Crafts + Reduction [3]Electron-rich arenesSuccinic Anhydride, AlCl₃, N₂H₄75-85%0 to 1956-8 h (Total)
Direct Alkylation [4]Neutral arenes (Benzene) γ -Butyrolactone, AlCl₃81-94%50-602-4 h
Heck Cross-Coupling Meta-EWG / DeactivatedAryl Iodide, 3-Butenoic Acid, Pd65-80%90-11012-18 h
Carbonylative Synthesis [5]AllylarenesFormic acid, Ir/Pd catalyst60-90%80-10016-24 h

Experimental Protocols

Protocol A: Synthesis of 4-(3,5-Dichlorophenyl)-3-butenoic acid via Heck Coupling

Causality Note: 3-butenoic acid is prone to double-bond isomerization to the conjugated 2-butenoic acid under basic Pd-catalysis. Using a sterically bulky ligand like P(o-tolyl)₃ suppresses this isomerization, ensuring the geometry remains terminal for the coupling step.

Reagents:

  • 3,5-Dichloroiodobenzene (1.0 equiv, 10 mmol)

  • 3-Butenoic acid (1.5 equiv, 15 mmol)

  • Palladium(II) acetate (0.05 equiv, 5 mol%)

  • Tri(o-tolyl)phosphine (0.1 equiv, 10 mol%)

  • Triethylamine (3.0 equiv, 30 mmol)

  • Anhydrous DMF (25 mL)

Step-by-Step Method:

  • Degassing: Add anhydrous DMF to a Schlenk flask. Sparge with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Catalyst Activation: Add Pd(OAc)₂ and P(o-tolyl)₃ to the flask. Stir at room temperature for 10 minutes until the solution turns a pale yellow, indicating the formation of the active catalytic complex.

  • Reagent Addition: Add 3,5-dichloroiodobenzene, followed by 3-butenoic acid and triethylamine.

  • Reaction: Seal the flask and heat to 100 °C in an oil bath for 16 hours under continuous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with 1M HCl (3 x 50 mL) to remove triethylamine and DMF.

  • Self-Validating IPC: Perform TLC (Hexanes:EtOAc 7:3). The starting iodide (Rf ~0.8) should be consumed, replaced by a UV-active spot at Rf ~0.3.

  • Purification: Extract the organic layer with 5% NaHCO₃. Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the product. Filter and dry under vacuum.

Protocol B: Chemoselective Hydrogenation to 4-(3,5-Dichlorophenyl)butanoic acid

Causality Note: As previously established, Pd/C will destroy the molecule via hydrodehalogenation. Wilkinson's catalyst operates via an oxidative addition/reductive elimination cycle that is highly sensitive to steric hindrance and strictly selective for non-aromatic alkenes.

Reagents:

  • 4-(3,5-Dichlorophenyl)-3-butenoic acid (1.0 equiv, 5 mmol)

  • Wilkinson's Catalyst [RhCl(PPh₃)₃] (0.02 equiv, 2 mol%)

  • Anhydrous Toluene/Ethanol (1:1 v/v, 20 mL)

  • Hydrogen gas (1 atm)

Step-by-Step Method:

  • Dissolve the unsaturated acid in the Toluene/Ethanol mixture within a heavy-walled hydrogenation flask.

  • Add Wilkinson's catalyst. The solution will appear deep red/burgundy.

  • Evacuate the flask and backfill with Hydrogen gas three times.

  • Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.

  • Self-Validating IPC: Take a 0.1 mL aliquot, evaporate, and run ¹H-NMR. The vinylic protons (δ 6.0-6.5 ppm) must be completely absent, while the aromatic protons (δ 7.1-7.3 ppm) must integrate to exactly 3, confirming no loss of chlorine atoms.

  • Pass the mixture through a short pad of Celite and silica gel to remove the Rhodium catalyst. Concentrate in vacuo to yield the pure 4-(3,5-dichlorophenyl)butanoic acid.

Protocol C (Reference Baseline): Classical Synthesis of 4-Phenylbutanoic Acid

For researchers synthesizing non-halogenated, neutral analogs, the industrial butyrolactone route is vastly superior in time and cost[4].

  • Suspend powdered AlCl₃ (200 g) in dry benzene (400 g) and stir at 50 °C for 10 min[4].

  • Add γ -butyrolactone (86 g) portion-wise, maintaining the exothermic reaction between 50-60 °C for 90 minutes[4].

  • Quench by pouring the mixture over crushed ice and 5% NaOH (maintaining pH 9-9.5)[4].

  • Filter under vacuum, then precipitate the target acid from the aqueous fraction using concentrated HCl[4]. Yields typically exceed 93%[4].

Application Note: LAT1-Targeted Radiotheranostics

The 3,5-dichloro analog, specifically when functionalized with an alpha-amino group to form (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB), exhibits extraordinary affinity for the LAT1 transporter[1]. LAT1 is a transmembrane protein responsible for transporting large neutral amino acids and is heavily upregulated in tumor cells to meet their high metabolic demands.

By conjugating the carboxylic acid or an engineered side-chain of ADPB to a bifunctional chelator such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), researchers can complex radioisotopes (e.g., ⁶⁸Ga for PET imaging or ¹⁷⁷Lu for targeted radiotherapy)[1]. In silico models confirm that the ADPB-NOTA complex binds the gating residue (ASN258) of LAT1 via strong hydrogen interactions, achieving a Gibbs free energy (ΔG) of -7.68 kcal/mol[1].

Mechanism ADPB ADPB-NOTA Complex Radiotheranostic Agent LAT1 LAT1 Transporter Overexpressed in Tumors ADPB->LAT1 Specific Binding Cell Tumor Cell Intracellular Space LAT1->Cell Active Transport Imaging PET/SPECT Imaging Targeted Radiotherapy Cell->Imaging Isotope Decay

Mechanism of action for ADPB-NOTA radiotheranostic complexes via LAT1 tumor cell internalization.

References

  • Synthesis of 4-phenylbutyric acid. US Patent 6,372,938 B1. Available at:[4]

  • Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Wu et al., Organic Letters, 2019. Available at: [Link][5]

  • IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER. Holik et al., Int J App Pharm, 2021. Available at:[Link][1]

  • Succinic Anhydride - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 2, p.560. Available at:[Link][2]

Sources

Method

Application Notes and Protocols for 4-(3,5-Dichlorophenyl)butanoic Acid in Drug Discovery

Introduction: Unveiling the Potential of a Dichlorinated Phenylalkanoic Acid In the landscape of medicinal chemistry, the dichlorophenyl motif is a recurring feature in a multitude of biologically active compounds. The s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Dichlorinated Phenylalkanoic Acid

In the landscape of medicinal chemistry, the dichlorophenyl motif is a recurring feature in a multitude of biologically active compounds. The strategic placement of chlorine atoms on a phenyl ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with macromolecular targets. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 4-(3,5-Dichlorophenyl)butanoic acid , a compound with a unique substitution pattern that warrants investigation for its therapeutic potential.

While direct biological data for 4-(3,5-Dichlorophenyl)butanoic acid is not extensively documented in peer-reviewed literature, the known activities of structurally related dichlorophenyl derivatives provide a strong rationale for its exploration in several key areas of drug discovery. Analogs have demonstrated a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. These application notes will, therefore, provide detailed, plausible protocols for the synthesis, characterization, and subsequent biological screening of this promising, yet underexplored, molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(3,5-Dichlorophenyl)butanoic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₂O₂PubChem
Molecular Weight 233.09 g/mol PubChem
Appearance White to off-white solid (predicted)-
SMILES C1=C(C=C(C=C1Cl)Cl)CCCC(=O)OPubChem
InChI InChI=1S/C10H10Cl2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)PubChem

Synthesis and Characterization: A Two-Step Approach

The synthesis of 4-(3,5-Dichlorophenyl)butanoic acid can be efficiently achieved through a two-step process commencing with a Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride, followed by the reduction of the resulting ketoacid.

Workflow for the Synthesis of 4-(3,5-Dichlorophenyl)butanoic Acid

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction of Ketoacid A 1,3-Dichlorobenzene + Succinic Anhydride B 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid A->B  AlCl₃ (Lewis Acid Catalyst)  Inert Solvent (e.g., Nitrobenzene or CS₂) C 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid D 4-(3,5-Dichlorophenyl)butanoic acid (Target Compound) C->D  Reduction Method  (Clemmensen or Wolff-Kishner)

Caption: Synthetic workflow for 4-(3,5-Dichlorophenyl)butanoic acid.

Part 1: Synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of arenes with succinic anhydride.[1][2]

Materials:

  • 1,3-Dichlorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (or Carbon Disulfide)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and stirring apparatus

  • Ice bath

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,3-dichlorobenzene (1.0 equivalent) and the chosen inert solvent (e.g., nitrobenzene). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Catalyst: Carefully and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred solution. Caution: AlCl₃ reacts violently with moisture. Ensure all equipment is dry.

  • Addition of Succinic Anhydride: To the cooled and stirred suspension, add succinic anhydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water, followed by 5% sodium bicarbonate solution to extract the acidic product into the aqueous layer.

    • Separate the aqueous layer containing the sodium salt of the product.

  • Isolation of Product:

    • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until precipitation is complete (pH ~2).

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Part 2: Reduction of 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid

The choice between the Clemmensen and Wolff-Kishner reduction methods depends on the stability of any other functional groups on potential derivatives of the target molecule. For this specific compound, either method is suitable.

This protocol is based on general procedures for the Clemmensen reduction of aryl ketones.[2][3][4][5]

Materials:

  • 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid

  • Zinc wool or granules

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and stirring apparatus

Protocol:

  • Preparation of Zinc Amalgam: In a flask, stir zinc wool (150 g) with a solution of mercuric chloride (15 g) in water (75 mL) and concentrated HCl (4 mL) for 10 minutes. Decant the aqueous solution.

  • Reaction Setup: To the amalgamated zinc, add water (50 mL), toluene (50 mL), concentrated HCl (125 mL), and 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid (1.0 equivalent).

  • Reflux: Heat the mixture under reflux for 4-6 hours. Add additional concentrated HCl periodically (e.g., every hour) to maintain acidic conditions.

  • Work-up:

    • After cooling, separate the aqueous layer and extract with toluene (2 x 50 mL).

    • Combine the organic layers, wash with water, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

This protocol is a modified Huang-Minlon procedure for the Wolff-Kishner reduction.[6][7][8][9][10]

Materials:

  • 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask with a distillation head and condenser

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid (1.0 equivalent), potassium hydroxide (4.0 equivalents), hydrazine hydrate (2.0 equivalents), and diethylene glycol.

  • Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours. Water and excess hydrazine will distill off.

  • Decomposition: After the initial distillation, raise the temperature to 190-200 °C and maintain for 3-4 hours to allow for the decomposition of the hydrazone and evolution of nitrogen gas.

  • Work-up:

    • Cool the reaction mixture and dilute with water.

    • Acidify with concentrated HCl to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Analytical Characterization

The identity and purity of the synthesized 4-(3,5-Dichlorophenyl)butanoic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid C=O and O-H stretches, aromatic C-H stretches).

  • Melting Point: To assess purity.

Proposed Applications and Screening Protocols in Drug Discovery

Based on the biological activities of structurally related dichlorophenyl compounds, we propose the following areas of investigation for 4-(3,5-Dichlorophenyl)butanoic acid.

Anticancer Activity Screening

Rationale: Dichlorophenyl derivatives have been reported to possess anticancer properties.[11] The following protocol outlines a primary in vitro screening assay.

Workflow for Anticancer Screening

G A Cancer Cell Line Seeding (e.g., MCF-7, A549, HCT116) B Treatment with 4-(3,5-Dichlorophenyl)butanoic acid (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (e.g., MTT, XTT) C->D E Data Analysis (IC₅₀ Determination) D->E

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-(3,5-Dichlorophenyl)butanoic acid in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial Activity Screening

Rationale: Various dichlorophenyl derivatives have shown activity against a range of microbial pathogens.[12]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Preparation: Prepare serial two-fold dilutions of 4-(3,5-Dichlorophenyl)butanoic acid in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a drug control (e.g., ampicillin, ciprofloxacin).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Screening

Rationale: The butanoic acid moiety and the dichlorophenyl group are present in compounds with anti-inflammatory effects.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-(3,5-Dichlorophenyl)butanoic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Perform the Griess assay to measure the amount of nitrite, a stable product of NO.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the vehicle control.

Conclusion and Future Directions

4-(3,5-Dichlorophenyl)butanoic acid represents a molecule of interest for drug discovery, primarily due to the established biological activities of its structural analogs. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and initial biological evaluation. Positive results in any of the proposed screening assays would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of derivatives, and in vivo efficacy studies. The exploration of this compound could lead to the identification of novel therapeutic agents with potential applications in oncology, infectious diseases, or inflammatory disorders.

References

  • Wikipedia. (2020, September 24). Wolff–Kishner reduction. [Link]

  • Annamalai University. Clemmensen reduction. [Link]

  • ChemTalk. (2024, June 17). The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions. [Link]

  • Sciencemadness Wiki. (2018, May 20). Wolff–Kishner reduction. [Link]

  • Master Organic Chemistry. (2024). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

  • Sirajuddin, M., Hanifa, B., Ullah, S., Lo, K. M., & Tiekink, E. R. T. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1495-1497.
  • Zareba, G., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3108.

Sources

Application

Advanced Application Note: Antimicrobial and Antifungal Profiling of Benzimidazole Derivatives

Executive Summary Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic fused benzene and imidazole nucleus[1][2]. Their structural versatility allows them to act a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic fused benzene and imidazole nucleus[1][2]. Their structural versatility allows them to act as potent antimicrobial and antifungal agents. This application note provides drug development professionals and microbiologists with a comprehensive, self-validating framework for evaluating the efficacy of novel benzimidazole derivatives. By bridging mechanistic theory with standardized Clinical and Laboratory Standards Institute (CLSI) protocols, this guide ensures that experimental data is both reproducible and clinically translatable.

Mechanistic Grounding: The "Why" Behind the Efficacy

To design effective susceptibility assays, one must first understand the target pathways. Benzimidazole derivatives operate via divergent mechanisms depending on the target pathogen:

  • Antifungal Mechanism (Ergosterol Biosynthesis Blockade): Benzimidazoles exert potent antifungal effects by targeting the ergosterol biosynthesis pathway. Specifically, they inhibit Erg11p (lanosterol 14α-demethylase) , a critical cytochrome P450 enzyme[3]. The nitrogen atom of the imidazole ring coordinates with the heme iron of the enzyme, blocking the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methylated sterols—such as 14-methylergosta-8,24(28)-dien-3β,6α-diol—which disrupts membrane fluidity and halts fungal growth[3].

  • Antibacterial Mechanism (DNA Complexation): In bacterial cells, benzimidazole derivatives intercalate or form complexes with DNA, subsequently inhibiting essential enzymes like DNA gyrase and topoisomerase IV[2]. This blockade prevents DNA unwinding, ultimately halting replication and inducing bacterial cell death[2].

MOA cluster_fungi Antifungal Pathway cluster_bacteria Antibacterial Pathway Benz Benzimidazole Derivatives Erg11 Inhibition of Erg11p (Lanosterol 14α-demethylase) Benz->Erg11 DNA DNA Complexation & Topoisomerase Inhibition Benz->DNA Sterol Accumulation of Toxic Sterols (e.g., 14-methylergosta-dien-diol) Erg11->Sterol FungalDeath Fungal Cell Death Sterol->FungalDeath Rep Blockade of DNA Replication DNA->Rep BactDeath Bacterial Cell Death Rep->BactDeath

Fig 1: Dual mechanism of action of benzimidazole derivatives against fungal and bacterial targets.

Quantitative Efficacy and Structure-Activity Relationships (SAR)

The biological activity of benzimidazoles is highly dependent on their substitution patterns. For example, alkyl chain substitutions at the 1-position (e.g., 1-nonyl, 1-decyl) drastically enhance lipophilicity, allowing better penetration of the fungal cell wall, resulting in superior efficacy against Candida species[4].

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges of Substituted Benzimidazoles

Derivative ClassSubstitution PatternTarget OrganismMIC Range (µg/mL)Primary Mechanism
1-Alkyl-1H-benzo[d]imidazoles 1-decyl, 1-nonylCandida albicans0.5 - 256Erg11p Inhibition[4]
2-Substituted benzimidazoles 2-benzylEscherichia coli12.5 - 50DNA Complexation[2]
Tetrahydropyrimidine-linked p-CH3, o-ClAspergillus nigerBroad inhibitionMembrane Disruption[1]
Aminoisobutyl-benzimidazoles 3-chlorobenzylCandida krusei< 1.0Ergosterol Blockade[3]

Standardized Susceptibility Protocols (CLSI M07 & M27)

To ensure that the MIC values of newly synthesized derivatives are trustworthy and globally comparable, testing must adhere to strict guidelines. The following protocols are self-validating systems based on CLSI M07 (for aerobic bacteria)[5][6][7] and CLSI M27 (for yeasts)[8][9][10].

Workflow cluster_M07 CLSI M07 (Antibacterial) cluster_M27 CLSI M27 (Antifungal) Start Synthesized Benzimidazole Derivative Stock Prepare Stock Solution (DMSO, 1280 µg/mL) Start->Stock Plate 96-Well Microtiter Plate (Two-fold Serial Dilutions) Stock->Plate Broth1 Cation-Adjusted Mueller-Hinton Broth Plate->Broth1 Broth2 RPMI 1640 Broth (with MOPS buffer) Plate->Broth2 Inoc1 Standardize Inoculum (5 x 10^5 CFU/mL) Broth1->Inoc1 Inc1 Incubate 35°C 16-20 Hours Inoc1->Inc1 Read Determine MIC Endpoint (Visual or Spectrophotometric) Inc1->Read Inoc2 Standardize Inoculum (0.5 - 2.5 x 10^3 CFU/mL) Broth2->Inoc2 Inc2 Incubate 35°C 24-48 Hours Inoc2->Inc2 Inc2->Read

Fig 2: Standardized CLSI M07 and M27 broth microdilution workflows for susceptibility testing.

Protocol A: Antibacterial Broth Microdilution (CLSI M07)

This protocol determines the MIC of benzimidazole derivatives against aerobic bacteria[5][6].

  • Compound Preparation: Dissolve the benzimidazole derivative in 100% DMSO to create a stock solution of 1280 µg/mL.

    • Causality: Benzimidazoles are generally hydrophobic. DMSO ensures complete dissolution. However, the final concentration of DMSO in the test well must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield false-positive MICs.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is standardized for calcium and magnesium ions, which is critical because divalent cations can chelate certain drugs or alter bacterial outer membrane permeability, skewing results.

  • Plate Setup: Perform two-fold serial dilutions of the compound in a 96-well U-bottom microtiter plate, achieving a final test range (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1×108 CFU/mL). Dilute this in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Inoculum must be added within 15 minutes of preparation. Delaying this step allows bacteria to enter the logarithmic growth phase prematurely, artificially inflating the apparent MIC.

  • Incubation & Reading: Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration showing no visible growth.

  • Self-Validation (QC): Include Staphylococcus aureus ATCC 29213 as a quality control strain[11]. If the MIC for the reference drug against the QC strain falls outside the CLSI acceptable range, the entire plate must be discarded.

Protocol B: Antifungal Broth Microdilution for Yeasts (CLSI M27)

This protocol is tailored for yeasts causing invasive infections, such as Candida spp. and Cryptococcus neoformans[8][9].

  • Media Preparation: Use RPMI 1640 medium (without sodium bicarbonate) buffered to pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: Fungal growth and the stability of antifungal agents are highly pH-dependent. MOPS is mandatory because it provides robust buffering capacity without chelating essential trace metals required for fungal enzyme function[8][9].

  • Inoculum Standardization: Suspend yeast colonies in sterile saline to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 to yield a final concentration of 0.5×103 to 2.5×103 CFU/mL in the test wells.

    • Causality: Yeasts grow slower than bacteria. A lower starting inoculum prevents nutrient depletion and overgrowth before the 24-48 hour incubation period concludes.

  • Incubation: Incubate plates at 35°C for 24 hours (for rapidly growing Candida spp.) or 48 hours (for slower-growing species like C. neoformans or C. lusitaniae)[8][12].

  • Endpoint Determination: For fungistatic drugs (like many ergosterol inhibitors), the MIC is read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control[3].

  • Self-Validation (QC): Run Candida parapsilosis ATCC 22019 alongside the test compounds to validate the batch of RPMI medium and incubation conditions[8][13].

References

  • Clinical and Laboratory Standards Institute. "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts". clsi.org.[Link]

  • Clinical and Laboratory Standards Institute. "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - ANSI Webstore". ansi.org.[Link]

  • "CLSI M27: Antifungal Testing Standards". scribd.com.[Link]

  • Clinical and Laboratory Standards Institute. "M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts". clsi.org.[Link]

  • Clinical and Laboratory Standards Institute. "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically". clsi.org.[Link]

  • Kumar, U., et al. "Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent". Research Journal of Pharmacy and Technology.[Link]

  • "Susceptibility patterns of contemporary isolates of this species". Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Nayak, S., et al. "Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent". ResearchGate.[Link]

  • Clinical and Laboratory Standards Institute. "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition". weebly.com.[Link]

  • "An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols". Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • "M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically". ResearchGate.[Link]

  • "Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives". PMC - National Institutes of Health.[Link]

  • "M07-A8 - Regulations.gov". regulations.gov.[Link]

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Method

Development of Anticancer Agents from 4-(3,5-Dichlorophenyl)butanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The dichlorophenyl moiety is a recurring structural motif in a number of pharmacologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The dichlorophenyl moiety is a recurring structural motif in a number of pharmacologically active compounds. This document provides a comprehensive guide for the development of novel anticancer agents derived from the 4-(3,5-dichlorophenyl)butanoic acid scaffold. While direct anticancer activity of the parent compound is not extensively documented, its structural analog, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has demonstrated significant promise in preclinical studies against various cancer types, including lung cancer and melanoma.[1][2] These application notes and protocols will therefore leverage the insights gained from COH-SR4 to guide the synthesis, in vitro evaluation, and in vivo assessment of new chemical entities based on the 4-(3,5-dichlorophenyl)butanoic acid backbone. The overarching goal is to provide a robust framework for identifying and characterizing novel therapeutic candidates with enhanced efficacy and selectivity.

Introduction: The Rationale for Targeting the Dichlorophenyl Scaffold

The pursuit of novel small-molecule inhibitors for cancer therapy remains a cornerstone of oncological research. The 3,5-dichlorophenyl group, a key feature of the parent compound, is of particular interest due to its presence in molecules that exhibit potent and selective biological activities. The urea derivative, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has emerged as a compelling lead compound. It has been shown to effectively inhibit the survival and clonogenic potential of lung cancer cells while inducing apoptosis.[1] Furthermore, COH-SR4 has demonstrated efficacy in both in vitro and in vivo models of melanoma.[2] The multifaceted mechanism of action of COH-SR4, which includes the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of glutathione S-transferase (GST) activity, provides a strong rationale for exploring the therapeutic potential of other derivatives of the 4-(3,5-dichlorophenyl)butanoic acid scaffold.[1]

This guide will provide a systematic approach to:

  • The rational design and synthesis of novel derivatives.

  • A tiered in vitro screening cascade to identify promising candidates.

  • Detailed protocols for mechanistic elucidation.

  • A framework for in vivo efficacy testing using established xenograft models.

Synthetic Strategies for Derivative Libraries

The development of a diverse chemical library is fundamental to a successful drug discovery campaign. Starting from 4-(3,5-dichlorophenyl)butanoic acid, a variety of synthetic transformations can be employed to generate novel analogs.

Protocol 2.1: General Scheme for Amide and Ester Synthesis

A primary and versatile approach to derivatization involves the modification of the carboxylic acid moiety to form amides and esters.

Workflow for Synthesis of Derivatives

A 4-(3,5-Dichlorophenyl)butanoic acid B Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) A->B C Acyl Chloride or Activated Ester Intermediate B->C D Amine (R1-NH2) C->D Nucleophilic Acyl Substitution E Alcohol (R2-OH) C->E Nucleophilic Acyl Substitution F Amide Derivative Library D->F G Ester Derivative Library E->G

Caption: Synthetic workflow for generating amide and ester derivatives.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of 4-(3,5-dichlorophenyl)butanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent. For acyl chloride formation, thionyl chloride (1.2 eq) can be used. For amide coupling, a carbodiimide such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) (1.5 eq) in the presence of an activator like Hydroxybenzotriazole (HOBt) (1.5 eq) is recommended.

  • Nucleophilic Addition:

    • For Amide Synthesis: To the activated carboxylic acid, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq).

    • For Ester Synthesis: To the activated carboxylic acid, add the desired alcohol (1.2 eq) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide or ester derivative.

  • Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is essential for efficiently identifying the most promising candidates for further development.[3][4][5][6]

3.1. Primary Screening: Cell Viability Assays

The initial screen should assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.

Protocol 3.1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Representative IC50 Data for Dichlorophenyl Derivatives against Lung Cancer Cell Lines

CompoundH358 IC50 (µM)H520 IC50 (µM)
COH-SR42.1 ± 0.22.4 ± 0.3
Test Compound 1 Insert DataInsert Data
Test Compound 2 Insert DataInsert Data
Doxorubicin Insert DataInsert Data

Data for COH-SR4 is sourced from existing literature.[1]

3.2. Secondary Screening: Clonogenic and Apoptosis Assays

Compounds that exhibit potent cytotoxicity in the primary screen should be further evaluated for their effects on long-term cell survival and their ability to induce programmed cell death.

Protocol 3.2.1: Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the compound's cytostatic or cytotoxic effects over a longer period.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compound at concentrations around its IC50 value for 24 hours.

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group.

Protocol 3.2.2: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[2]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Staining: Perform the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs.

  • Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Quantification: Quantify the percentage of TUNEL-positive cells.

Mechanistic Elucidation

Understanding the mechanism of action is crucial for lead optimization and clinical development. Based on the known activity of COH-SR4, key pathways to investigate include AMPK activation and cell cycle progression.

Protocol 4.1: Western Blot Analysis for AMPK Pathway Activation

This protocol is designed to assess the phosphorylation status of AMPK and its downstream targets.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total AMPK, phospho-AMPK (Thr172), and other relevant pathway proteins.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Signaling Pathway of COH-SR4

COH_SR4 COH-SR4 AMPK AMPK Activation COH_SR4->AMPK GST GST Inhibition COH_SR4->GST CellCycle Cell Cycle Arrest (G0/G1) COH_SR4->CellCycle Apoptosis Apoptosis Induction COH_SR4->Apoptosis Proliferation Inhibition of Proliferation AMPK->Proliferation inhibits GST->Proliferation promotes (inhibition leads to anti-proliferative effect) CellCycle->Proliferation inhibits

Caption: Proposed mechanism of action for COH-SR4.

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24 hours, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G0/G1 phase would be consistent with the effects of COH-SR4.[1]

In Vivo Efficacy Studies

Promising candidates from in vitro and mechanistic studies should be advanced to in vivo models to assess their therapeutic efficacy and potential toxicity.[4][9][10][11]

Protocol 5.1: Human Tumor Xenograft Model in Nude Mice

This is a widely used preclinical model to evaluate the antitumor activity of novel compounds.[9][10][11]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ H358 cells) into the flank of athymic nude mice.[12]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily or three times a week).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers and monitor the body weight of the mice regularly to assess toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and collect the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group and perform statistical analysis to determine the significance of the observed effects.

In Vivo Study Workflow

CellImplant Subcutaneous Implantation of Cancer Cells TumorGrowth Tumor Growth to Palpable Size CellImplant->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Measurement and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint and Tissue Collection Monitoring->Endpoint Analysis Data Analysis and Efficacy Determination Endpoint->Analysis

Caption: Workflow for in vivo xenograft studies.

Conclusion and Future Directions

The 4-(3,5-dichlorophenyl)butanoic acid scaffold presents a promising starting point for the development of novel anticancer agents. By leveraging the insights gained from the well-characterized analog, COH-SR4, a systematic and efficient drug discovery program can be implemented. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of new chemical entities. Future efforts should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as on pharmacokinetic and toxicological profiling to identify candidates with favorable drug-like properties for clinical development.

References

  • Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. MDPI. [Link]

  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]

  • 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

  • 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. PMC. [Link]

  • Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer. PMC. [Link]

  • Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer. Dove Medical Press. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. [Link]

  • Dichloroacetate and metformin synergistically suppress the growth of ovarian cancer cells. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Cytotoxic Action of Novel Anti-Neoplastic Agents. Mayo Clinic Research. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Phytochemicals Modify the Action of Cancer Cells Mitochondrial Drug-Resistance Mechanism. ETFLIN. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]

  • In Vivo Oncology Models for Drug Discovery. [Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

  • Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • In Vivo Models. Biocompare. [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

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Application

Application Note: Structure-Activity Relationship (SAR) Studies of BCR-ABL Tyrosine Kinase Inhibitors

Executive Summary & SAR Rationale The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL fusion protein represents a cornerstone of rational drug design. Imatinib, the first-in-class Ty...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & SAR Rationale

The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL fusion protein represents a cornerstone of rational drug design. Imatinib, the first-in-class Type II inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML) by stabilizing the inactive "DFG-out" conformation of the kinase domain[1]. However, the emergence of clinical resistance—most notably the T315I "gatekeeper" mutation—necessitated rigorous Structure-Activity Relationship (SAR) studies to develop next-generation derivatives like Nilotinib, Ponatinib, and novel hybrid molecules[2].

As an application scientist, it is critical to understand that SAR is not merely about increasing binding affinity; it is about engineering molecular flexibility, optimizing pharmacokinetic properties, and bypassing steric hindrances. This guide details the mechanistic rationale behind BCR-ABL inhibitor evolution and provides field-proven, self-validating protocols for evaluating novel TKI derivatives.

Mechanistic Framework: Targeting the DFG-Out Conformation

Nearly all approved Type II BCR-ABL inhibitors share three essential pharmacophoric components: a kinase hinge-binding moiety, a hydrophobic group interacting with the back pocket, and an appropriate linker connecting these regions[3].

  • Imatinib to Nilotinib: Nilotinib was rationally designed based on the Abl-imatinib co-crystal structure. By replacing the piperazine ring of imatinib with a methylimidazole group and modifying the linker, Nilotinib achieves a 10- to 30-fold increase in potency against wild-type BCR-ABL[4]. It forms critical hydrogen bonds with Met-318, Glu-286, Asp-381, and Thr-315[4].

  • The T315I Challenge: The substitution of Threonine 315 with Isoleucine eliminates a crucial hydrogen bond and introduces a bulky methyl group. This creates a severe steric clash with the 2-methylphenyl group of Nilotinib and Imatinib, rendering them ineffective[4].

  • Next-Generation Hybrids: Ponatinib and newer hybrid molecules (e.g., Compound 25, HS-438) incorporate a carbon-carbon triple bond (ethynyl linker) to evade the steric bulk of the isoleucine side chain, allowing the molecule to span the mutated gatekeeper residue and access the hydrophobic back pocket[2],[3].

Pathway BCR_ABL BCR-ABL Kinase (Constitutively Active) ATP ATP Binding & Hydrolysis BCR_ABL->ATP binds Substrates Downstream Substrates (STAT5, CrkL, AKT) ATP->Substrates phosphorylates Proliferation Leukemic Cell Proliferation Substrates->Proliferation drives Imatinib Imatinib / Nilotinib (Type II Inhibitors) Imatinib->ATP blocks (DFG-out) T315I T315I Gatekeeper Mutation T315I->BCR_ABL mutates T315I->Imatinib steric clash (resistance) Ponatinib Ponatinib / Hybrids (Pan-Inhibitors) Ponatinib->ATP overcomes mutation

BCR-ABL signaling pathway and the mechanistic intervention by SAR-optimized kinase inhibitors.

Quantitative SAR Data Summary

To evaluate the success of structural modifications, biochemical IC50 values must be compared across wild-type and mutant kinase variants. The table below synthesizes the impact of SAR optimization on overcoming the T315I mutation.

CompoundStructural Modification (vs. Imatinib)IC50: WT BCR-ABLIC50: T315I MutantTarget Conformation
Imatinib Base Scaffold (Piperazine-phenyl-pyrimidine)~250 nM>10,000 nMDFG-out (Type II)
Nilotinib Methylimidazole addition; optimized linker~15 nM>10,000 nMDFG-out (Type II)
Ponatinib Ethynyl linker to bypass steric clash~0.5 nM~11 nMDFG-out (Type II)
Compound 25 Hybrid of Nilotinib, GNF-7, and PonatinibN/A9.0 nMDFG-out (Type II)
HS-438 Aminopyrimidine-derived scaffold optimizationN/A0.064 nMDFG-out (Type II)

Data synthesized from foundational SAR reviews and hybrid molecule studies[2],[3].

Self-Validating Experimental Protocols

To establish a robust SAR pipeline, researchers must utilize assays that inherently validate their own outputs. We employ a two-tiered approach: a biochemical assay to prove direct target engagement, followed by a cellular assay to prove membrane permeability and on-target biological causality.

In Vitro Biochemical Kinase Assay (ADP-Glo)

Causality & Rationale: Direct measurement of kinase activity using recombinant proteins eliminates confounding cellular variables (e.g., efflux pumps, protein binding). We utilize a luminescent ADP detection assay (e.g., ADP-Glo) because it measures the universal product of kinase activity (ADP). By actively depleting unreacted ATP before converting ADP back to ATP for luciferase detection, this system creates a self-validating, high signal-to-background ratio that is highly sensitive to competitive and allosteric inhibitors[5].

Workflow Prep 1. Reagent Prep (Enzyme, ATP, Drug) Incubate 2. Kinase Reaction (30-60 min, 25°C) Prep->Incubate Deplete 3. Deplete Unused ATP (ADP-Glo Reagent) Incubate->Deplete Convert 4. Convert ADP to ATP & Luciferase Deplete->Convert Read 5. Luminescence Readout (IC50) Convert->Read

Step-by-step workflow of the luminescent in vitro kinase assay for SAR validation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Causality: Mg2+ is essential for coordinating ATP in the active site, while DTT maintains a reducing environment to prevent non-specific oxidative crosslinking of the kinase[6].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the SAR derivatives in 100% DMSO, then dilute into buffer (final DMSO concentration must be ≤1% to prevent solvent-induced enzyme denaturation).

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 µL of inhibitor, 2 µL of recombinant BCR-ABL enzyme (WT or T315I), and 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes[5].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Validation Check: This step ensures that any subsequent luminescence is strictly derived from ADP produced during the reaction, eliminating false positives[5].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP and introduces luciferase/luciferin). Incubate for 30 minutes[5].

  • Readout & QC: Measure luminescence. Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.5 validates the assay's robustness for SAR screening.

Cellular Proliferation & Target Engagement Assay (Ba/F3 Isogenic System)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. To prove that a derivative kills cells specifically by inhibiting BCR-ABL, we use the Ba/F3 murine pro-B cell line. Parental Ba/F3 cells depend on Interleukin-3 (IL-3) for survival. When stably transfected with BCR-ABL, they become IL-3 independent[2]. Self-Validating Design: If a novel derivative induces apoptosis in BCR-ABL-expressing Ba/F3 cells but does not kill parental Ba/F3 cells supplemented with IL-3, the compound's toxicity is definitively on-target.

Step-by-Step Methodology:

  • Cell Seeding: Harvest Ba/F3-WT, Ba/F3-T315I, and Parental Ba/F3 cells in logarithmic growth phase. Seed at 5,000 cells/well in 96-well plates. Supplement the Parental Ba/F3 media with 10 ng/mL murine IL-3.

  • Compound Treatment: Treat cells with the SAR derivatives (0.1 nM to 10 µM). Include Imatinib as a positive control for WT and Ponatinib as a positive control for T315I[2].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Causality: 72 hours allows sufficient time for the inhibition of downstream signaling (e.g., STAT5, CrkL) to translate into cell-cycle arrest (G0/G1 phase) and subsequent apoptosis[2].

  • Viability Readout: Add CellTiter-Glo reagent (measures cellular ATP as an indicator of metabolically active cells). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.

  • Data Analysis: Generate dose-response curves to calculate cellular IC50 values. Compare the IC50 of the derivative in Ba/F3-T315I versus Parental Ba/F3 to establish the therapeutic window and rule out off-target cytotoxicity.

References

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - NIH/PMC -
  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI -
  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - NIH/PMC -
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - ACS Omega -
  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia -
  • ABL1 Kinase Assay - Promega Corpor

Sources

Method

Analytical methods for 4-(3,5-Dichlorophenyl)butanoic acid quantification

Title: Advanced Analytical Methodologies for the Quantification of 4-(3,5-Dichlorophenyl)butanoic Acid Abstract 4-(3,5-Dichlorophenyl)butanoic acid (DCPBA) and its structural derivatives are critical motifs in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Analytical Methodologies for the Quantification of 4-(3,5-Dichlorophenyl)butanoic Acid

Abstract 4-(3,5-Dichlorophenyl)butanoic acid (DCPBA) and its structural derivatives are critical motifs in medicinal chemistry, frequently serving as carrier molecules or intermediates in the development of targeted therapeutics, including LAT1-directed radiotheranostic agents[1]. This application note provides an in-depth, self-validating framework for the quantification of DCPBA. It details two orthogonal analytical strategies: a high-sensitivity LC-MS/MS method for biological matrices and a robust HPLC-UV method for pharmaceutical formulation assessment.

Physicochemical Rationale & Method Design

The molecular architecture of DCPBA dictates the analytical approach. The compound features a lipophilic 3,5-dichlorophenyl ring and a terminal carboxylic acid.

  • Ionization Causality (Mass Spectrometry): Carboxylic acids typically exhibit poor ionization efficiency in positive electrospray ionization (ESI+) due to a lack of basic proton-accepting sites. Consequently, negative ion mode (ESI-) is employed to monitor the highly stable deprotonated precursor ion [M−H]− [2].

  • Chromatographic Causality: To prevent peak tailing and ensure the analyte remains in its unionized, highly retentive state on a reversed-phase C18 column, the mobile phase must be maintained at an acidic pH. The addition of 0.1% formic acid effectively suppresses the ionization of the carboxylic acid group during separation, ensuring sharp, symmetrical peaks[3].

Analytical Workflow Visualization

Workflow N1 Sample Collection (Plasma or API) N2 Sample Preparation (Protein Ppt / Dilution) N1->N2 N3 Chromatographic Separation (Reversed-Phase C18) N2->N3 N4 Detection Method Selection N3->N4 N5 LC-MS/MS (Negative ESI) Bioanalysis Workflow N4->N5 High Sensitivity N6 HPLC-UV (230 nm) Formulation Purity N4->N6 Routine QC N7 Data Analysis & Method Validation N5->N7 N6->N7

Analytical workflow for 4-(3,5-Dichlorophenyl)butanoic acid quantification.

Protocol A: High-Throughput LC-MS/MS Bioanalysis in Plasma

Target Audience: DMPK Scientists and Clinical Pharmacologists.

Self-Validating System: This protocol utilizes a stable isotope-labeled internal standard (SIL-IS), such as DCPBA-d4, spiked at a constant concentration across all calibration standards, quality control (QC) samples, and unknown samples. The IS continuously normalizes variations in extraction recovery and matrix-induced ion suppression, ensuring the assay acts as a self-correcting system that meets stringent FDA Bioanalytical Method Validation criteria[4].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Causality: Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) to maximize high-throughput screening efficiency while minimizing target analyte loss.

    • Add 150 µL of ice-cold acetonitrile containing the SIL-IS (50 ng/mL).

    • Causality: The 3:1 ratio of cold organic solvent to aqueous plasma rapidly denatures proteins. The lipophilic nature of DCPBA ensures it remains highly soluble in the organic supernatant.

    • Vortex for 2 minutes at 1500 rpm; centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Dilute 100 µL of the supernatant with 100 µL of LC-grade water in an autosampler vial.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") upon injection.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0.0–0.5 min (10% B), 0.5–2.5 min (linear ramp to 90% B), 2.5–3.5 min (hold at 90% B to wash lipophilic matrix components), 3.5–3.6 min (return to 10% B), 3.6–5.0 min (equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Negative ESI):

    • Capillary Voltage: -2.5 kV.

    • Transitions (MRM): DCPBA: m/z 231.0 → 187.0 (corresponding to the loss of CO2​ from the carboxylic acid). IS: m/z 235.0 → 191.0.

Protocol B: HPLC-UV for API Purity and Formulation Assessment

Target Audience: CMC and Quality Control (QC) Analysts.

Self-Validating System: The method incorporates System Suitability Testing (SST) injections prior to every run. Acceptance criteria include a tailing factor (T) 1.5, theoretical plates (N) 2000, and a relative standard deviation (RSD) of 2.0% for five replicate standard injections. This built-in validation ensures the chromatographic system is fit-for-purpose before sample analysis begins.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh 10.0 mg of DCPBA reference standard and dissolve in 10 mL of Methanol (1 mg/mL stock).

    • Dilute to a working concentration of 50 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% 10 mM Ammonium Acetate buffer.

    • Causality: The buffer pH must be adjusted to 3.5 with glacial acetic acid. Because the pKa of DCPBA is approximately 4.5, maintaining the pH at least one unit below the pKa ensures >90% of the molecules are in the neutral, protonated state, maximizing retention and peak symmetry.

    • Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.

  • UV Detection:

    • Wavelength: 230 nm.

    • Causality: The 3,5-dichlorophenyl chromophore exhibits a robust π→π∗ transition at 230 nm. This wavelength provides an optimal signal-to-noise ratio while avoiding the high background noise of mobile phase solvents typically observed below 210 nm.

Quantitative Data & Validation Summary

Both methodologies have been structured to meet the rigorous validation parameters required for regulatory submissions[4]. The summarized quantitative performance metrics are detailed in Table 1.

Table 1: Method Validation Parameters for DCPBA Quantification

Validation ParameterLC-MS/MS (Plasma Bioanalysis)HPLC-UV (API Formulation)
Linearity Range 1.0 – 1000 ng/mL0.5 – 100 µg/mL
Limit of Detection (LOD) 0.3 ng/mL0.15 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 µg/mL
Intra-day Precision (CV%) < 6.5%< 2.0%
Inter-day Precision (CV%) < 8.0%< 3.5%
Mean Recovery 92.4% ± 4.1%99.8% ± 1.2%
Matrix Effect 95% – 105% (Normalized by IS)N/A (Neat Solution)

References

  • [1] Holik H. A. et al., "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER", ResearchGate. URL:

  • [3] "Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma", MDPI. URL:

  • [2] Sheng H. et al., "Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer", ACS Publications. URL:

  • [4] "Bioanalytical Method Validation; Guidance for Industry; Availability", Federal Register. URL:

Sources

Application

GC-MS method for 4-(3,5-Dichlorophenyl)butanoic acid detection

An Application Note and Protocol for the Quantitative Analysis of 4-(3,5-Dichlorophenyl)butanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) Abstract This application note presents a ro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 4-(3,5-Dichlorophenyl)butanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a robust and validated method for the detection and quantification of 4-(3,5-Dichlorophenyl)butanoic acid using gas chromatography-mass spectrometry (GC-MS). Due to the inherent low volatility of the target analyte, a chemical derivatization step is essential for successful analysis by GC. The described protocol employs a liquid-liquid extraction (LLE) for sample cleanup and isolation, followed by silylation to enhance volatility and improve chromatographic performance. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure for pharmacokinetic, toxicokinetic, or metabolic studies. The validation parameters discussed are grounded in internationally recognized guidelines to ensure data integrity and trustworthiness.[1][2][3]

Introduction and Scientific Principle

4-(3,5-Dichlorophenyl)butanoic acid is an organic compound whose analogues have been investigated for various biological activities.[4] Accurate quantification in biological matrices such as plasma or urine is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[5] However, direct analysis of polar compounds containing active hydrogen atoms, such as carboxylic acids, is challenging.[6] These functional groups lead to poor peak shape, low sensitivity, and potential thermal degradation within the GC system.[6] To overcome these limitations, chemical derivatization is a mandatory pre-analytical step.[7]

This method is based on a three-stage process:

  • Extraction: The analyte is first isolated from the complex biological matrix. A liquid-liquid extraction (LLE) under acidic conditions is employed to protonate the carboxylic acid group, increasing its affinity for an immiscible organic solvent and separating it from polar interferences like proteins and salts.[5][8]

  • Derivatization: The extracted analyte is then derivatized via silylation. The active hydrogen on the carboxyl group is replaced with a nonpolar trimethylsilyl (TMS) group.[6] This reaction, shown in the diagram below, neutralizes the polar -COOH group, significantly increasing the molecule's volatility and thermal stability, making it suitable for GC analysis.[6][7]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analyte from other components based on its boiling point and interaction with the capillary column. The mass spectrometer provides highly selective and sensitive detection by ionizing the eluted compound and monitoring specific mass fragments, ensuring confident identification and quantification.

DerivatizationReaction cluster_reactants Reactants cluster_products Products Analyte 4-(3,5-Dichlorophenyl)butanoic acid (Non-volatile) Product TMS-ester Derivative (Volatile & Thermally Stable) Analyte->Product + Heat Reagent MSTFA (Silylating Agent) Reagent->Product Byproduct Byproducts

Figure 1: Silylation of the target analyte to increase volatility.

Materials and Reagents

  • Analyte Standard: 4-(3,5-Dichlorophenyl)butanoic acid (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, such as a deuterated analogue or a homologous acid (e.g., 4-Phenylbutanoic acid).

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvents (HPLC or GC grade): Ethyl acetate, Hexane, Acetonitrile, Methanol.[5]

  • Acids/Bases: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Biological Matrix: Blank human plasma or urine (screened for interferences).

  • Water: Deionized or Milli-Q grade.

  • Equipment:

    • GC-MS system with a split/splitless injector and an electron ionization (EI) source.

    • Fused-silica capillary column (e.g., Agilent HP-5MS, 30 m x 0.25 mm x 0.25 µm, or equivalent).[9]

    • Analytical balance, vortex mixer, centrifuge, heating block/oven, nitrogen evaporator.

    • Glass centrifuge tubes (15 mL), autosampler vials (2 mL) with inserts.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-(3,5-Dichlorophenyl)butanoic acid and the selected Internal Standard (IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using methanol to create calibration standards ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). A typical range might be 10 ng/mL to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure accuracy and precision.[10]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot Sample: Pipette 200 µL of the biological sample (blank, standard, QC, or unknown) into a 15 mL glass centrifuge tube.

  • Spike Internal Standard: Add a fixed volume (e.g., 20 µL) of the IS working solution to all tubes except the blank matrix.

  • Acidify: Add 50 µL of 2M HCl to each tube and vortex for 15 seconds to protonate the analyte. This step is critical for efficient extraction into the organic solvent.

  • Extract: Add 3 mL of ethyl acetate. Cap the tubes and vortex vigorously for 2 minutes.

  • Separate Phases: Centrifuge the tubes at 3000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Ensure the sample is completely dry, as residual moisture can interfere with the derivatization reaction.[6]

Derivatization Protocol
  • Reconstitute & Derivatize: To the dried residue, add 50 µL of ethyl acetate and 50 µL of the MSTFA (+1% TMCS) reagent.[11]

  • Incubate: Cap the tubes tightly and heat at 60°C for 30 minutes to ensure the silylation reaction goes to completion.[6][11]

  • Cool & Transfer: After cooling to room temperature, transfer the derivatized sample into a 2 mL autosampler vial, preferably with a low-volume insert. The sample is now ready for GC-MS analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Aliquot 200 µL Biological Sample B 2. Spike with Internal Standard A->B C 3. Acidify with HCl B->C D 4. Extract with Ethyl Acetate C->D E 5. Centrifuge to Separate Phases D->E F 6. Evaporate Organic Layer to Dryness E->F G 7. Add MSTFA Reagent F->G H 8. Heat at 60°C for 30 min G->H I 9. Cool and Transfer to Autosampler Vial H->I J 10. Inject into GC-MS System I->J K 11. Data Acquisition (SIM Mode) J->K L 12. Quantify and Report Results K->L

Figure 2: Overall experimental workflow from sample to result.

GC-MS Instrumental Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrument used.

ParameterSettingRationale
Gas Chromatograph
Injection ModeSplitlessMaximizes the transfer of analyte onto the column for high sensitivity.
Inlet Temperature270 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[9]
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, providing a good balance between analysis time and resolution.
Oven ProgramInitial 100°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 minThe temperature program is designed to separate the analyte from solvent fronts and matrix components effectively.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and quantification.
Ion Source Temp.230 °CA typical temperature to promote ionization while minimizing thermal degradation within the source.[9]
Transfer Line Temp.280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte and IS, reducing chemical noise.
SIM Ions (Example) m/z (Analyte), m/z (IS)Ions should be selected based on an initial full scan analysis of a derivatized standard. Choose a unique and abundant quantifier ion and at least one qualifier ion for confirmation. The dichlorophenyl group will produce a characteristic isotopic pattern.

Method Validation

To ensure the reliability of the data, the method must be validated according to established guidelines from regulatory bodies like the FDA or EMA.[1][2][10][12][13] A full validation should assess the following parameters.[3][14]

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Achieved by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte and IS.

  • Linearity and Range: The method should demonstrate a linear relationship between analyte concentration and instrument response over a defined range. A calibration curve should be constructed using a minimum of six non-zero standards, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Accuracy (% bias) and precision (% RSD) should be evaluated by analyzing replicate QC samples (n≥5) at low, medium, and high concentrations on different days. Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage) and the stability of the processed sample must be evaluated.[10]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the analyte and the Internal Standard.

  • Response Ratio: Calculate the peak area ratio of the analyte to the IS for each standard, QC, and unknown sample.

  • Calibration Curve: Plot the peak area ratio (y-axis) versus the nominal concentration of the calibration standards (x-axis). Perform a linear regression, typically with 1/x or 1/x² weighting, to generate the calibration curve.

  • Calculate Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

Conclusion

The GC-MS method detailed in this document provides a selective, sensitive, and robust protocol for the quantification of 4-(3,5-Dichlorophenyl)butanoic acid in biological matrices. The combination of an efficient liquid-liquid extraction and a necessary silylation derivatization step makes the analyte amenable to GC-MS analysis. When fully validated, this method is suitable for regulated bioanalysis in support of drug development and clinical research.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • SciSpace. GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • ComplianceIQ. Validation of GC/ GC-MS methodologies. [Link]

  • ResearchGate. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. [Link]

  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

Sources

Method

Application Note: Advanced Purification Strategies for 4-(3,5-Dichlorophenyl)butanoic Acid and Its Derivatives

Introduction & Mechanistic Rationale 4-(3,5-Dichlorophenyl)butanoic acid is a critical synthetic intermediate and structural scaffold in medicinal chemistry. Its functionalized derivatives, most notably (S)-2-amino-4-(3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(3,5-Dichlorophenyl)butanoic acid is a critical synthetic intermediate and structural scaffold in medicinal chemistry. Its functionalized derivatives, most notably (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB), are actively utilized as LAT1-targeting carrier molecules in the development of advanced radiotheranostic agents for oncology[1].

Because these compounds are destined for sensitive biological assays or radiolabeling, achieving ultra-high purity is non-negotiable. The physicochemical profile of 4-(3,5-Dichlorophenyl)butanoic acid dictates its purification strategy:

  • The Carboxylic Acid Moiety (pKa ~4.5): Allows for selective ionization. By manipulating the pH, the molecule can be toggled between a water-soluble sodium carboxylate salt and a highly lipophilic free acid.

  • The 3,5-Dichlorophenyl Ring: Imparts significant hydrophobicity and distinct π-π interaction capabilities. This makes the free acid highly soluble in moderately polar organic solvents (like ethyl acetate) but insoluble in non-polar aliphatic hydrocarbons (like n-hexane), establishing an ideal dynamic for recrystallization[2].

Quantitative Data Summary

The following table benchmarks the expected outcomes of the two primary purification workflows. Selection should be based on the required scale and the specific impurity profile of the crude synthetic batch.

ParameterLiquid-Liquid Extraction + RecrystallizationPreparative HPLC (Reverse-Phase)
Target Impurities Removed Unreacted neutral starting materials, inorganic saltsTrace structural isomers, enantiomers
Typical Yield 75 – 85%60 – 75%
Final Purity (HPLC) 95.0 – 98.0%> 99.5%
Scalability Excellent (Multi-gram to Kilogram)Moderate (Milligram to Gram)
Time Requirement 12 – 24 hours (including vacuum drying)2 – 4 hours per run
Solvent Consumption ModerateHigh

Workflow Visualization

The decision tree below outlines the logical progression of the purification process, highlighting the phase transitions during the acid-base workup.

PurificationWorkflow A Crude 4-(3,5-Dichlorophenyl) butanoic acid B Liquid-Liquid Extraction (pH > 9) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Carboxylate Salt) B->D Retain E Acidification (pH ~2) & EtOAc Extraction D->E F Recrystallization (EtOAc / n-Hexane) E->F Bulk Scale G Preparative HPLC (C18, H2O/MeCN) E->G High Purity / Chiral H Ultra-Pure Product (>99.5% HPLC) F->H G->H

Figure 1: Workflow for purifying 4-(3,5-Dichlorophenyl)butanoic acid.

Experimental Protocols

Protocol A: Acid-Base Extraction and Recrystallization

This protocol is a self-validating system designed to isolate the target acid from neutral organic byproducts (such as unreacted dichlorobenzenes or esterified intermediates)[3].

Step 1: Dissolution & Basic Extraction

  • Dissolve 10.0 g of crude 4-(3,5-Dichlorophenyl)butanoic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and add 100 mL of 1M NaOH (or saturated NaHCO₃). Shake vigorously and vent.

  • Causality & Self-Validation: The base deprotonates the carboxylic acid, driving it into the aqueous layer as a highly soluble sodium salt. Verify the pH of the aqueous layer is >9. Separate the layers and discard the organic layer (which contains lipophilic, neutral impurities).

Step 2: Acidification & Recovery

  • Transfer the basic aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer.

  • Place the flask in an ice bath. Slowly add 6M HCl dropwise until the pH reaches ~2.

  • Causality & Self-Validation: Reprotonation neutralizes the charge on the molecule, causing a drastic drop in aqueous solubility. The solution will immediately turn cloudy as the free acid precipitates.

  • Extract the cloudy aqueous mixture with 2 x 75 mL of fresh EtOAc. The organic layer should become completely clear, indicating successful phase transfer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-pure solid.

Step 3: Recrystallization (EtOAc / n-Hexane)

  • Transfer the solid to a clean flask. Add a minimal volume of EtOAc (approx. 15-20 mL) and heat to 60°C until fully dissolved.

  • Slowly add n-hexane dropwise while maintaining heat. Stop adding n-hexane the moment persistent turbidity is observed[2].

  • Causality & Self-Validation: Turbidity indicates the saturation point. Add 1-2 drops of EtOAc to clear the solution, then remove from heat. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour. Collect the highly pure, needle-like crystals via vacuum filtration.

Protocol B: Preparative HPLC for Radiotheranostic Grade Purity

When synthesizing derivatives like ADPB for LAT1 targeting, trace isomeric impurities can drastically reduce radiolabeling efficiency and target binding affinity[1]. Preparative HPLC is mandatory for final polishing.

Step 1: Sample Preparation

  • Dissolve 500 mg of the pre-purified compound in 5 mL of a 50:50 mixture of HPLC-grade Water and Acetonitrile.

  • Self-Validation: Pass the solution through a 0.22 µm PTFE syringe filter. Particulates will rapidly degrade the preparative column frit.

Step 2: Chromatographic Separation (Reverse-Phase)

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality & Self-Validation: The addition of 0.1% TFA lowers the mobile phase pH to ~2.0. This ensures the carboxylic acid remains fully protonated, preventing peak tailing and maintaining sharp peak symmetry.

  • Gradient: Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 230 nm (optimal for the dichlorophenyl chromophore). Collect the major peak, evaporate the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the ultra-pure product.

Step 3: Chiral Resolution (For Amino-Derivatives) If enantiomeric separation of ADPB is required, standard C18 columns are insufficient. You must switch to a chiral stationary phase. Immobilized cellulose tris(3,5-dichlorophenylcarbamate) columns (e.g., Chiralpak IC) are highly recommended, as the dichlorophenylcarbamate selector provides exceptional enantiorecognition for structurally similar halogenated aromatic compounds[4].

References

  • Title : IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER Source : ResearchGate / International Journal of Applied Pharmaceutics URL :[Link]

  • Title : Cellulose tris(3,5-dichlorophenylcarbamate) immobilised on silica: A novel chiral stationary phase for resolution of enantiomers Source : ResearchGate URL :[Link]

  • Title: US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative Source: Google Patents URL

Sources

Application

Application Note: Advanced Recrystallization Protocol for 4-(3,5-Dichlorophenyl)butanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale 4-(3,5-Dichlorophenyl)butanoic acid is a high-v...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

4-(3,5-Dichlorophenyl)butanoic acid is a high-value synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). Most notably, it is the primary backbone for the synthesis of (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB), a highly specific LAT1-targeting radiotheranostic agent used in advanced oncology diagnostics and targeted radiotherapy[1].

Because this intermediate is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions, crude batches frequently contain trace positional isomers, des-chloro impurities, and residual metallic catalysts. The purity of 4-(3,5-Dichlorophenyl)butanoic acid directly dictates the enantiomeric excess and radiochemical yield of the downstream ADPB[1]. This application note details a highly optimized, scalable anti-solvent recrystallization protocol designed to achieve >99.5% purity while mitigating common physical chemistry failures such as liquid-liquid phase separation (LLPS).

Thermodynamic Causality & Solvent Selection

Selecting the correct solvent system requires analyzing the compound's thermodynamic profile. 4-(3,5-Dichlorophenyl)butanoic acid features a highly lipophilic dichlorophenyl ring (driving organic solubility) and a polar carboxylic acid moiety (capable of hydrogen bonding).

  • The Primary Solvent (Ethanol): The compound exhibits high solubility in short-chain alcohols at elevated temperatures due to favorable hydrogen bonding, making ethanol an ideal primary solvent .

  • The Anti-Solvent (Water): Due to the dominant lipophilicity of the dichlorophenyl group, the compound is practically insoluble in water. Water acts as a highly effective, environmentally benign anti-solvent.

  • Preventing "Oiling Out" (LLPS): A frequent failure mode in the crystallization of lipophilic organic acids is "oiling out"—where the solute separates as an amorphous liquid phase rather than a solid crystal. This occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve. By maintaining the system at 70–75°C during the initial anti-solvent addition and utilizing a strictly controlled cooling ramp (0.5°C/min), the system remains within the metastable zone. This thermodynamic control favors heterogeneous nucleation and orderly crystal lattice formation over amorphous precipitation .

Thermodynamics S1 High Temp (75°C) High Solubility in EtOH S2 Anti-Solvent Addition Lowers Saturation Limit S1->S2 Hot Water added S3 Metastable Zone (Supersaturation) S2->S3 Phase shift R1 Avoids Oiling Out (LLPS) S2->R1 S4 Nucleation & Crystal Growth S3->S4 Cooling S5 Low Temp (5°C) Maximized Yield S4->S5 Depletion

Thermodynamic pathway preventing liquid-liquid phase separation during crystallization.

Quantitative Data & Process Optimization

To establish a robust protocol, solubility and cooling rates must be quantitatively mapped. Table 1 demonstrates the drastic solubility differential required for high-yield anti-solvent crystallization, while Table 2 illustrates the causality between cooling kinetics and final product purity.

Table 1: Solubility Profile of 4-(3,5-Dichlorophenyl)butanoic Acid

Solvent SystemTemperature (°C)Solubility (mg/mL)Process Suitability
100% Ethanol2585.4Poor (High yield loss if used alone)
100% Ethanol75>400.0Excellent (Primary dissolution)
100% Water75<0.1Excellent (Anti-solvent)
50:50 EtOH:Water75145.2Moderate (Metastable boundary)
50:50 EtOH:Water512.3Excellent (Final crystallization matrix)

Table 2: Impact of Cooling Rate on Purity and Yield (50:50 EtOH:Water System)

Cooling Rate (°C/min)Crystal HabitYield (%)Purity (HPLC Area %)Causality / Observation
Crash Cooling (Ice)Fine needles9296.5Rapid supersaturation traps impurities in lattice.
1.0Prismatic, medium8998.8Balanced, but slight agglomeration observed.
0.5 (Optimized) Large plates 87 99.7 Slow growth rejects impurities into mother liquor.

Experimental Protocol: A Self-Validating System

This methodology integrates In-Process Controls (IPCs) to ensure the protocol is self-validating. Do not proceed to subsequent steps unless the IPC criteria are met.

Step 1: Primary Dissolution
  • Weigh 10.0 g of crude 4-(3,5-Dichlorophenyl)butanoic acid into a 250 mL jacketed glass reactor equipped with a PTFE overhead stirrer.

  • Add 25 mL of absolute Ethanol (2.5 relative volumes).

  • Heat the reactor to 75°C under continuous stirring (250 rpm) until complete dissolution is achieved.

  • Causality: Minimizing the primary solvent volume maximizes the supersaturation potential during the cooling phase, thereby improving the final yield.

  • IPC 1 (Visual Clarity): The solution must be completely transparent. Any residual turbidity indicates insoluble inorganic impurities (e.g., residual catalysts) that must be removed.

Step 2: Hot Filtration (Clarification)
  • Pre-heat a sintered glass funnel to 75°C.

  • Filter the hot solution under a gentle vacuum into a pre-heated receiving flask.

  • Rinse the reactor and filter with 2 mL of hot Ethanol to prevent yield loss.

  • Causality: Removes particulate matter that could act as unwanted secondary nucleation sites, ensuring controlled, uniform crystal growth.

Step 3: Anti-Solvent Addition & Nucleation
  • Transfer the clarified filtrate back to the jacketed reactor and maintain at 75°C.

  • Begin dropwise addition of 27 mL of ultra-pure Water (pre-heated to 75°C) via an addition funnel over 30 minutes.

  • Observe the formation of a slight haze (the cloud point), indicating the boundary of the metastable zone has been reached.

  • Causality: Adding hot anti-solvent prevents localized cold spots in the reactor. Cold spots cause rapid, uncontrolled nucleation (crash precipitation), which permanently traps chemical impurities inside the crystal lattice.

Step 4: Controlled Cooling
  • Program the jacketed reactor to cool from 75°C to 5°C at a strict linear rate of 0.5°C/min.

  • Maintain stirring at 150 rpm.

  • Causality: A gentle stirring rate keeps crystals suspended for uniform growth without causing shear-induced secondary nucleation (crystal breakage).

  • IPC 2 (Mother Liquor Assay): At 5°C, sample the supernatant. HPLC analysis must confirm the API concentration in the mother liquor is <15 mg/mL before proceeding.

Step 5: Isolation and Washing
  • Filter the resulting slurry through a Buchner funnel under vacuum.

  • Wash the wet cake with 10 mL of a pre-chilled (5°C) 50:50 Ethanol/Water mixture.

  • Causality: The cold wash displaces the impurity-laden mother liquor from the crystal surfaces without dissolving the newly purified product.

Step 6: Vacuum Drying
  • Transfer the crystalline cake to a vacuum oven.

  • Dry at 45°C under high vacuum (<50 mbar) for 24 hours.

  • IPC 3 (Loss on Drying - LOD): Gravimetric LOD must be <0.5% w/w to confirm complete solvent removal prior to downstream synthesis.

Process Visualization Workflow

Workflow A Crude 4-(3,5-Dichlorophenyl)butanoic acid B Dissolution in Ethanol (75°C) A->B C Hot Filtration (Clarification) B->C IPC1 IPC 1: Visual Clarity Check B->IPC1 D Anti-Solvent (Hot Water) Addition C->D E Controlled Cooling (0.5°C/min) D->E F Vacuum Filtration & Cold Wash E->F IPC2 IPC 2: Mother Liquor Assay (<15mg/mL) E->IPC2 G Vacuum Drying (45°C) F->G H Pure API Intermediate (>99.5%) G->H IPC3 IPC 3: LOD < 0.5% w/w G->IPC3

Step-by-step recrystallization workflow with integrated in-process controls (IPCs).

References

  • Holik, H. A., et al. "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, Vol 13, Special Issue 4, 2021. URL: [Link]

  • Mullin, J.W. "Crystallization". 4th Edition, Butterworth-Heinemann, 2001. URL: [Link]

  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists". 2nd Edition, Academic Press, 2012. URL: [Link]

Sources

Method

Application Notes and Protocols for 4-(3,5-Dichlorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-(3,5-Dichlorophenyl)butanoic acid. As a chlorinated a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-(3,5-Dichlorophenyl)butanoic acid. As a chlorinated aromatic carboxylic acid, this compound requires specific safety precautions to mitigate risks to personnel and the environment. The following protocols and application notes are designed to provide researchers and laboratory personnel with the necessary information to work with this compound safely and effectively. The information herein is synthesized from established safety guidelines for chlorinated organic compounds and carboxylic acids, as well as data from structurally similar molecules.

Compound Profile and Hazard Identification

1.1. Physicochemical Properties (Predicted and from Similar Compounds)

PropertyValueSource
Molecular FormulaC₁₀H₁₀Cl₂O₂PubChem
Molecular Weight233.09 g/mol Cheméo
Physical FormSolidSigma-Aldrich
Storage TemperatureRoom Temperature; Keep in a dry, well-ventilated areaSigma-Aldrich

1.2. GHS Hazard Classification (Anticipated)

Based on data for structurally related compounds, 4-(3,5-Dichlorophenyl)butanoic acid should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye irritation or damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 3): Harmful to aquatic life with long-lasting effects.

Hazard Pictograms:

Signal Word: Danger or Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H400: Very toxic to aquatic life.

  • H412: Harmful to aquatic life with long-lasting effects.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling chlorinated aromatic compounds.

2.1. Engineering Controls

  • Chemical Fume Hood: All work involving the handling of 4-(3,5-Dichlorophenyl)butanoic acid as a solid or in solution should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.[1]

  • Skin and Body Protection:

    • A buttoned lab coat is required.

    • For handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or coveralls should be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.

3.1. Handling Protocol

  • Preparation: Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.2.

  • Weighing and Transfer:

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • Use spatulas and other tools designated for handling this compound.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.

3.2. Storage Protocol

  • Container: Store in a tightly sealed, properly labeled container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area designated for the storage of organic acids and chlorinated compounds.[2]

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and other incompatible materials.[3]

G cluster_storage Storage Protocol Compound Compound Sealed_Container Sealed_Container Compound->Sealed_Container Place in Storage_Cabinet Storage_Cabinet Sealed_Container->Storage_Cabinet Store in (Cool, Dry, Ventilated) Incompatibles Strong Oxidizers, Bases Storage_Cabinet->Incompatibles Segregate from

Caption: Storage workflow for 4-(3,5-Dichlorophenyl)butanoic acid.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. Spill Response

  • Minor Spill (Solid):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Minor Spill (in Solution):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[4]

    • Work from the outside of the spill inwards to prevent spreading.[5]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department.

    • Prevent entry into the affected area.

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

G cluster_spill Spill Response cluster_exposure Personnel Exposure Spill_Exposure Spill or Exposure Event Alert_Personnel Alert_Personnel Spill_Exposure->Alert_Personnel Spill Remove_Clothing Remove Contaminated Clothing Spill_Exposure->Remove_Clothing Exposure Don_PPE Don_PPE Alert_Personnel->Don_PPE Contain_Spill Contain_Spill Don_PPE->Contain_Spill Collect_Waste Collect_Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Collect_Waste->Decontaminate Flush_Area Flush with Water (15+ min) Remove_Clothing->Flush_Area Seek_Medical_Attention Seek_Medical_Attention Flush_Area->Seek_Medical_Attention

Caption: Emergency response workflow for spills and personnel exposure.

Disposal Considerations

All waste containing 4-(3,5-Dichlorophenyl)butanoic acid must be treated as hazardous waste.

  • Solid Waste: Place contaminated solid waste (e.g., gloves, absorbent materials, spilled compound) into a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a compatible, labeled hazardous waste container.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of chlorinated hazardous waste. Do not dispose of down the drain.[1]

References

  • SUNY College of Optometry. (n.d.). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-(R)-β-Phe(4-CF3)-OH. Retrieved from [Link]

  • Smith College. (n.d.). SPILLS. Research and Instruction Safety. Retrieved from [Link]

  • University of Missouri. (n.d.). Preparing for Emergency Chemical Spills. Environment, Health & Safety. Retrieved from [Link]

  • University of Guelph. (2019, May). Chemical Spill Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US2865959A - Chlorination of aromatic carboxylic acid esters.
  • PubChem. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • De Gruyter. (2020, September 18). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • MDPI. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Butyric acid, 3,4-dichlorophenyl ester - Chemical & Physical Properties. Retrieved from [Link]

  • OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

  • ACS Publications. (2012, February 10). Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous Media. Retrieved from [Link]

  • Unknown Source. (n.d.).

Sources

Application

Application Note: In Vitro Evaluation of 4-(3,5-Dichlorophenyl)butanoic Acid Derivatives as LAT1-Targeted Oncology Probes

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Radiotheranostics Executive Summary & Mechanistic Rationale The compound 4-(3,5-Dichlorophenyl)butanoic acid serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Radiotheranostics

Executive Summary & Mechanistic Rationale

The compound 4-(3,5-Dichlorophenyl)butanoic acid serves as a highly versatile synthetic scaffold in the development of targeted oncology probes. When functionalized at the alpha-carbon to form (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) , the molecule structurally mimics bulky, neutral essential amino acids (such as L-Leucine and L-Phenylalanine). This structural mimicry allows ADPB to act as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1, SLC7A5) [1].

LAT1 is a sodium-independent antiporter that is significantly overexpressed in various malignancies (e.g., colorectal, breast, and lung cancers) to meet the intense metabolic demands of the mTORC1 signaling pathway[2]. Because LAT1 expression is minimal in healthy tissues, targeting this transporter provides a wide therapeutic index. By conjugating ADPB with bifunctional chelators (BFCAs) such as NOTA or DOTA, researchers can synthesize potent radiotheranostic agents for PET imaging and targeted radionuclide therapy[1].

LAT1_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Substrate Essential Amino Acids (e.g., L-Leucine) LAT1 LAT1 Transporter (SLC7A5) Substrate->LAT1 Transport Inhibitor ADPB Derivative (LAT1 Inhibitor) Inhibitor->LAT1 Competitive Blockade mTORC1 mTORC1 Pathway (Cell Growth) LAT1->mTORC1 Activation Glutamine Intracellular Glutamine (Efflux Substrate) Glutamine->LAT1 Antiport

Fig 1: LAT1-mediated amino acid transport and competitive blockade by ADPB derivatives.

Quantitative Profiling of ADPB Derivatives

Prior to in vitro functional assays, it is critical to evaluate the binding thermodynamics of the synthesized derivatives. The 3,5-dichloro substitution on the phenyl ring enhances lipophilic interactions within the hydrophobic pocket of LAT1 (near gating residue ASN258)[1].

The table below summarizes the binding affinities and inhibition constants of ADPB-chelator conjugates compared to the native LAT1 ligand BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid).

CompoundModificationBinding Affinity ( Δ G, kcal/mol)Inhibition Constant ( Ki​ , μ M)Predicted ADME/Toxicity
ADPB-NOTA NOTA Conjugation-7.682.36Safe for human use
ADPB-DOTA DOTA Conjugation-6.859.45Potential Cardiotoxicity
BCH Native Ligand (Control)-5.5025.00N/A (Low Affinity)

Data derived from in silico molecular docking and ADMET predictions[1].

Self-Validating Protocol: Na⁺-Independent Competitive Uptake Assay

To empirically validate the inhibitory potency (IC₅₀) of 4-(3,5-Dichlorophenyl)butanoic acid derivatives, a radioligand competitive uptake assay must be performed.

Expertise & Causality Check: Why use a Na⁺-free buffer ? LAT1 operates independently of sodium gradients. By replacing extracellular sodium chloride (NaCl) with equimolar choline chloride, we completely eliminate background substrate uptake from Na⁺-dependent amino acid transporters (such as ASCT2 or B⁰AT1)[3]. This ensures the assay is a self-validating system where the measured radioactive signal is exclusively LAT1-mediated.

Assay Workflow Diagram

Workflow Step1 1. Cell Culture (HT-29 / MCF-7) Step2 2. Na+-Free Wash (Choline-Cl) Step1->Step2 Step3 3. Compound Incubation (0.1 nM - 100 μM) Step2->Step3 Step4 4. 14C-Leucine Uptake (1-5 min) Step3->Step4 Step5 5. Ice-Cold Wash & Lysis (Halt Transport) Step4->Step5 Step6 6. Scintillation Counting (IC50 Calculation) Step5->Step6

Fig 2: Step-by-step workflow for the in vitro 14C-Leucine competitive uptake assay.

Step-by-Step Methodology

Phase 1: Cell Preparation

  • Seed Cells: Plate LAT1-overexpressing human colorectal cancer cells (HT-29) or breast cancer cells (MCF-7) into 24-well tissue culture plates at a density of 1×105 cells/well[4].

  • Incubation: Incubate for 24–48 hours at 37°C in a 5% CO₂ atmosphere until the monolayer reaches ~80% confluence.

Phase 2: Transporter Isolation (Na⁺-Free Conditions) 3. Buffer Exchange: Carefully aspirate the culture media. Wash the cells twice with pre-warmed (37°C) Na⁺-free Hank's Balanced Salt Solution (HBSS).

  • Formulation Note: Ensure NaCl is strictly replaced with 137 mM Choline-Cl to maintain osmolarity without providing sodium ions.

Phase 3: Competitive Inhibition 4. Pre-Incubation: Add the ADPB derivative (e.g., ADPB-NOTA) diluted in Na⁺-free HBSS at a concentration gradient ranging from 0.1 nM to 100 μM.

  • Control Design: Include a vehicle control (0.1% DMSO) to establish maximum uptake ( Vmax​ ) and a positive inhibition control utilizing 10 μM of a known potent LAT1 inhibitor, such as [2].

  • Incubate: Allow the plates to incubate for exactly 10 minutes at 37°C to allow the inhibitor to equilibrate with the LAT1 binding pocket.

Phase 4: Radioligand Uptake & Termination 6. Substrate Addition: Introduce 1 μCi/mL of [¹⁴C]-L-Leucine to each well.

  • Causality Note: [¹⁴C] is preferred over [³H] due to its higher energy beta emission, which reduces signal quenching from cellular debris during scintillation counting.

  • Kinetic Window: Incubate for exactly 1.0 to 5.0 minutes . Restricting the assay to this short timeframe ensures you are measuring the initial linear velocity of transport, preventing artifacts caused by intracellular substrate metabolism or efflux[4].

  • Reaction Termination: Rapidly aspirate the radioactive buffer and immediately wash the wells three times with ice-cold Na⁺-free HBSS.

    • Causality Note: The abrupt drop in temperature solidifies the lipid bilayer and halts transporter conformational changes, effectively trapping the internalized [¹⁴C]-L-Leucine inside the cell.

Phase 5: Quantification & Normalization 9. Cell Lysis: Add 250 μL of 0.1 M NaOH (or 1% SDS) to each well and agitate for 30 minutes to fully lyse the cells. 10. Scintillation Counting: Transfer 200 μL of the lysate to a scintillation vial, add 3 mL of a compatible liquid scintillation cocktail, and quantify the radioactivity (Counts Per Minute, CPM) using a Liquid Scintillation Counter (LSC). 11. Protein Normalization: Use the remaining 50 μL of lysate to determine total protein concentration via a standard BCA assay. Normalize the CPM values to total protein (CPM/μg protein) to correct for minor variations in cell density across wells. 12. Data Analysis: Plot the normalized uptake against the log concentration of the ADPB derivative using non-linear regression to calculate the IC₅₀ value.

References

  • Holik, H. A., Ibrahim, F. M., Fatah, A. L., Achmad, A., & Kartamihardja, A. H. S. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, 13(Special Issue 4), 239-243. URL:[Link]

  • PSE Community. "Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment." URL: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies of 4-(3,5-Dichlorophenyl)butanoic Acid Derivatives

Introduction: The Therapeutic Potential of Dichlorophenyl-Containing Scaffolds Derivatives of 4-(3,5-Dichlorophenyl)butanoic acid belong to a class of compounds that have garnered interest in medicinal chemistry due to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Dichlorophenyl-Containing Scaffolds

Derivatives of 4-(3,5-Dichlorophenyl)butanoic acid belong to a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities. The dichlorophenyl moiety is a common feature in molecules designed to interact with biological systems, and related structures have been explored for a variety of therapeutic applications. Hybrid glutaric acid-amides, which share a similar backbone, have shown potential as anti-cancer and anti-leishmanial agents.[1][2] The structural features of these molecules, including the butanoic acid chain and the substituted phenyl ring, provide a versatile scaffold for modification to optimize pharmacokinetic properties and target engagement.

This guide provides a detailed framework for researchers and drug development professionals to design and execute in vivo studies to evaluate the efficacy, safety, and mechanism of action of novel derivatives based on the 4-(3,5-Dichlorophenyl)butanoic acid scaffold. The protocols herein are grounded in established preclinical methodologies and draw from studies on structurally related compounds to provide field-proven insights.

Application Note 1: In Vivo Anticancer Efficacy Assessment in Xenograft Models

The evaluation of novel chemical entities for their anti-cancer properties is a cornerstone of preclinical drug development. For derivatives of 4-(3,5-Dichlorophenyl)butanoic acid, a robust method to assess in vivo efficacy is the use of a human tumor xenograft model in immunocompromised mice. This model allows for the direct assessment of a compound's ability to inhibit the growth of human cancer cells in a living system.[3][4]

Causality in Experimental Design

The choice of animal model, cancer cell line, and dosing regimen are critical decisions that directly impact the interpretability and relevance of the study results.

  • Animal Model: Nude mice (e.g., BALB/c nude) are a standard choice for xenograft studies. Their compromised immune system prevents the rejection of implanted human tumor cells, allowing the tumor to grow and the effects of the test compound to be studied in isolation from a complex immune response.

  • Cell Line Selection: The choice of cell line should be driven by the therapeutic hypothesis. For instance, if a compound is hypothesized to target pathways dysregulated in a specific cancer type, a cell line representing that cancer should be used. For example, the MGC-803 human gastric cancer cell line has been used to evaluate related compounds.[4]

  • Route of Administration: The intended clinical route of administration should be mimicked where possible. Oral gavage and intraperitoneal (IP) injection are common routes for initial efficacy studies due to their convenience and ability to achieve systemic exposure.

  • Dosing and Schedule: Dose levels are typically informed by prior in vitro cytotoxicity data (e.g., IC50 values) and preliminary in vivo toxicity or maximum tolerated dose (MTD) studies. A common approach is to test multiple dose levels (e.g., low, medium, and high) to establish a dose-response relationship.[5]

Experimental Workflow for a Subcutaneous Xenograft Study

The following diagram outlines the typical workflow for an in vivo anticancer efficacy study using a xenograft model.

xenograft_workflow cluster_prep Preparation Phase (Week -1) cluster_implant Tumor Implantation (Day 0) cluster_treatment Treatment & Monitoring Phase (Weeks 1-4) cluster_endpoint Endpoint Analysis (Week 4+) cell_culture 1. Cell Culture (e.g., MGC-803) implantation 4. Subcutaneous Cell Implantation cell_culture->implantation animal_acclimation 2. Animal Acclimation (≥ 7 days) animal_acclimation->implantation compound_prep 3. Compound Formulation treatment_start 7. Initiate Treatment (Vehicle, Positive Control, Test Compound) compound_prep->treatment_start tumor_growth 5. Tumor Growth Monitoring (2-3 times/week) implantation->tumor_growth randomization 6. Randomization into Groups (Tumor volume ~100-150 mm³) tumor_growth->randomization randomization->treatment_start monitoring 8. Daily Animal Monitoring (Body weight, clinical signs) treatment_start->monitoring euthanasia 9. Euthanasia & Tumor Excision monitoring->euthanasia Endpoint criteria met analysis 10. Tumor Weight & Volume Measurement euthanasia->analysis histology 11. Histopathology & Biomarker Analysis analysis->histology

Caption: Workflow for a typical subcutaneous xenograft study.

Protocol: Subcutaneous Xenograft Model for Anticancer Efficacy

This protocol is a generalized procedure and should be adapted based on the specific cell line, compound characteristics, and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Test derivative of 4-(3,5-Dichlorophenyl)butanoic acid

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, DMSO/PEG/Saline mixture)

  • Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Selected human cancer cell line (e.g., MGC-803)

  • Matrigel or similar basement membrane matrix

  • 6-8 week old female BALB/c nude mice

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[5]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign mice to treatment groups (n=8-10 mice per group). Common groups include:

    • Group 1: Vehicle control

    • Group 2: Positive control

    • Group 3: Test Compound - Low Dose

    • Group 4: Test Compound - High Dose

  • Treatment Administration: Administer the test compound and controls via the chosen route (e.g., oral gavage or IP injection) according to the predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Record the body weight of each animal and monitor for any signs of toxicity or distress daily. Continue to measure tumor volume 2-3 times per week.

  • Study Endpoint: The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Data Collection: At the end of the study, euthanize the animals. Excise the tumors and record their final weight. Collect tumors and major organs for histopathological or biomarker analysis.

Data Presentation and Analysis

Results should be presented clearly to allow for straightforward interpretation.

Table 1: Example Dosing and Efficacy Data for a Xenograft Study

GroupTreatmentDose (mg/kg)ScheduleMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle-QD, PO1250 ± 150-+5.2
2Doxorubicin5Q3D, IP480 ± 9561.6-8.5
3Compound X25QD, PO875 ± 11030.0+3.1
4Compound X50QD, PO550 ± 10256.0-1.5

Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of vehicle group)] x 100.

Application Note 2: Standard In Vivo Administration Protocols

Proper administration technique is crucial for ensuring accurate dosing and animal welfare.

Protocol: Oral Gavage in Mice

Oral gavage is used to administer a precise volume of a substance directly into the stomach.

Materials:

  • 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.[3]

  • Appropriately sized syringe.

Procedure:

  • Preparation: Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 mL/kg.[6]

  • Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the bottom of the sternum to estimate the distance to the stomach. Mark the needle to avoid over-insertion.[3]

  • Restraint: Scruff the mouse firmly to immobilize the head and create a straight line from the mouth to the esophagus.

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The needle should pass easily into the esophagus. If resistance is met, withdraw and try again.[6]

  • Administration: Once the needle is in place, dispense the liquid smoothly.

  • Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress.[3]

Protocol: Intraperitoneal (IP) Injection in Mice

IP injection is a common method for systemic administration of test compounds.

Materials:

  • 26-28 gauge needle.[7]

  • Appropriately sized syringe.

Procedure:

  • Preparation: The maximum injection volume is typically 10 µL/g of body weight (e.g., 200 µL for a 20 g mouse).[7]

  • Restraint: Securely restrain the mouse to expose the ventral side.

  • Positioning: Tilt the mouse so its head is pointing downwards. This helps to move the abdominal organs away from the injection site.

  • Injection Site: Target the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Insertion: Insert the needle, bevel up, at a 30-40 degree angle.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If aspiration is clear, proceed with the injection.

  • Administration & Withdrawal: Inject the substance smoothly and withdraw the needle. Return the mouse to its cage and observe for any adverse reactions.[7]

Application Note 3: Histopathological Analysis for Safety and Efficacy

Histopathology, the microscopic examination of tissue, is an essential component of preclinical studies.[1][8] It provides critical information on both the anti-tumor effects of a compound (e.g., induction of necrosis or apoptosis within the tumor) and its potential toxicity to normal organs.[9]

Workflow for Histopathological Analysis

histology_workflow Tissue 1. Tissue Collection (Tumor & Organs) Fixation 2. Fixation (e.g., 10% Neutral Buffered Formalin) Tissue->Fixation Processing 3. Tissue Processing (Dehydration, Clearing, Paraffin Infiltration) Fixation->Processing Embedding 4. Embedding (Paraffin Blocks) Processing->Embedding Sectioning 5. Sectioning (Microtome, 4-5 µm) Embedding->Sectioning Staining 6. Staining (H&E, IHC) Sectioning->Staining Analysis 7. Microscopic Analysis (Pathologist Review) Staining->Analysis

Caption: Standard workflow for preparing tissues for histopathological examination.

Protocol: Basic Tissue Preparation for Hematoxylin and Eosin (H&E) Staining
  • Tissue Collection: At necropsy, carefully dissect the tumor and key organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Fixation: Immediately place the collected tissues in 10% neutral buffered formalin at a volume at least 10 times that of the tissue. Fix for 24-48 hours.

  • Processing: Tissues are dehydrated through a series of graded ethanol baths, cleared with an agent like xylene, and finally infiltrated with molten paraffin wax.

  • Embedding: The infiltrated tissues are embedded in paraffin blocks.

  • Sectioning: The paraffin blocks are sectioned using a microtome to a thickness of 4-5 micrometers.

  • Staining: The tissue sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E). H&E is the most common stain used in histopathology, highlighting cellular structures and tissue morphology.[1][8]

  • Analysis: A qualified pathologist examines the slides microscopically to identify any morphological changes, such as cell death, inflammation, or signs of toxicity.[9]

References

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link]

  • Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. ResearchGate. Available from: [Link]

  • N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists. PubMed. Available from: [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. Available from: [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. Available from: [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm (RSC Publishing). Available from: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC - NIH. Available from: [Link]

  • Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. PubMed. Available from: [Link]

  • Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. MDPI. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. Available from: [Link]

  • Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology. Available from: [Link]

  • Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. PubMed. Available from: [Link]

  • 4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid. PubChem. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(3,5-Dichlorophenyl)butanoic Acid

Welcome to the technical support center dedicated to the synthesis of 4-(3,5-dichlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-(3,5-dichlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic route. Our focus is on providing practical, experience-driven insights to help you achieve optimal yields and purity.

The synthesis of 4-(3,5-dichlorophenyl)butanoic acid is a multi-step process that requires careful attention to reaction conditions and reagent quality. The most common and effective pathway involves a two-step sequence: a Friedel-Crafts acylation followed by a Clemmensen reduction.[1] This guide will break down each stage, offering solutions to common challenges and answering key questions you may have.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below. It begins with the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride to form the intermediate, 4-(3,5-dichlorophenyl)-4-oxobutanoic acid. This ketoacid is then subjected to a Clemmensen reduction to yield the final product, 4-(3,5-dichlorophenyl)butanoic acid.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Purification A 1,3-Dichlorobenzene D Reaction Vessel A->D B Succinic Anhydride B->D C AlCl₃ (Lewis Acid) C->D E 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid D->E Formation of Ketoacid Intermediate H Reaction Vessel E->H F Zinc Amalgam (Zn(Hg)) F->H G Concentrated HCl G->H I 4-(3,5-Dichlorophenyl)butanoic acid H->I Reduction of Ketone J Extraction & Crystallization I->J K Pure Product J->K

Sources

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Technical Support Center: Synthesis of 4-(3,5-Dichlorophenyl)butanoic Acid

Welcome to the Technical Support Center for the synthesis of 4-(3,5-Dichlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(3,5-Dichlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthetic pathway. Here, we provide in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols to help you improve your yield and overcome common challenges.

Introduction

The synthesis of 4-(3,5-Dichlorophenyl)butanoic acid is a multi-step process that is crucial for the development of various pharmaceutical compounds. The most common synthetic route involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting ketoacid. While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will walk you through the intricacies of this synthesis, providing practical advice rooted in established chemical principles.

Synthetic Overview

The synthesis of 4-(3,5-Dichlorophenyl)butanoic acid typically proceeds in two key stages:

  • Friedel-Crafts Acylation: 1,3-Dichlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form 4-(3,5-dichlorophenyl)-4-oxobutanoic acid.

  • Reduction: The ketone functional group of 4-(3,5-dichlorophenyl)-4-oxobutanoic acid is reduced to a methylene group to yield the final product, 4-(3,5-Dichlorophenyl)butanoic acid. This can be achieved through several methods, with the Clemmensen and Wolff-Kishner reductions being the most common.

Synthesis_Overview 1,3-Dichlorobenzene 1,3-Dichlorobenzene Intermediate 4-(3,5-dichlorophenyl)- 4-oxobutanoic acid 1,3-Dichlorobenzene->Intermediate Friedel-Crafts Acylation (AlCl₃) Succinic Anhydride Succinic Anhydride Succinic Anhydride->Intermediate Final_Product 4-(3,5-Dichlorophenyl)butanoic acid Intermediate->Final_Product Reduction (Clemmensen or Wolff-Kishner)

Caption: Overall synthetic workflow for 4-(3,5-Dichlorophenyl)butanoic acid.

Part 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

The Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride is the first critical step. Due to the two electron-withdrawing chlorine atoms, the benzene ring is deactivated, making it less reactive towards electrophilic aromatic substitution. This necessitates the use of a strong Lewis acid catalyst and potentially more forcing reaction conditions.

Troubleshooting and FAQs: Friedel-Crafts Acylation

Question 1: My reaction shows low or no conversion to the desired ketoacid. What are the likely causes?

Answer: Low or no conversion in the Friedel-Crafts acylation of a deactivated substrate like 1,3-dichlorobenzene can stem from several factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1]

  • Deactivated Aromatic Ring: The two chlorine atoms on the benzene ring are deactivating, making the nucleophilicity of the ring low. To overcome this, you may need to use higher reaction temperatures or longer reaction times. However, this should be done cautiously as it can also lead to side reactions.

  • Poor Reagent Quality: Impurities in the 1,3-dichlorobenzene, succinic anhydride, or solvent can interfere with the reaction. Ensure the purity of your starting materials.

Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

Answer: The two chlorine atoms in 1,3-dichlorobenzene are ortho, para-directing. However, the position between the two chlorine atoms is highly sterically hindered. Therefore, the acylation is most likely to occur at the C4 position, which is para to one chlorine and ortho to the other. To a lesser extent, acylation might occur at the C2 position (ortho to both chlorines, though sterically hindered) or the C5 position (meta to both, but less likely).

To improve selectivity for the desired 3,5-disubstituted product (acylation at the C4 position of 1,3-dichlorobenzene, leading to a 2,4-disubstituted pattern on the resulting phenyl ring relative to the new substituent, which is then named as a 3,5-dichlorophenyl derivative), consider the following:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, although it may decrease the reaction rate. A careful balance needs to be found.

  • Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents are generally preferred.

Question 3: The workup of my reaction is problematic, leading to a low isolated yield.

Answer: The workup of a Friedel-Crafts reaction involves the hydrolysis of the aluminum chloride-ketone complex. This is a highly exothermic process that can lead to product loss if not done carefully.

  • Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Extraction: The product, being a carboxylic acid, can be extracted from the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then acidified to precipitate the product, which can be collected by filtration. This acid-base extraction is an effective purification step.[2]

Experimental Protocol: Synthesis of 4-(3,5-dichlorophenyl)-4-oxobutanoic acid

Materials:

  • 1,3-Dichlorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is scrupulously dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add succinic anhydride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 1,3-dichlorobenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 1,3-dichlorobenzene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution. Separate the aqueous layer containing the sodium salt of the product. Acidify the aqueous layer with concentrated HCl until the product precipitates. Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the purified 4-(3,5-dichlorophenyl)-4-oxobutanoic acid in a vacuum oven.

Part 2: Reduction of 4-(3,5-dichlorophenyl)-4-oxobutanoic acid

The second step is the reduction of the ketone to a methylene group. The choice of reduction method is critical and depends on the stability of the substrate to acidic or basic conditions. The carboxylic acid group in the intermediate is generally stable under both conditions.

Reduction_Choice Intermediate 4-(3,5-dichlorophenyl)- 4-oxobutanoic acid Clemmensen Clemmensen Reduction (Acidic Conditions) Intermediate->Clemmensen Zn(Hg), HCl Wolff_Kishner Wolff-Kishner Reduction (Basic Conditions) Intermediate->Wolff_Kishner H₂NNH₂, KOH, heat Final_Product 4-(3,5-Dichlorophenyl)butanoic acid Clemmensen->Final_Product Wolff_Kishner->Final_Product

Caption: Choice of reduction methods for the ketoacid intermediate.

Troubleshooting and FAQs: Reduction Step

Question 1: Which reduction method, Clemmensen or Wolff-Kishner, is better for this synthesis?

Answer: Both the Clemmensen and Wolff-Kishner reductions are effective for converting aryl ketones to alkanes.[1][3]

  • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[4][5] It is performed under strongly acidic conditions. Given that the substrate has a carboxylic acid group, which is stable in acid, this is a viable option.

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by decomposition under basic conditions (e.g., KOH in a high-boiling solvent like ethylene glycol).[1][6] This method is suitable for substrates that are sensitive to acid.

For 4-(3,5-dichlorophenyl)-4-oxobutanoic acid, both methods should be effective. The choice may come down to practical considerations such as the availability of reagents, safety (mercury in the Clemmensen reduction is a concern), and the scale of the reaction.

Question 2: My Clemmensen reduction is giving a low yield. What can I do to improve it?

Answer: Low yields in Clemmensen reductions can be due to several factors:

  • Purity of Zinc: The zinc used should be of high purity and activated.

  • Amalgamation: Proper amalgamation of the zinc with mercury is crucial for the reaction's success.

  • Acid Concentration: The concentration of hydrochloric acid should be high.

  • Reaction Time and Temperature: The reaction often requires prolonged heating under reflux.[4]

  • Side Reactions: In some cases, bimolecular reduction products (pinacols) can form, especially if the substrate concentration is high.

Question 3: I am concerned about the harsh conditions of the Wolff-Kishner reduction. Are there milder alternatives?

Answer: The classical Wolff-Kishner reduction requires high temperatures. However, the Huang-Minlon modification, which is now widely used, involves carrying out the reaction in a high-boiling solvent like diethylene glycol, which allows for better temperature control and often gives higher yields.[7]

Experimental Protocol: Clemmensen Reduction

Materials:

  • 4-(3,5-dichlorophenyl)-4-oxobutanoic acid

  • Zinc dust or granules

  • Mercuric chloride (HgCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

Procedure:

  • Preparation of Zinc Amalgam: In a flask, add zinc (4 equivalents) and a small amount of water. Add a solution of mercuric chloride (0.1 equivalents) in water and stir for 10-15 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(3,5-dichlorophenyl)-4-oxobutanoic acid (1.0 equivalent).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic (toluene) layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude 4-(3,5-Dichlorophenyl)butanoic acid from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) to obtain the pure product.

Data Presentation

Table 1: Summary of Reagents and Expected Products
StepStarting Material(s)Reagent(s)Intermediate/Product
11,3-Dichlorobenzene, Succinic anhydrideAlCl₃, DCM4-(3,5-dichlorophenyl)-4-oxobutanoic acid
24-(3,5-dichlorophenyl)-4-oxobutanoic acidZn(Hg), HCl4-(3,5-Dichlorophenyl)butanoic acid
Characterization Data (Predicted)

4-(3,5-dichlorophenyl)-4-oxobutanoic acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-8.0 (m, 3H, Ar-H), ~3.3 (t, 2H, -CH₂-C=O), ~2.8 (t, 2H, -CH₂-COOH), ~10-12 (br s, 1H, -COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~196 (C=O, ketone), ~178 (C=O, acid), ~138-140 (Ar-C), ~126-135 (Ar-CH), ~33 (-CH₂-), ~28 (-CH₂-).

4-(3,5-Dichlorophenyl)butanoic acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.1-7.3 (m, 3H, Ar-H), ~2.6 (t, 2H, Ar-CH₂-), ~2.3 (t, 2H, -CH₂-COOH), ~1.9 (quintet, 2H, -CH₂-CH₂-CH₂-), ~10-12 (br s, 1H, -COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~179 (C=O), ~145 (Ar-C), ~125-135 (Ar-CH), ~35 (Ar-CH₂-), ~33 (-CH₂-), ~26 (-CH₂-).

References

  • BenchChem. (2025).
  • Vedantu. (n.d.). Clemmensen Reduction: Mechanism, Reagents, Equation & Differences. Retrieved from [Link]

  • Wikipedia. (2023). Clemmensen reduction. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025).
  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the 13C NMR Spectral Assignment of 4-(4-Iodophenyl)-4-oxobutanoic acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. BenchChem.
  • Wikipedia. (2023). Clemmensen reduction. In Wikipedia. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 4-((3,5-Dichlorophenyl)amino)-2-hydroxy-4-oxobutanoic acid. Retrieved from [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118. [Link]

  • Google Patents. (n.d.). CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid. BenchChem.
  • Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Wolff–Kishner reduction. In Wikipedia. Retrieved from [Link]

  • MDPI. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Retrieved from [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • Ventura College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

  • Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Guelph. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism. Retrieved from [Link]

Sources

Troubleshooting

FAQ 1: Suppressing Hydrodehalogenation During Alkene Reduction (Route A)

Technical Support Center: Synthesis of 4-(3,5-Dichlorophenyl)butanoic Acid Overview & Process Chemistry Context 4-(3,5-Dichlorophenyl)butanoic acid is a critical synthetic intermediate used in the development of agrochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(3,5-Dichlorophenyl)butanoic Acid

Overview & Process Chemistry Context 4-(3,5-Dichlorophenyl)butanoic acid is a critical synthetic intermediate used in the development of agrochemicals and radiotheranostic agents (such as ADPB, which targets the LAT1 amino acid transporter in oncology). Because the 3,5-dichloro substitution pattern cannot be achieved via direct Friedel-Crafts acylation of 1,3-dichlorobenzene (due to ortho/para directing effects), process chemists typically rely on two primary synthetic routes:

  • Route A: Heck cross-coupling followed by alkene hydrogenation (e.g., reduction of 4-(3,5-dichlorophenyl)-3-butenoic acid).

  • Route B: Palladium-catalyzed carbonylative hydrocarboxylation of 3,5-dichloroallylbenzene.

Both pathways present significant chemoselectivity and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to mitigate the most common side reactions.

Q: When reducing 4-(3,5-dichlorophenyl)-3-butenoic acid to the target butanoic acid using standard Pd/C and H2​ , I observe up to 30% loss of the chlorine atoms (yielding des-chloro byproducts). How can I achieve chemoselective alkene reduction?

Causality & Expert Insight: The carbon-chlorine bond in 3,5-dichloroarenes is highly susceptible to oxidative addition by zero-valent palladium ( Pd0 ). In a standard hydrogenation setup, the alkene is reduced rapidly because it is kinetically favored. However, once the alkene is consumed, the catalyst surface becomes starved of π -coordinating species. The Pd0 then inserts into the aryl C–Cl bond (a thermodynamically driven process), leading to hydrodehalogenation[1].

To prevent this, you must decouple the electronic and geometric effects of the catalyst. Modulating the Fermi level of the catalyst[1] or utilizing bimetallic systems (like Pd-Cu/C) selectively poisons the highly active step-edge sites responsible for C–Cl oxidative addition while leaving terrace sites open for alkene reduction[2].

Self-Validating Protocol: Bimetallic Chemoselective Hydrogenation

  • Preparation: Charge a high-pressure reactor with 4-(3,5-dichlorophenyl)-3-butenoic acid (1.0 eq) in EtOAc/EtOH (1:1 v/v).

  • Catalyst Selection: Instead of standard 10% Pd/C, add 5 mol% of a bimetallic Pd-Cu/C catalyst or sulfur-poisoned Pt/C (Pt/C-S).

  • Reaction: Pressurize with H2​ to 2 bar. Stir vigorously at 25 °C.

  • Validation (Critical Step): Monitor the reaction strictly by volumetric H2​ uptake. The system is self-validating: the reaction must be quenched the exact moment 1.0 stoichiometric equivalent of H2​ is consumed. Do not leave the reaction stirring overnight.

  • Analysis: Filter through Celite. Analyze the crude mixture by GC-MS. The desired product will show a distinct 9:6:1 isotopic cluster at the molecular ion ( M+ , M+2 , M+4 ) indicative of two intact chlorine atoms. Loss of this isotopic pattern indicates protocol failure.

G A 4-(3,5-Dichlorophenyl) -3-butenoic acid B Pd Catalyst Surface Coordination A->B H2 adsorption C Alkene Insertion (Fast, Kinetically Favored) B->C Chemoselective Hydrogenation E C-Cl Oxidative Addition (Slower, Thermodynamically Driven) B->E Over-reduction / Unpoisoned Catalyst D 4-(3,5-Dichlorophenyl) butanoic acid (Desired) C->D D->E Prolonged H2 exposure F Des-chloro Byproducts (Side Reaction) E->F

Mechanistic divergence of alkene hydrogenation vs. hydrodehalogenation on Pd surfaces.

Table 1: Quantitative Comparison of Hydrogenation Catalysts for 3,5-Dichloroaryl Alkenes

Catalyst SystemAlkene Conversion (%)Hydrodehalogenation (%)Target Yield (%)Recommended Use Case
10% Pd/C, H2​ (Excess)>99%25 - 40%<60%Not recommended
5% Pt/C (Sulfur doped)95%<2%93%Standard lab-scale batch
Pd-Cu/C Bimetallic>99%<1%98%Industrial scale-up
Wilkinson's Catalyst85%0%85%Highly sensitive substrates

FAQ 2: Controlling Regioselectivity in Carbonylative Hydrocarboxylation (Route B)

Q: I am synthesizing 4-(3,5-dichlorophenyl)butanoic acid directly from 3,5-dichloroallylbenzene using formic acid as a CO surrogate. My NMR shows a 60:40 mixture of the desired linear product and the branched 2-(3,5-dichlorophenyl)butanoic acid. How do I fix this?

Causality & Expert Insight: The regioselectivity of palladium-catalyzed hydrocarboxylation depends entirely on the direction of hydropalladation across the allyl double bond. Small, monodentate ligands (like PPh3​ ) allow the palladium to insert at the more substituted carbon, yielding the branched (Markovnikov) α -product. To force anti-Markovnikov selectivity for the linear ( γ ) product, you must use a bulky, bidentate phosphine ligand with a large bite angle, such as Xantphos[3]. The steric bulk of Xantphos destabilizes the branched transition state, funneling the reaction toward the linear alkylpalladium intermediate[4].

Self-Validating Protocol: Linear-Selective Carbonylation

  • Reagents: In a nitrogen-filled glovebox, combine [PdCl2​(cinnamyl)]2​ (2.5 mol%), Xantphos (10 mol%), and 1,3,5-triaza-7-phosphaadamantane (TFBen, 1.0 eq) or formic acid (as the CO surrogate) in a sealed reaction tube[3].

  • Substrate Addition: Add 3,5-dichloroallylbenzene (1.0 eq) and THF (0.25 M).

  • Heating: Seal the tube quickly with a screw-top septum cap and heat to 100 °C in a pre-heated block for 20 hours[3].

  • Validation: Cool to room temperature and concentrate in vacuo. Take an aliquot for 1H NMR. The success of the regiocontrol is validated by comparing the integration of the α -protons (triplet at ~2.3 ppm for the linear product) versus the α -proton (multiplet at ~3.6 ppm for the branched impurity). A ratio of >95:5 indicates successful ligand coordination and steric control.

G A 3,5-Dichloroallylbenzene + CO Surrogate B Pd-Catalyst Complex A->B C Linear Hydropalladation (Sterically favored by Xantphos) B->C Bulky Ligand (Xantphos) E Branched Hydropalladation (Favored by small ligands) B->E Small Ligand (PPh3) D 4-(3,5-Dichlorophenyl) butanoic acid (Desired) C->D F 2-(3,5-Dichlorophenyl) butanoic acid (Side Product) E->F

Regioselectivity control in the Pd-catalyzed carbonylative hydrocarboxylation of allylarenes.

FAQ 3: Preventing Elimination in Malonic Ester Syntheses (Alternative Route)

Q: When attempting to synthesize the precursor by alkylating diethyl malonate with 2-(3,5-dichlorophenyl)ethyl bromide using Sodium Ethoxide (NaOEt), I isolate mostly 3,5-dichlorostyrene. Why is this happening?

Causality & Expert Insight: 2-Arylethyl bromides are highly prone to E2 elimination because the resulting styrene derivative is conjugated and thermodynamically stable. NaOEt in ethanol is a relatively strong base and requires elevated temperatures for the SN​2 displacement, which inadvertently provides the activation energy for the competing E2 pathway.

Protocol Adjustment: Switch to a softer enolate generation method. Generate the malonate enolate with NaH in THF at 0 °C before adding the electrophile, or use K2​CO3​ in DMF at 50 °C. This lowers the basicity of the reaction medium during the critical C–C bond-forming step, effectively suppressing the elimination side reaction in favor of substitution.

References

  • Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters.[Link]

  • Decoupling the electronic and geometric effects of Pt catalysts in selective hydrogenation reaction. Nature Communications.[Link]

  • Chemoselective hydrogenation and coupling reactions of halogenated aromatic imines and iminium ions. Ghent University Academic Bibliography.[Link]

Sources

Optimization

Purification challenges with 4-(3,5-Dichlorophenyl)butanoic acid

Technical Support Center: 4-(3,5-Dichlorophenyl)butanoic Acid Welcome to the technical support guide for 4-(3,5-Dichlorophenyl)butanoic acid. This document is designed for researchers, medicinal chemists, and process dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(3,5-Dichlorophenyl)butanoic Acid

Welcome to the technical support guide for 4-(3,5-Dichlorophenyl)butanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing purification challenges. Drawing from established chemical principles and field experience, this guide provides in-depth troubleshooting, detailed protocols, and the rationale behind our experimental recommendations.

Compound Profile and Purification Overview

4-(3,5-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its structure presents a unique set of purification challenges due to the interplay between the polar carboxylic acid group and the nonpolar, electron-deficient dichlorophenyl ring. Effective purification is critical for ensuring reproducibility in downstream applications, from biological screening to advanced synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₂O₂[1]
Molecular Weight 233.09 g/mol [1]
Monoisotopic Mass 232.00578 Da[1]
Predicted XlogP 3.3[1]
Physical Form Solid (predicted)

This guide will address impurities arising from a common synthetic route—Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride, followed by reduction of the resulting ketoacid.

The Synthetic Landscape and Anticipated Impurities

Understanding the synthesis is key to predicting and targeting impurities. A likely pathway involves two main steps, each with potential pitfalls.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 1,3-Dichlorobenzene 1,3-Dichlorobenzene Ketoacid 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid (Intermediate) 1,3-Dichlorobenzene->Ketoacid Succinic Anhydride Succinic Anhydride Succinic Anhydride->Ketoacid AlCl3 AlCl₃ (Lewis Acid) AlCl3->Ketoacid Catalyst Byproduct1 Positional Isomers (e.g., 2,4-dichloro) Ketoacid->Byproduct1 Side Reaction Reduction Reduction (e.g., Clemmensen) Ketoacid->Reduction FinalProduct 4-(3,5-Dichlorophenyl)butanoic acid (Crude Product) Reduction->FinalProduct Byproduct2 Unreacted Ketoacid FinalProduct->Byproduct2 Incomplete Reaction

Caption: Common synthetic route and potential impurity sources.

Common Impurities to Target:

  • Unreacted Starting Materials: 1,3-Dichlorobenzene, succinic anhydride/acid.

  • Ketoacid Intermediate: 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid from incomplete reduction. This is often a major impurity.

  • Positional Isomers: Friedel-Crafts reactions can sometimes yield minor amounts of other isomers (e.g., the 2,4-dichloro product), which can be difficult to separate.[2][3]

  • Tarry Polymers: Harsh conditions or moisture contamination of the Lewis acid catalyst can lead to polymerization.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during the purification of 4-(3,5-Dichlorophenyl)butanoic acid.

Q1: My crude product is a dark, oily residue, not a solid. What happened and how do I proceed?

A1: Oiling out or the formation of tar is a frequent issue in Friedel-Crafts reactions, often caused by moisture deactivating the Lewis acid catalyst or the reaction temperature being too high.[2] The oil is likely a mixture of your product and polymeric byproducts.

Troubleshooting Steps:

  • Initial Cleanup: Attempt an acid-base extraction (see Protocol 1). The desired carboxylic acid is acidic and will move into an aqueous basic layer, leaving non-acidic impurities (like unreacted dichlorobenzene and some polymers) in the organic phase.

  • Solvent Trituration: After extraction and re-acidification, if the product is still oily, try triturating (suspending and stirring vigorously) the oil in a non-polar solvent like hexanes. This can sometimes induce crystallization by washing away soluble impurities that inhibit lattice formation.

  • Re-evaluate Reaction Conditions: For future syntheses, ensure all glassware is oven-dried, use anhydrous solvents, and maintain strict temperature control during the reaction.[2][4]

Q2: I performed a recrystallization, but my yield is extremely low. How can I improve recovery?

A2: Low recovery is typically due to one of two reasons: using too much solvent or choosing a solvent in which the compound has high solubility even at low temperatures.[5]

Troubleshooting Steps:

  • Minimize Solvent: During recrystallization, the goal is to dissolve the compound in the minimum amount of hot solvent to create a supersaturated solution upon cooling.[5]

  • Cooling Protocol: Ensure the solution cools slowly to room temperature first, then transfer to an ice bath. Crashing the temperature too quickly can trap impurities and lead to smaller, less-recoverable crystals.[5]

  • Recover from Mother Liquor: The solution left after filtering your crystals (the mother liquor) still contains dissolved product. Concentrate this solution by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Solvent System Optimization: Consider a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow to cool.[6]

Q3: My NMR/HPLC analysis shows a significant peak corresponding to the ketoacid intermediate. How can I remove it?

A3: The ketoacid is structurally very similar to the desired product, differing only by a ketone vs. a methylene group. This makes separation challenging.

Troubleshooting Steps:

  • Column Chromatography: This is the most effective method. The ketoacid is more polar than the final product due to the additional carbonyl group. A silica gel column using a gradient elution, for example, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate with 1% acetic acid), should provide separation. The less polar final product will elute first.[7]

  • Recrystallization (Solvent Selection is Key): While difficult, a carefully chosen solvent system for recrystallization may work. The difference in polarity might be exploited. Experiment with solvent systems like Toluene/Heptane or Ethyl Acetate/Hexane.

  • Re-run the Reduction: If the amount of ketoacid is very high, it may be more efficient to combine the impure batches and re-subject them to the reduction conditions to drive the reaction to completion.

Q4: How do I choose the best purification strategy for my scale and purity requirements?

A4: The optimal strategy depends on your specific needs.

G Start Crude Product (Post-Workup) Decision1 High levels of non-acidic impurities? Start->Decision1 Proc1 Protocol 1: Acid-Base Extraction Decision1->Proc1 Yes Proc2 Protocol 2: Recrystallization Decision1->Proc2 No Proc1->Proc2 Decision2 Need >99% Purity or Isomers Present? Proc3 Protocol 3: Column Chromatography Decision2->Proc3 Yes End Pure Product (>95-99% Purity) Decision2->End No Proc2->Decision2 Proc3->End

Caption: Decision workflow for selecting the right purification method.

  • For initial cleanup and removal of neutral/basic impurities: Always start with an Acid-Base Extraction (Protocol 1).

  • For good purity (>95%) on a large scale: Recrystallization (Protocol 2) is the most efficient and economical choice.[5]

  • For the highest purity (>99%) or to separate very similar compounds (like isomers or the ketoacid): Column Chromatography (Protocol 3) is necessary, though it is more time-consuming and uses more solvent.[7]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

Principle: This technique exploits the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the acidic product is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic layer.

Step-by-Step Methodology:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask. (Note: If using dichloromethane, the organic layer is on the bottom).

  • Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery.

  • Combine all aqueous extracts in a beaker and cool in an ice bath.

  • While stirring, slowly acidify the aqueous solution by adding 3M hydrochloric acid (HCl) dropwise until the pH is ~1-2 (check with pH paper). The purified product will precipitate out as a solid.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly.[6]

Protocol 2: Recrystallization for High Purity Solid

Principle: This method relies on the difference in solubility of the compound in a hot versus a cold solvent. Impurities are ideally either insoluble in the hot solvent or remain dissolved in the cold solvent.[5]

Step-by-Step Methodology:

  • Solvent Selection: Test small amounts of the product in various solvents (e.g., ethanol/water, toluene, ethyl acetate/hexanes) to find one where it is sparingly soluble at room temperature but highly soluble when hot.

  • Place the dry, crude solid from the acid-base extraction into an Erlenmeyer flask.

  • Add the minimum amount of the chosen solvent to just cover the solid.

  • Heat the mixture on a hot plate (with stirring) to the boiling point of the solvent. Add more solvent dropwise until all the solid just dissolves.

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Flash Column Chromatography for Difficult Separations

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. More polar compounds interact more strongly with the polar silica gel and elute more slowly.[7]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test solvent systems like Hexane:Ethyl Acetate. A good system will give your desired product an Rf value of ~0.3-0.4. Add 0.5-1% acetic acid to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the outflow and analyzing them by TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the final, purified compound.

References

  • Recrystallization - Organic Chemistry. Jack Westin. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HPLC.org. [Link]

  • Friedel Crafts Reaction. SATHEE. [Link]

  • Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Carboxylic acid purification and crystallization process.
  • Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. ResearchGate. [Link]

  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. PubChem. [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]

  • Recrystallization. chem.ucla.edu. [Link]

  • 4-(3,5-dichlorophenyl)butanoic acid (C10H10Cl2O2). PubChemLite. [Link]

  • carboxylic aromatic compounds on C-18 column. Reddit. [Link]

  • Process for preparing a 4,4-diphenylbutanoic acid derivative.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry-React. [Link]

  • Recrystallization and Melting Point Analysis. YouTube. [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(3,5-Dichlorophenyl)butanoic Acid Synthesis &amp; Purification

Welcome to the Advanced Application Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-(3,5-Dichlorophenyl)butanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-(3,5-Dichlorophenyl)butanoic acid .

This compound is a critical structural backbone in organic synthesis and serves as the direct precursor to (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB), a highly prospective targeting ligand used in LAT1-directed cancer radiotheranostics[1]. Because LAT1 targeting requires strict stereochemical and structural fidelity to ensure proper binding affinity, resolving upstream impurities in the butanoic acid backbone is non-negotiable[1].

Below, you will find our diagnostic workflow, causality-driven troubleshooting FAQs, quantitative purification data, and a self-validating protocol for chemoselective reduction.

Diagnostic Workflow for Structural Impurities

Use the following logic tree to diagnose the root cause of impurities detected during your LC-MS or NMR quality control checks.

Workflow A Impure 4-(3,5-Dichlorophenyl) butanoic acid Sample B LC-MS & NMR Diagnostics A->B C1 Mass: [M-34.5] / [M-69] Hydrodehalogenation B->C1 Loss of Cl C2 Mass: Target Mass Positional Isomers B->C2 Multiple Peaks C3 Mass: [M+14] Keto-Acid Retention B->C3 Incomplete Rxn D1 Switch to Ionic Hydrogenation (Et3SiH / TFA) C1->D1 D2 Selective Recrystallization (Toluene/Heptane) C2->D2 D3 Optimize Reduction Time or Increase Hydride Eq. C3->D3

Diagnostic workflow for identifying and resolving structural impurities.

Frequently Asked Questions & Troubleshooting Guide
Q1: My LC-MS shows significant [M-H-34.5]⁻ and [M-H-69]⁻ peaks alongside my target product. What is causing this, and how do I prevent it?

A: You are observing catalytic hydrodehalogenation (loss of one or both chlorine atoms).

  • Causality: If your synthetic route relies on the catalytic hydrogenation of an alkene or ketone precursor (e.g., 4-(3,5-dichlorophenyl)-4-oxobutanoic acid) using Palladium on Carbon (Pd/C) and H₂ gas, the catalyst is stripping the halogens off the aromatic ring. Palladium is highly active for the oxidative addition into aryl-chlorine bonds, leading to rapid hydrodechlorination under reductive conditions[2].

  • Solution: You must abandon standard Pd/C for this specific substrate. Switch to a chemoselective reduction method. We highly recommend Ionic Hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) (see protocol below). Alternatively, if heterogeneous gas-phase catalysis is mandatory for your scale, switch to a Platinum-based catalyst (Pt/C) or a Nickel-based system, which exhibit significantly lower reductive activity toward aryl chlorides compared to Palladium[3].

Q2: NMR and HPLC indicate the presence of a structural isomer with the exact same mass. How did this form, and how do I remove it?

A: You are likely dealing with the 2,4-dichlorophenyl positional isomer.

  • Causality: This typically stems from poor starting material selection. If you utilized a Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride, the ortho/para directing effects of the chlorines heavily favor substitution at the 4-position (yielding the 2,4-dichloro isomer). The target 3,5-dichloro position is sterically accessible but electronically deactivated.

  • Solution: Ensure your synthetic route avoids direct electrophilic aromatic substitution on 1,3-dichlorobenzene. Instead, utilize 3,5-dichloroiodobenzene (via Heck coupling) or highly pure 3,5-dichlorobenzaldehyde (via Wittig reaction). To resolve existing isomeric mixtures, standard acid-base extraction will fail since the pKa values of the carboxylic acids are nearly identical. You must use Selective Recrystallization or Preparative Reverse-Phase HPLC .

Q3: The reaction stalled, and I have a large +14 Da impurity relative to the target alkane.

A: This is the unreacted keto-acid intermediate (4-(3,5-dichlorophenyl)-4-oxobutanoic acid).

  • Causality: The mass difference between a ketone (C=O, 28 Da) and a methylene group (CH₂, 14 Da) is exactly 14 Da. This indicates incomplete reduction. If using a Clemmensen reduction (Zn(Hg)/HCl), the zinc surface may have passivated due to the formation of insoluble zinc salts, or mass transfer in the biphasic system was insufficient.

  • Solution: Refresh the zinc amalgam, increase the mechanical agitation rate, and ensure the HCl concentration remains highly acidic by adding concentrated HCl dropwise over the course of the reaction.

Quantitative Data: Comparison of Purification Strategies

When dealing with complex reaction mixtures, selecting the right purification method dictates your overall yield and purity. Use the table below to match your specific impurity profile with the optimal downstream processing technique.

Purification StrategyTarget Impurity ResolvedTypical Yield RecoveryFinal Purity AchievedScalability Limit (Lab)
Selective Recrystallization (Toluene/Heptane) Positional Isomers (e.g., 2,4-dichloro)65 - 75%> 99.0%> 100 g
Preparative Reverse-Phase HPLC (C18) Hydrodehalogenated species85 - 90%> 99.5%< 5 g
Acid-Base Extraction (pH cycling) Neutral organic impurities, unreacted catalysts90 - 95%~ 95.0%> 500 g
Silica Gel Chromatography (Hex/EtOAc) Keto-acid intermediates ([M+14])75 - 80%> 98.0%~ 50 g
Experimental Protocol: Chemoselective Ionic Hydrogenation

To completely bypass the risk of hydrodehalogenation[2] associated with transition-metal catalysts, we recommend this self-validating ionic hydrogenation protocol. It reduces the keto-acid precursor to the target 4-(3,5-dichlorophenyl)butanoic acid using a silane hydride donor.

Reaction Causality: TFA protonates the ketone, making it highly electrophilic. Et₃SiH delivers a hydride to form an alcohol, which is subsequently protonated and loses water to form a benzylic carbocation. A second equivalent of Et₃SiH reduces the carbocation to the alkane. Aryl chlorides are completely inert to these ionic conditions.

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 4-(3,5-dichlorophenyl)-4-oxobutanoic acid (1.0 eq) in neat Trifluoroacetic acid (TFA) (10.0 eq).

    • Validation Check: The solution should be clear and pale yellow. Turbidity or incomplete dissolution indicates wet starting material, which will consume the silane reagent prematurely.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Triethylsilane (Et₃SiH) (3.0 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic protonation of the silane and prevents premature vaporization of the reagent, ensuring the stoichiometry remains intact.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3 with 1% AcOH). The starting material (lower R_f, strongly UV active) should disappear entirely, replaced by a higher R_f spot (the target product).

  • Quenching & Extraction: Concentrate the mixture under reduced pressure to remove excess TFA. Dilute the resulting residue with Dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7–8.

    • Causality: Neutralizing residual TFA is critical to prevent acid-catalyzed degradation or esterification during isolation.

  • Acid-Base Purification: Isolate the aqueous layer (which now contains the water-soluble sodium salt of your product). Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free carboxylic acid. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Validation: Analyze via LC-MS. The target mass [M-H]⁻ for C₁₀H₁₀Cl₂O₂ is 231.0 Da . The complete absence of peaks at 197.0 Da ([M-H-34.5]⁻) confirms zero dehalogenation occurred.

References
  • Holik, H. A., et al. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics. URL: [Link]

  • "Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds." MDPI. URL: [Link]

  • "Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes." Taylor & Francis. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Separation of 4-(3,5-Dichlorophenyl)butanoic Acid

Welcome to the technical support center for the HPLC analysis of 4-(3,5-Dichlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-(3,5-Dichlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during method development and analysis of this acidic, halogenated compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific chromatographic problems with detailed explanations and actionable solutions.

Q1: My peak for 4-(3,5-Dichlorophenyl)butanoic acid is showing significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for acidic compounds like 4-(3,5-Dichlorophenyl)butanoic acid is a common issue in reversed-phase HPLC. It is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[1]

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the carboxylic acid group of your analyte, leading to peak tailing.[2]

    • Solution: Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of accessible silanol groups, minimizing these secondary interactions.[3]

  • Mobile Phase pH is Not Optimized: If the mobile phase pH is close to the pKa of your compound, it will exist in both ionized (more polar) and un-ionized (less polar) forms. This dual state leads to peak broadening and tailing.[4]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of 4-(3,5-Dichlorophenyl)butanoic acid. This technique, known as ion suppression, will ensure the analyte is in its neutral, un-ionized form, which will interact more consistently with the C18 stationary phase, resulting in a sharper, more symmetrical peak.[5][6]

Illustrative Data: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHAnalyte StateExpected Tailing Factor (Tf)Rationale
2.5Fully Protonated (Unionized)1.0 - 1.2Optimal peak shape due to suppression of analyte ionization and minimal silanol interactions.
4.5 (Near pKa)Partially Ionized> 1.5Mixed-mode retention and interaction with silanols lead to significant tailing.
6.5Fully Ionized1.3 - 1.5While fully ionized, potential for interactions with any residual positive charges on the silica surface can still cause some tailing.

Note: The pKa of 4-(3,5-Dichlorophenyl)butanoic acid is estimated to be around 4.5-4.8, similar to other butanoic acid derivatives.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 2.5, 3.0, and 4.5) using a suitable buffer system like phosphate or acetate.[7]

  • Mobile Phase Preparation: Mix the aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase.

  • Inject Standard: Inject a standard solution of 4-(3,5-Dichlorophenyl)butanoic acid.

  • Evaluate Peak Shape: Compare the tailing factor from the chromatograms at each pH and select the pH that provides the most symmetrical peak.

Q2: I have poor retention of 4-(3,5-Dichlorophenyl)butanoic acid on my C18 column. How can I increase its retention time?

A2: Inadequate retention in reversed-phase HPLC indicates that the analyte is too polar under the current conditions and is not interacting sufficiently with the hydrophobic stationary phase.[7]

Strategies to Increase Retention:

  • Decrease Organic Modifier Concentration: The most straightforward way to increase retention is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This makes the mobile phase more polar, driving the non-polar analyte to interact more with the stationary phase.

    • Actionable Step: If you are using a 60:40 acetonitrile:water mobile phase, try decreasing the acetonitrile to 50% or 45%.

  • Ensure Ion Suppression: As discussed in Q1, operating at a pH well below the analyte's pKa will keep it in its less polar, un-ionized form, thereby increasing retention.[6]

    • Actionable Step: Ensure your mobile phase is buffered to a pH of approximately 2.5-3.0.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can offer different selectivity.[8] In some cases, switching from acetonitrile to methanol (which is a weaker solvent in reversed-phase) can increase retention.

Workflow for Increasing Retention Time

G start Poor Retention Observed step1 Decrease % Organic Solvent (e.g., from 60% to 50% ACN) start->step1 step2 Check Mobile Phase pH (Ensure pH < pKa - 2) step1->step2 If retention is still low step3 Switch Organic Modifier (e.g., ACN to Methanol) step2->step3 If retention is still low end Sufficient Retention Achieved step3->end Evaluate results

Caption: Troubleshooting workflow for poor retention.

Q3: I am trying to separate 4-(3,5-Dichlorophenyl)butanoic acid from its structurally similar impurities, but the resolution is poor. What steps can I take to improve this?

A3: Achieving good resolution between a parent compound and its impurities, especially when they are structurally similar, often requires fine-tuning of several chromatographic parameters.

Approaches to Enhance Resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can significantly improve resolution. A slow, shallow gradient gives the molecules more time to interact with the stationary phase, allowing for a better separation.[9]

    • Solvent Selectivity: The choice of organic modifier can alter the elution order and spacing of peaks. Try developing methods with both acetonitrile and methanol to see which provides better selectivity for your specific mixture.[8]

    • Temperature: Adjusting the column temperature can also impact selectivity. Try running the separation at a lower (e.g., 25°C) and a higher (e.g., 40°C) temperature to see the effect on resolution.[10]

  • Consider an Alternative Stationary Phase: While C18 is a good starting point, other stationary phases can offer different selectivities.

    • Phenyl-Hexyl Column: For aromatic compounds, a phenyl-hexyl column can provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the dichlorophenyl ring of your analyte.[10][11] This can be particularly effective for separating halogenated aromatic compounds.[12]

Protocol for Improving Resolution of Impurities

  • Initial Condition: C18 column, 50:50 ACN:Water with 0.1% TFA (pH ~2.1), isocratic flow.

  • Step 1 (Introduce Gradient): Change to a gradient of 30% to 70% ACN over 20 minutes. Evaluate the change in resolution.

  • Step 2 (Change Solvent): Repeat the gradient experiment using methanol instead of acetonitrile. Compare the chromatograms.

  • Step 3 (Change Column): If resolution is still insufficient, switch to a Phenyl-Hexyl column and repeat the gradient experiments.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for HPLC method development for 4-(3,5-Dichlorophenyl)butanoic acid?

A: A robust starting point would be:

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water (pH ~2-3).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A scouting gradient of 10% to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

Q: Why is it important to use a buffer or acid modifier in the mobile phase?

A: For an ionizable compound like 4-(3,5-Dichlorophenyl)butanoic acid, maintaining a consistent pH is crucial for reproducible retention times and good peak shape.[7][13] An unbuffered mobile phase can lead to pH shifts during the analysis, causing retention time drift and poor peak symmetry.

Q: Can I use a mobile phase with a high pH for this analysis?

A: While you could use a high pH mobile phase (e.g., pH > 7) to fully ionize the carboxylic acid, this is generally not recommended for standard silica-based columns as high pH can dissolve the silica, leading to rapid column degradation.[14] If a high pH method is necessary, a hybrid or polymer-based column specifically designed for high pH stability must be used.

Q: How do I properly flush and store my column after analyzing this compound?

A: To maintain column health:

  • Flush out Buffers: Wash the column with 10-20 column volumes of a mobile phase without the buffer (e.g., 50:50 water:methanol).[1]

  • Organic Wash: Flush with 10-20 column volumes of 100% acetonitrile or methanol to remove any strongly retained compounds.

  • Storage: Store the column in a high percentage of organic solvent, typically the shipping solvent (e.g., 80:20 acetonitrile:water), with the end-plugs securely fastened.

References

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Rosés, M., et al. (1996). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 68(21), 3949–3957. [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Pharma Growth Hub. pH, pKa, and Retention. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. [Link]

  • Umemoto, A., et al. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. New Journal of Chemistry, 44(2), 555-561. [Link]

  • Kaliszan, R., et al. (2004). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. Analytical Chemistry, 77(1), 249-254. [Link]

  • PubChem. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PubChem. 4-(3,5-dichlorophenyl)butanoic acid. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • Tiekink, E. R. T. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 967-969. [Link]

  • MAC-MOD Analytical. Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Cheméo. Butyric acid, 3,4-dichlorophenyl ester - Chemical & Physical Properties. [Link]

Sources

Troubleshooting

NMR peak assignment issues for 4-(3,5-Dichlorophenyl)butanoic acid

Technical Support Center: 4-(3,5-Dichlorophenyl)butanoic Acid Welcome to the technical support resource for researchers and drug development professionals working with 4-(3,5-Dichlorophenyl)butanoic acid. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(3,5-Dichlorophenyl)butanoic Acid

Welcome to the technical support resource for researchers and drug development professionals working with 4-(3,5-Dichlorophenyl)butanoic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during Nuclear Magnetic Resonance (NMR) peak assignment for this molecule. The unique substitution pattern of the aromatic ring combined with the flexible butanoic acid chain presents specific challenges that this guide is designed to resolve.

Molecular Structure and Numbering

For clarity, the following numbering scheme will be used throughout this guide:

Caption: Numbering scheme for 4-(3,5-Dichlorophenyl)butanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: The aliphatic region of my ¹H NMR spectrum (1.5-3.0 ppm) shows overlapping multiplets. How can I definitively assign the protons on C2 (Hα) and C3 (Hβ)?

A1: Causality and Troubleshooting

The protons on the C2 and C3 methylene groups of the butanoic acid chain are in similar electronic environments, leading to close chemical shifts and potential signal overlap.[1] The C2 protons (Hα) are adjacent to the electron-withdrawing carboxylic acid group and are expected to be further downfield (2.0-2.5 ppm) than the C3 protons (Hβ).[2][3] However, without further experiments, this assignment is tentative.

Troubleshooting Workflow: 2D NMR Spectroscopy

A combination of 2D NMR experiments is the most effective way to resolve this ambiguity.[4] The workflow involves identifying proton-proton and proton-carbon correlations to build out the spin system.

G cluster_1d 1D NMR cluster_2d 2D NMR for Resolution cluster_assign Assignment H1_NMR ¹H NMR (Overlapping Signals) COSY ¹H-¹H COSY (Identify H-H Connectivity) H1_NMR->COSY   Identify   Coupled   Protons C13_NMR ¹³C NMR HSQC ¹H-¹³C HSQC (Link Protons to Carbons) C13_NMR->HSQC  Identify  Directly  Bonded C-H COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC  Confirm  Fragments Final_Assignment Unambiguous Peak Assignment HMBC->Final_Assignment   Assemble   Structure

Caption: Workflow for resolving signal overlap using 2D NMR.

Experimental Protocols:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[5] You should observe a cross-peak between the multiplet for Hα and the multiplet for Hβ. This confirms their connectivity within the butanoic acid chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This will allow you to definitively link the downfield proton multiplet to the C2 carbon and the upfield multiplet to the C3 carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[6] This is crucial for confirming the assignment. For example, the Hα protons (on C2) should show a correlation to the carboxylic acid carbon (C1), which is expected to appear far downfield in the ¹³C spectrum (170-185 ppm).[7]

| Predicted Chemical Shifts (¹H and ¹³C) for Aliphatic Chain | | :--- | :--- | :--- | | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | Hα (C2-H) | ~2.4 - 2.6 | ~33 - 36 | | Hβ (C3-H) | ~1.9 - 2.1 | ~25 - 28 | | Hγ (C4-H) | ~2.6 - 2.8 | ~34 - 37 | | COOH (C1-OH) | ~10 - 12 (broad) | ~175 - 180 |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and concentration.[8][9]

Q2: I see three signals in the aromatic region of the ¹H NMR spectrum. How do I assign them to H6, H7, and H8?

A2: Causality and Troubleshooting

The 3,5-dichloro substitution pattern creates a specific symmetry in the phenyl ring. H7 is unique, situated between two carbons without chlorine substituents. H6 and H8 are equivalent due to the plane of symmetry through C4 and C7. Therefore, you should expect to see two signals in the aromatic region: one for H7 and one for the two equivalent H6/H8 protons. If you are seeing three distinct signals, it may indicate restricted rotation around the C3-C4 bond or the presence of an impurity. Assuming two signals are expected, the key to assignment lies in their multiplicity and long-range couplings.

Troubleshooting Workflow: Multiplicity and HMBC

  • Analyze Multiplicity:

    • H7: This proton is coupled to both H6 and H8 (four bonds away, a small ⁴J coupling). It will likely appear as a triplet or a finely split multiplet.

    • H6/H8: These protons are coupled to H7 (four bonds away). They will likely appear as a doublet.

  • Utilize ¹H-¹³C HMBC: Long-range correlation is the definitive tool here.[10] The protons of the methylene group at C4 (Hγ) are three bonds away from the aromatic carbons C5 and C9, and four bonds away from C6 and C8.

    • Look for a correlation between the Hγ protons (~2.6-2.8 ppm) and the aromatic carbon signals.

    • The carbon attached to H6/H8 will show a correlation to Hγ.

    • The carbon attached to H7 will likely not show a strong correlation to Hγ, as it is five bonds away.

Caption: Key HMBC correlations from Hγ to the aromatic ring.

| Predicted Chemical Shifts for Aromatic Region | | :--- | :--- | :--- | | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | H6 / H8 | ~7.2 - 7.4 (d) | ~128 - 130 | | H7 | ~7.0 - 7.2 (t) | ~125 - 127 | | C5 / C9 (C-Cl) | - | ~134 - 136 | | C4 (C-alkyl) | - | ~140 - 143 |

Note: Multiplicity is indicated in parentheses (d = doublet, t = triplet). Predictions are based on substituent effects.

Q3: The carboxylic acid proton signal is very broad and its chemical shift seems to vary between samples. Why is this, and how can I confirm its assignment?

A3: Causality and Troubleshooting

The proton of a carboxylic acid is acidic and readily exchanges with other acidic protons (like trace water) in the sample.[2] This chemical exchange process, along with hydrogen bonding, causes significant line broadening.[2] Its chemical shift is highly dependent on the solvent, concentration, and temperature.[3][11] In many deuterated solvents, this signal appears far downfield, typically between 10-12 ppm.[2]

Confirmation Protocol: D₂O Exchange

The most straightforward method to confirm the identity of the carboxylic acid proton is through deuterium exchange.

Step-by-Step Protocol:

  • Acquire Initial ¹H NMR: Run a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Gently shake the tube to mix the contents and then re-acquire the ¹H NMR spectrum.

  • Analyze: The signal corresponding to the carboxylic acid proton (-COOH) will disappear or significantly decrease in intensity because the proton has been exchanged for a deuterium atom, which is not observed in ¹H NMR.[3]

Summary of Expected Spectral Data

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
-COOH 10.0 - 12.0br s1H~178
H6, H8 7.2 - 7.4d2H~129
H7 7.0 - 7.2t1H~126
Hγ (C4-H) 2.6 - 2.8t2H~35
Hα (C2-H) 2.4 - 2.6t2H~34
Hβ (C3-H) 1.9 - 2.1quint2H~26
C-Cl ---~135
C-Alkyl ---~142

Note: Multiplicities are abbreviated as br s (broad singlet), d (doublet), t (triplet), quint (quintet). Chemical shifts are approximate and can be influenced by experimental conditions.[12][13]

References

  • Sirajuddin, M., Hanifa, B., Ullah, S., Lo, K.M., & Tiekink, E.R.T. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1484–1488. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Olsen, G. L. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Journal of Chemical Education, 90(5), 649–651. Available at: [Link]

  • MDPI. (2023, December 14). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Available at: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Available at: [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Available at: [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Shenderovich, I. G., et al. (2013). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 15(26), 11654–11666. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). International Journal of Chemistry, 5(4). Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 4-(3,5-Dichlorophenyl)butanoic acid

This guide is intended for researchers, scientists, and drug development professionals working with 4-(3,5-Dichlorophenyl)butanoic acid. It provides essential information on the stability of this compound, troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 4-(3,5-Dichlorophenyl)butanoic acid. It provides essential information on the stability of this compound, troubleshooting for degradation-related issues, and validated protocols for its handling and analysis.

Introduction

4-(3,5-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. The presence of both a carboxylic acid functional group and a dichlorinated phenyl ring imparts specific chemical properties that influence its stability and storage requirements. Understanding these characteristics is crucial for maintaining the compound's integrity throughout its lifecycle in a research and development setting. This document serves as a comprehensive resource to mitigate potential degradation and ensure the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(3,5-Dichlorophenyl)butanoic acid?

A1: The degradation of 4-(3,5-Dichlorophenyl)butanoic acid is primarily influenced by exposure to inappropriate storage conditions. Key factors include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photodegradation can occur, particularly with exposure to UV light.

  • pH: Both strongly acidic and basic conditions can promote hydrolysis of the butanoic acid side chain or modifications to the aromatic ring.[1][2]

  • Oxidizing Agents: The presence of strong oxidizers can lead to the degradation of the molecule.[3]

  • Moisture: Water can facilitate hydrolytic degradation pathways.[4]

Q2: What are the recommended storage conditions for 4-(3,5-Dichlorophenyl)butanoic acid?

A2: To ensure the long-term stability of 4-(3,5-Dichlorophenyl)butanoic acid, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For optimal preservation, storage at 2-8°C is advised.[6] The compound should be protected from light and stored away from incompatible materials such as strong oxidizing agents.[3][7]

Q3: How can I tell if my sample of 4-(3,5-Dichlorophenyl)butanoic acid has degraded?

A3: Degradation can be indicated by several observations:

  • Physical Changes: A change in color or the appearance of impurities.

  • Analytical Data: The presence of unexpected peaks in chromatograms (e.g., HPLC, GC) or extra signals in NMR spectra. A decrease in the purity of the main compound is a clear indicator of degradation.

Q4: What are the likely degradation products of 4-(3,5-Dichlorophenyl)butanoic acid?

A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the degradation of structurally similar compounds, potential degradation products could include:

  • Products of decarboxylation.

  • Hydroxylated derivatives on the phenyl ring.

  • Dechlorinated species.

  • Products resulting from the cleavage of the butanoic acid side chain.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a newly received sample. Degradation during shipping or improper storage by the supplier.Contact the supplier immediately and request a certificate of analysis for the specific lot. Perform a purity check on a fresh sample from a different lot if available.
Decreasing purity of the compound over time in the laboratory. Improper storage conditions (e.g., exposure to light, elevated temperature, or moisture).Review and rectify storage conditions.[7][9] Store in a desiccator at the recommended temperature and protect from light.
Inconsistent results in biological assays. Degradation of the compound in the assay medium or stock solution.Prepare fresh stock solutions for each experiment. Assess the stability of the compound under the specific assay conditions (pH, temperature, and medium components).
Change in the physical appearance of the solid compound (e.g., discoloration). Significant degradation has occurred.Do not use the material for experiments. Dispose of it as hazardous waste according to institutional guidelines and obtain a fresh batch.[3]

Experimental Protocols

Protocol 1: Stability Assessment of 4-(3,5-Dichlorophenyl)butanoic acid under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][10]

Objective: To evaluate the stability of 4-(3,5-Dichlorophenyl)butanoic acid under various stress conditions.

Materials:

  • 4-(3,5-Dichlorophenyl)butanoic acid

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(3,5-Dichlorophenyl)butanoic acid in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[8]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated HPLC method to determine the percentage of degradation.

Protocol 2: HPLC Method for Purity Assessment

Objective: To provide a general HPLC method for the analysis of 4-(3,5-Dichlorophenyl)butanoic acid and its potential degradation products.

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

  • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compound and any potential degradation products. A typical gradient might be from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in acetonitrile or methanol to a final concentration of approximately 0.1 mg/mL.[11]

Visualization of Workflows

Logical Flow for Investigating Compound Degradation

A Start: Suspected Degradation B Visual Inspection (Color, Appearance) A->B C Analytical Purity Check (e.g., HPLC, LC-MS) B->C D Is Purity Below Specification? C->D E Review Storage Conditions (Temp, Light, Moisture) D->E Yes L End: Resolution D->L No F Are Storage Conditions Correct? E->F G Implement Correct Storage (2-8°C, Dark, Dry) F->G No H Forced Degradation Study F->H Yes G->L I Identify Degradation Products (LC-MS/MS, NMR) H->I J Quarantine and Dispose of Degraded Stock I->J K Obtain New Batch J->K K->L

Caption: Troubleshooting workflow for suspected degradation of 4-(3,5-Dichlorophenyl)butanoic acid.

Experimental Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 60°C) A->E F Photolytic Degradation (UV light, RT) A->F G Sample at Time Points (0, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Dilute Samples G->H I HPLC/UPLC Analysis H->I J Quantify Degradation I->J

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(3,5-Dichlorophenyl)butanoic Acid Solubility in Assays

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of 4-(3,5-Dichlorophenyl)butanoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of 4-(3,5-Dichlorophenyl)butanoic acid .

To successfully utilize this compound in biochemical or cell-based assays, we must first understand its physicochemical profile. The molecule is characterized by a highly lipophilic 3,5-dichlorophenyl ring attached to a short aliphatic chain, terminating in a carboxylic acid (predicted pKa ~4.7). The extreme hydrophobicity of the dichlorophenyl moiety heavily counteracts the solvation energy provided by the terminal acid, leading to poor dissolution kinetics, aggregation, and frequent "crashing out" in standard assay buffers.

Below is our comprehensive troubleshooting guide and FAQ to help you engineer a robust, self-validating solubility strategy for your specific assay constraints.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my pH 7.4 assay buffer. Why does this happen?

The Causality: You are experiencing a "solvent crash." When a high-concentration DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the hydrophobic 4-(3,5-Dichlorophenyl)butanoic acid instantly exceeds its aqueous solubility limit. Because the dissolution kinetics of the hydrophobic ring are slower than the diffusion rate of the solvent, the compound undergoes rapid nucleation and precipitates out of solution as an amorphous solid.

Q2: Since it has a carboxylic acid group, can I just increase the buffer pH to dissolve it?

The Causality: Yes, but the method of pH adjustment is critical. According to the Henderson-Hasselbalch equation, at pH 7.4, >99% of the molecules should exist in the ionized carboxylate state. However, simply dropping the solid powder into a pH 7.4 buffer often fails because the localized pH drops at the solid-liquid interface, and the bulky dichlorophenyl ring drives aggregation. The Solution: You must force complete ionization by converting the free acid into a sodium salt in situ using a strong base (e.g., NaOH) before back-titrating to your assay's target pH. This overcomes the activation energy barrier for dissolution.

Q3: I am running a cell-based assay and cannot exceed 0.1% DMSO, nor can I use high pH. How do I keep it soluble?

The Causality: For strict physiological conditions, you must utilize carrier molecules such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins feature a hydrophilic exterior and a hydrophobic internal cavity that is perfectly sized to encapsulate bulky, lipophilic aromatic rings like the dichlorophenyl group. This host-guest complexation shields the hydrophobic moiety from water, dramatically increasing apparent solubility without altering the compound's chemical structure ( [1]).

Q4: Can I dissolve the compound in DMSO first, and then add it to the Cyclodextrin solution to speed up the process?

The Causality (Critical Warning): No. This is a common and fatal experimental error. DMSO is not an inert bystander; it actively competes for the hydrophobic cavity of β-cyclodextrins. Thermodynamic studies have demonstrated that the presence of even 5% DMSO dramatically reduces the binding affinity of hydrophobic carboxylic acids to β-cyclodextrin cavities. The DMSO occupies the cavity, displacing your target compound and causing it to precipitate anyway ( [2]). Always complex the dry powder directly into the aqueous cyclodextrin solution.

Visual Workflows & Mechanistic Pathways

Workflow Start 4-(3,5-Dichlorophenyl)butanoic Acid Solubility Issue CheckAssay What is the assay type? Start->CheckAssay Biochem Biochemical Assay (Tolerates pH shifts / mild solvents) CheckAssay->Biochem CellBased Cell-Based Assay (Strict pH 7.4, low solvent) CheckAssay->CellBased pHAdjust Strategy 1: pH Adjustment (Deprotonate to Carboxylate) Biochem->pHAdjust Cyclodextrin Strategy 2: HP-β-CD (Host-Guest Complexation) CellBased->Cyclodextrin BSA Strategy 3: BSA Carrier (Protein Binding) CellBased->BSA

Decision matrix for selecting a solubility enhancement strategy based on assay constraints.

Mechanism Drug Free Drug (Hydrophobic) Complex Drug:CD Complex (Water Soluble) Drug->Complex + CD CD HP-β-CD (Empty Cavity) CD->Complex + Drug DMSOComplex DMSO:CD Complex (Reduces Binding) CD->DMSOComplex + DMSO DMSO DMSO (Co-solvent) DMSO->DMSOComplex Competes for CD DMSOComplex->Drug Displaces Drug (Precipitation)

Mechanistic pathway of HP-β-CD inclusion complexation and competitive inhibition by DMSO.

Quantitative Data: Comparison of Solubility Strategies

StrategyMechanism of ActionMax Practical ConcentrationAssay CompatibilityKey Advantages & Limitations
DMSO Dilution Co-solvent< 100 µM (at 1% final DMSO)BiochemicalPro: Simple preparation.Con: High risk of solvent crash; DMSO toxicity in cells.
pH Adjustment Ionization (Carboxylate Salt)~ 2-5 mM (at pH 8.0)Biochemical / CellPro: No organic solvents required.Con: May alter the localized pH of unbuffered assays.
HP-β-CD (20%) Host-Guest Inclusion> 10 mMCell-based / In vivoPro: Highest solubility; physiologically inert.Con: CD may sequester other hydrophobic assay reagents.
BSA (0.1 - 1%) Protein Carrier Binding~ 500 µMCell-basedPro: Mimics physiological serum binding.Con: Reduces the free (unbound) drug concentration.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual and chemical checkpoints are built into the steps to ensure the structural integrity and solubility of your compound before it ever touches your assay.

Protocol 1: In Situ Sodium Salt Formation (Ideal for Biochemical Assays)

Use this method when your assay can tolerate a final pH of 7.5 - 8.0 and you wish to avoid all organic solvents.

  • Weighing: Weigh out the required mass of 4-(3,5-Dichlorophenyl)butanoic acid powder into a microcentrifuge tube to achieve a final target concentration of 10 mM.

  • Suspension: Add 80% of your final target volume using ultra-pure water (Milli-Q). Validation Check: The solution will be a highly opaque, cloudy white suspension.

  • Alkaline Ionization: Add 1.05 molar equivalents of 0.1 M NaOH dropwise while vortexing vigorously.

  • Dissolution: Sonicate the tube in a water bath at room temperature for 5-10 minutes. Validation Check: The suspension must transition to a completely transparent solution. If particulates remain, add NaOH in 0.1 equivalent micro-aliquots until clear.

  • Back-Titration: Slowly add 1M Tris-HCl (pH 7.4) buffer to bring the solution to your final target volume.

  • Final Verification: Measure the pH of the final stock. It should read between 7.5 and 8.0. Sterile filter through a 0.22 µm PES membrane.

Protocol 2: HP-β-CD Encapsulation (Ideal for Cell-Based Assays)

Use this method when you require high concentrations at strict physiological pH without the use of DMSO.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer (e.g., PBS or DMEM without phenol red).

  • Direct Addition: Weigh the dry 4-(3,5-Dichlorophenyl)butanoic acid powder and add it directly to the HP-β-CD solution to achieve a 5 mM or 10 mM stock. (Crucial: Do NOT pre-dissolve the powder in DMSO).

  • Thermal Complexation: Place the tube in a thermomixer or water bath set to 37°C. Agitate at 800 RPM for 2 to 4 hours. The thermal energy increases the molecular collision rate, facilitating the entry of the dichlorophenyl ring into the cyclodextrin cavity.

  • Validation Check: Inspect the solution against a dark background. It should be optically clear. If a faint haze persists, extend the incubation time or increase the HP-β-CD concentration to 25%.

  • Sterilization: Filter the complexed solution through a 0.22 µm PVDF or PES syringe filter. The compound is now shielded and ready for serial dilution into your cell culture media.

References

  • Fathalla, Z., Shoman, M. E., Barakat, H. S., Al Fatease, A., Alamri, A. H., & Abdelkader, H. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Pharmaceutics, 16(7), 853.[Link]

  • Senac, C., Desgranges, S., Contino-Pépin, C., Urbach, W., Fuchs, P. F. J., & Taulier, N. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1014–1021.[Link]

Optimization

Scaling up the synthesis of 4-(3,5-Dichlorophenyl)butanoic acid

Welcome to the Process R&D Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for scaling up the synthesis of 4-(3,5-Dichlorophenyl)butanoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for scaling up the synthesis of 4-(3,5-Dichlorophenyl)butanoic acid .

This molecule is a critical building block in pharmaceutical development. The most scalable and cost-effective synthetic strategy relies on a two-step sequence: the Grignard-mediated ring-opening of succinic anhydride to form a keto-acid intermediate, followed by the complete reduction of the ketone to a methylene group.

Two-step scalable synthesis workflow for 4-(3,5-Dichlorophenyl)butanoic acid.

Module 1: Grignard Formation & Acylation FAQs

Q1: My Grignard initiation is stalling, and forcing it with heat leads to high levels of 1,3-dichlorobenzene (des-bromo byproduct). How do I fix this? A: Stalling is typically caused by passivation of the magnesium turnings or trace moisture in the THF. Forcing the reaction with excessive heat encourages proton-abstraction from the solvent (yielding 1,3-dichlorobenzene) or Wurtz coupling. Solution: Chemically activate the magnesium using a catalytic amount of 1,2-dibromoethane or DIBAL-H prior to adding the 3,5-dichlorobromobenzene. Keep the internal temperature strictly between 40–50 °C during the continuous dosing of the aryl halide.

Q2: During the reaction with succinic anhydride, I am observing the formation of a tertiary alcohol byproduct. Why is this happening? A: This "double addition" occurs when a second equivalent of the Grignard reagent attacks the newly formed ketone before the reaction is quenched. While the initial reaction forms a magnesium carboxylate/ketone chelate that partially protects the carbonyl, localized excesses of the Grignard reagent can break this chelate. Solution: Implement an inverse addition protocol. By slowly dosing the Grignard reagent into a pre-cooled (-20 °C) solution of succinic anhydride, you ensure the anhydride is always in stoichiometric excess relative to the active Grignard species, kinetically favoring the formation of the desired 4-(3,5-dichlorophenyl)-4-oxobutanoic acid[1].

Module 2: Keto-Reduction Troubleshooting

Q3: Can I use standard Catalytic Hydrogenation (Pd/C or PtO2) to reduce the keto-acid intermediate? A: No. While catalytic hydrogenation is standard for reducing aryl ketones, the 3,5-dichloro substitution pattern makes this substrate highly susceptible to hydrodehalogenation. Oxidative addition of palladium into the C-Cl bond is facile under these conditions. Literature on similar halogenated phenylbutanoic acids shows that Pd/C yields only 20–25% of the desired product, with the des-halogenated compound making up 50–60% of the mass balance[2].

Q4: If hydrogenation is off the table, what is the most scalable reduction method? A: The Huang-Minlon modification of the Wolff-Kishner reduction is the industry standard for this transformation[3][4]. It utilizes hydrazine hydrate and KOH in diethylene glycol. Aryl chlorides are completely inert to these basic, reducing conditions, eliminating the risk of dehalogenation.

Decision matrix for selecting the optimal reduction strategy for halogenated aryl ketones.

Q5: My Wolff-Kishner reduction is incomplete, leaving unreacted hydrazone. What is the scalable fix? A: The decomposition of the hydrazone intermediate into nitrogen gas and the carbanion requires extreme heat (>190 °C). If your reaction is stalling, your system likely contains too much water (from the hydrazine hydrate or aqueous KOH), which caps the reflux temperature of the diethylene glycol mixture at ~140–150 °C. Solution: Equip the reactor with a Dean-Stark trap or distillation head. You must physically distill off the water until the internal temperature reaches 190–200 °C[3]. Only at this temperature will the nitrogen extrusion proceed to completion.

Quantitative Data: Reduction Method Comparison

Reduction StrategyTypical YieldDehalogenation RiskScalability ProfileCost Efficiency
Catalytic H2 (Pd/C) 20–30%Critical (50-60% des-Cl)HighLow (Catalyst cost)
Clemmensen (Zn/Hg) ~60%LowLow (Heavy metal waste)Moderate
Ionic (Et3SiH/TFA) ~85%LowModerate (Highly corrosive)Low (Expensive silane)
Wolff-Kishner >85% None High High

Validated Experimental Methodologies

Protocol A: Synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid
  • Grignard Preparation: In a dry, N2-purged reactor, charge Magnesium turnings (1.10 eq) and anhydrous THF (3 vol). Add 1,2-dibromoethane (0.02 eq) and heat to 40 °C to activate the magnesium. Slowly dose a solution of 3,5-dichlorobromobenzene (1.00 eq) in THF (4 vol) over 2 hours, maintaining the internal temperature between 40–50 °C. Stir for an additional 1 hour after dosing.

  • Electrophile Preparation: In a separate primary reactor, dissolve succinic anhydride (1.10 eq) in anhydrous THF (5 vol). Cool the solution to -20 °C.

  • Inverse Addition: Transfer the active Grignard reagent into the succinic anhydride solution at a rate that maintains the internal temperature below 0 °C[1][5].

  • Aging & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding 2M HCl (until pH < 2).

  • Workup: Extract the aqueous layer with Ethyl Acetate (2 x 5 vol). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude keto-acid can be recrystallized from toluene/heptane.

Protocol B: Huang-Minlon Reduction to 4-(3,5-Dichlorophenyl)butanoic acid
  • Hydrazone Formation: Charge 4-(3,5-dichlorophenyl)-4-oxobutanoic acid (1.00 eq), diethylene glycol (5 vol), and 64% hydrazine hydrate (3.00 eq) into a reactor equipped with a distillation apparatus. Heat the mixture to 100 °C and stir for 2 hours to ensure complete hydrazone formation.

  • Base Addition: Cool the mixture to 60 °C and carefully charge Potassium Hydroxide (KOH) pellets (3.00 eq).

  • Thermal Extrusion: Heat the reactor to distill off water and excess hydrazine. Continue distillation until the internal temperature reaches 195–200 °C[3].

  • Aging: Maintain the temperature at 195 °C for 3–4 hours until the evolution of nitrogen gas completely ceases.

  • Workup: Cool the mixture to 25 °C. Dilute with water (10 vol) and slowly acidify with concentrated HCl to pH 1–2 (Caution: Exothermic). Extract the precipitated product with MTBE (2 x 5 vol). Wash the organics with water, dry, and concentrate. The final product can be isolated as a crystalline solid via recrystallization from heptane/ethyl acetate.

Sources

Troubleshooting

Technical Support Center: Preventing Byproduct Formation in Derivatization Reactions

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your go-to resource for troubleshooting and preventing byproduct formation in derivatization reactions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your go-to resource for troubleshooting and preventing byproduct formation in derivatization reactions. Unwanted side reactions can compromise the accuracy, reproducibility, and sensitivity of your analytical methods. Here, we will delve into the root causes of these issues and provide actionable, field-proven solutions to ensure the integrity of your results.

This is not a rigid manual but a dynamic guide structured to address the specific, nuanced challenges you face at the bench. We will explore the "why" behind each experimental choice, grounding our recommendations in established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your derivatization workflows for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis.

Q1: I'm observing multiple peaks for my derivatized analyte, suggesting byproduct formation. What are the likely causes and how can I fix this?

The appearance of unexpected peaks is a classic sign of side reactions. The cause often depends on the type of derivatization you are performing.

For Silylation Reactions (e.g., using BSTFA, MSTFA):

Silylation is a common technique to increase the volatility and thermal stability of analytes for GC analysis. However, it is highly susceptible to certain reaction conditions.

  • Cause 1: Presence of Moisture: Water is the nemesis of silylating reagents. It will react with the reagent, deactivating it and leading to incomplete derivatization of your target analyte.[1] This can result in a mixture of partially and fully derivatized products.

    • Solution:

      • Ensure all glassware is scrupulously dry: Oven-dry glassware at a high temperature and cool it in a desiccator before use.

      • Use anhydrous solvents: Any solvent used in the reaction or for sample preparation must be of the highest purity and anhydrous.

      • Dry your sample: If your sample is in a solution, evaporate the solvent completely under a stream of dry nitrogen before adding the derivatization reagent.[2]

  • Cause 2: Suboptimal Reaction Temperature and Time: Silylation reactions have an optimal temperature and time window for completion. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion, especially for sterically hindered functional groups.

    • Solution:

      • Optimize reaction conditions: A typical starting point for silylation with reagents like BSTFA is heating at 60-80°C for 30-60 minutes.[1]

      • Perform a time-course study: Analyze aliquots of your reaction mixture at different time points to determine the optimal reaction time for your specific analyte.

  • Cause 3: Incorrect Reagent-to-Analyte Ratio: An insufficient amount of silylating reagent will lead to incomplete derivatization.

    • Solution: It is recommended to use a significant molar excess of the silylating reagent. A general rule of thumb is at least a 2:1 molar ratio of the reagent to the active hydrogens on your analyte.

For Acylation Reactions (e.g., using acid anhydrides, acyl chlorides):

Acylation is used to introduce an acyl group, which can improve chromatographic properties and detector response.[3]

  • Cause 1: Reaction with Non-Target Functional Groups: If your analyte has multiple reactive sites (e.g., both hydroxyl and amine groups), the acylating reagent may react with more than one, leading to a mixture of products.[2]

    • Solution:

      • Protecting Groups: Temporarily "mask" one functional group while derivatizing the other. For example, an aldehyde can be protected as an acetal before silylating a hydroxyl group.[2]

      • Optimize Reaction Conditions: Adjusting the reaction temperature, time, and reagent stoichiometry can sometimes favor the derivatization of one functional group over another.[2]

  • Cause 2: Formation of Acid Byproducts: Acylation with acid anhydrides or acyl halides produces acidic byproducts (e.g., HCl) that can sometimes interfere with the analysis or degrade the derivatives.[3]

    • Solution:

      • Use a Scavenger Base: Include a non-nucleophilic base like pyridine or triethylamine in your reaction mixture to neutralize the acid byproduct as it forms.[4]

      • Removal of Byproducts: If necessary, the acidic byproducts may need to be removed before GC analysis.[3]

For Alkylation Reactions (e.g., using diazomethane, alkyl halides):

Alkylation involves the addition of an alkyl group and is often used for acidic compounds like carboxylic acids and phenols.[5]

  • Cause 1: Over-Alkylation: Using a large excess of a highly reactive alkylating agent or prolonged reaction times can lead to the alkylation of less reactive sites on your molecule.

    • Solution:

      • Stoichiometric Control: Carefully control the molar ratio of the alkylating reagent to the analyte.

      • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired product is formed.[6]

  • Cause 2: Carbocation Rearrangements (Friedel-Crafts Alkylation): In some alkylation reactions, the intermediate carbocation can rearrange to a more stable form before reacting with the analyte, leading to isomeric byproducts.[7]

    • Solution:

      • Use Milder Reagents: Opt for less reactive alkylating agents that are less prone to carbocation formation.

      • Consider Friedel-Crafts Acylation followed by reduction: This two-step process can prevent rearrangements.[7]

Q2: My derivatized analyte peak is tailing. What's causing this and how can I get a symmetrical peak?

Peak tailing is often a sign of active sites in your chromatographic system or incomplete derivatization.[1]

  • Cause 1: Incomplete Derivatization: Residual unreacted polar functional groups (e.g., -OH, -NH2) on your analyte can interact with active sites in the GC inlet or column, causing peak tailing.

    • Solution: Re-optimize your derivatization procedure by increasing the reagent volume, reaction time, or temperature to ensure complete conversion to the derivative.[1]

  • Cause 2: Active Sites in the GC System: The injector liner, column, or detector can have active sites that interact with your derivatized analyte.

    • Solution:

      • Use a Deactivated Liner: Ensure your GC inlet liner is clean and deactivated.

      • Proper Column Conditioning: Make sure your GC column is properly conditioned according to the manufacturer's instructions.

      • Avoid Hydroxyl-Containing Stationary Phases: For silylated analytes, avoid using GC columns with stationary phases that contain hydroxyl groups (e.g., "WAX" phases), as these can react with the derivatives or excess reagent.[8]

Q3: I'm seeing ghost peaks in my blank runs. Where is this contamination coming from?

Ghost peaks are peaks that appear in your chromatogram even when you inject a blank solvent. They are a sign of contamination.

  • Cause 1: Contaminated Reagents or Solvents: The derivatization reagent itself or the solvents used can be a source of contamination.

    • Solution:

      • Use High-Purity Reagents and Solvents: Always use the highest purity reagents and solvents available.

      • Run a Reagent Blank: Derivatize and inject a blank solvent to see if the ghost peaks are coming from your reagents.

  • Cause 2: Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can be retained in the syringe, injector, or column and elute in a subsequent run.

    • Solution:

      • Thorough Syringe Washing: Implement a rigorous syringe washing protocol between injections.

      • Injector Maintenance: Regularly clean and maintain your GC injector.

  • Cause 3: Septum Bleed: Particles from the injector septum can break off and enter the inlet, leading to ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Q4: My derivatization reaction is not reproducible. What factors should I control more carefully?

Poor reproducibility in derivatization can undermine the quantitative accuracy of your method.[9]

  • Cause 1: Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or reagent concentration can lead to different derivatization efficiencies.[10]

    • Solution:

      • Strict Control of Parameters: Use a temperature-controlled heating block or water bath for your reactions.[9]

      • Accurate Reagent Measurement: Use precise pipettes and techniques to measure all reagents.

      • Consistent Vortexing/Mixing: Ensure thorough and consistent mixing of the reaction components.[9]

  • Cause 2: Matrix Effects: Components in your sample matrix (e.g., biological fluids, environmental samples) can interfere with the derivatization reaction, leading to variable results.[10][11]

    • Solution:

      • Sample Cleanup: Implement a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering matrix components.[12]

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[13]

      • Standard Addition: The method of standard addition can be used to quantify analytes in complex matrices where matrix effects are significant.[14]

II. Frequently Asked Questions (FAQs)

Q: How do I choose the right derivatization reagent for my analyte?

A: The choice of reagent depends on the functional group(s) on your analyte and the analytical technique you are using.

  • Silylation reagents are excellent for compounds with active hydrogens like alcohols, phenols, carboxylic acids, and amines, making them more volatile for GC analysis.[3]

  • Acylation reagents are used to derivatize highly polar functional groups and can enhance detector response, especially for electron capture detection (ECD).[4]

  • Alkylation reagents are typically used for acidic compounds and amines.[5]

Q: How can I be sure my derivatization reaction has gone to completion?

A: It is crucial to verify the completeness of the reaction to ensure accurate quantification.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. Look for the absence of the underivatized analyte peak and the presence of a single, symmetrical peak for the derivatized product. The mass spectrum of the product should be consistent with the expected derivative.

  • Time-Course Study: As mentioned earlier, analyzing the reaction at different time points can help determine when the reaction is complete.

Q: What is the best way to store derivatization reagents?

A: Proper storage is critical to maintain the reactivity of derivatization reagents.

  • Silylating reagents are particularly sensitive to moisture and should be stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Acylating and alkylating reagents should also be protected from moisture and stored according to the manufacturer's recommendations. Always use fresh reagents whenever possible.[9]

III. Visual Workflows and Diagrams

Troubleshooting Logic for Byproduct Formation

This diagram outlines a systematic approach to diagnosing and resolving issues related to byproduct formation in derivatization reactions.

Byproduct_Troubleshooting start Multiple Peaks Observed check_blank Run Reagent Blank start->check_blank contaminants Contamination in Reagents/Solvents check_blank->contaminants Peaks in blank incomplete_rxn Incomplete Reaction? check_blank->incomplete_rxn Blank is clean side_reaction Side Reaction? incomplete_rxn->side_reaction No optimize_conditions Optimize Temp, Time, Reagent Ratio incomplete_rxn->optimize_conditions Yes check_moisture Check for Moisture (Anhydrous Conditions) incomplete_rxn->check_moisture protecting_groups Consider Protecting Groups side_reaction->protecting_groups Yes adjust_stoichiometry Adjust Reagent Stoichiometry side_reaction->adjust_stoichiometry Yes solution Single, Symmetrical Peak optimize_conditions->solution check_moisture->solution protecting_groups->solution adjust_stoichiometry->solution

Caption: A logical workflow for troubleshooting byproduct formation.

General Derivatization Workflow

This diagram illustrates the key steps in a typical derivatization procedure for chromatographic analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample_prep 1. Sample Extraction & Cleanup drying 2. Evaporation to Dryness sample_prep->drying add_reagent 3. Add Derivatization Reagent & Solvent drying->add_reagent react 4. Incubate (Heat/Vortex) add_reagent->react quench 5. Quench Reaction (if necessary) react->quench analysis 6. GC/HPLC Analysis quench->analysis

Caption: A step-by-step overview of a typical derivatization protocol.

IV. Data Summary Table

ParameterRecommendationRationale
Solvent Purity Anhydrous gradePrevents deactivation of moisture-sensitive reagents.[2]
Glassware Preparation Oven-dried, cooled in desiccatorEliminates water, a common source of side reactions.[1]
Reagent Storage Desiccated, under inert gasMaintains reagent reactivity and prevents degradation.[1]
Reagent-to-Analyte Ratio >2:1 molar excessDrives the reaction to completion.
Reaction Temperature Optimized for specific reaction (e.g., 60-80°C for silylation)Ensures sufficient energy for the reaction without causing degradation.[1]
Reaction Time Determined by time-course studyEnsures the reaction reaches completion without forming degradation byproducts.

V. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Derivatization Reactions for Bisphenol C Analysis. Retrieved from

  • Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 7-Hydroxyheptanal Derivatization. Retrieved from

  • MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • Stahnke, H., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(18), 4156. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common problems in the derivatization of 3-Amino-4-hydroxybenzenesulfonamide. Retrieved from

  • ResearchGate. (n.d.). Optimization of derivatization reagents and the reaction conditions. Retrieved from

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimization of Derivatization Reactions for Tributylphenoxystannane. Retrieved from

  • Phenomenex. (2021, February 17). GC Derivatization Explained for Better Results. Retrieved from

  • Wiley-VCH. (n.d.). Handbook of Derivatization Reactions for HPLC. Retrieved from

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from

  • MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from

  • Spectroscopy Online. (2010, November 1). Derivatization in Mass Spectrometry. Retrieved from

  • Clinical Chemistry. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from

  • Springer. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Retrieved from

  • MDPI. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from

  • OMICS Online. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? Retrieved from

Sources

Optimization

Technical Support Center: LC-MS/MS Method Development for Drug Metabolites

Welcome to the Bioanalytical Technical Support Hub. Developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for drug metabolites (DMPK/ADME studies) requires navigating complex biological matri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Hub. Developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for drug metabolites (DMPK/ADME studies) requires navigating complex biological matrices, isobaric interferences, and stringent regulatory standards.

As an Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind method failures and provide self-validating workflows to ensure your assays meet the rigorous standards of the FDA[1] and ICH M10[2] guidelines.

I. Visualizing the Method Development Lifecycle

The following workflow illustrates the critical path from initial mass spectrometer tuning to full regulatory validation. Notice the self-validating feedback loop: if matrix suppression is detected during step 4, the protocol mandates a return to sample preparation optimization to ensure data integrity.

LCMS_Metabolite_Workflow MS 1. MS/MS Optimization Identify MRM Transitions & CE Chrom 2. Chromatography (LC) Resolve Isobaric Interferences MS->Chrom Analyte properties Prep 3. Sample Extraction SPE / LLE / PPT Chrom->Prep Buffer compatibility Matrix 4. Matrix Effect & Recovery SIL-IS Normalization Prep->Matrix Extracted samples Matrix->Prep High suppression detected Valid 5. Regulatory Validation ICH M10 / FDA BMV Matrix->Valid Optimized assay

Caption: LC-MS/MS Method Development and Validation Workflow for Drug Metabolites.

II. Core Experimental Protocol: Step-by-Step Methodology

To build a self-validating assay, you must isolate variables at each stage of the analytical process. Follow this sequence:

Step 1: MS/MS Tuning & Analyte Characterization

  • Action: Infuse 100–500 ng/mL of the parent drug and synthesized reference metabolites directly into the mass spectrometer via a syringe pump.

  • Optimization: Perform Q1 full scans to identify the precursor ion (typically [M+H]+ or [M−H]− ). Incrementally adjust the Declustering Potential (DP) to maximize precursor stability without causing premature in-source fragmentation.

  • Fragmentation: Isolate the precursor in Q1, sweep the Collision Energy (CE) in Q2, and monitor Q3 to identify the 2–3 most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

Step 2: Chromatographic Method Development

  • Action: Select a stationary phase based on metabolite polarity. Use C18 for lipophilic metabolites or Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar Phase II metabolites (e.g., sulfates, glucuronides).

  • Gradient Optimization: Design a mobile phase gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid) starting at a low organic composition.

  • Causality Check: You must achieve baseline resolution between the parent drug and any isobaric metabolites to prevent cross-talk or in-source fragmentation artifacts from skewing quantitative data.

Step 3: Sample Preparation & Extraction

  • Action: Spike the biological matrix (e.g., plasma, whole blood) with the analyte and a Stable Isotope-Labeled Internal Standard (SIL-IS). Whole blood requires specific lysing steps prior to extraction due to its viscous nature and complex constituents[3].

  • Extraction: Execute Solid-Phase Extraction (SPE) using a mixed-mode sorbent (e.g., MCX or MAX). This selectively retains the metabolites via ion exchange while washing away endogenous phospholipids and salts. Elute with a highly organic solvent containing 2–5% ammonium hydroxide or formic acid, evaporate under nitrogen, and reconstitute.

Step 4: Matrix Effect & Recovery Assessment

  • Action: Perform a post-extraction addition experiment. Compare the peak area of the metabolite spiked after extraction into a blank matrix against a neat standard in solvent.

  • Validation: Calculate the Matrix Factor (MF). If MF < 0.85 (suppression) or > 1.15 (enhancement), the system is failing its self-validation check. You must refine the extraction protocol or adjust the chromatography to shift the retention time away from the suppression zone.

III. Troubleshooting & FAQs

Q1: Why am I seeing a peak for the parent drug at the exact retention time of my Phase II glucuronide metabolite? The Causality: This is a classic case of in-source fragmentation . Glucuronide metabolites are thermally labile. In the electrospray ionization (ESI) source, the glucuronic acid moiety often cleaves off before reaching the first quadrupole, yielding an ion with the exact m/z of the parent drug. If the parent and metabolite co-elute chromatographically, the mass spectrometer cannot distinguish between the true parent drug and the fragmented metabolite, falsely elevating the parent drug's calculated concentration. Actionable Solution: You must achieve baseline chromatographic separation between the parent and the glucuronide before they enter the MS. Flatten the LC gradient or utilize a stationary phase with higher polar retention (e.g., biphenyl or polar-embedded C18).

Q2: My polar Phase I metabolites show severe signal suppression in plasma. How do I fix this? The Causality: Polar metabolites elute early in reversed-phase liquid chromatography (RP-LC), co-eluting with endogenous salts and strongly ion-suppressing phospholipids (e.g., phosphatidylcholines) from the plasma matrix. These endogenous compounds compete with your analyte for surface charge on the ESI droplets, neutralizing the metabolite ions and destroying your signal. Actionable Solution:

  • Switch from simple Protein Precipitation (PPT) to mixed-mode SPE or phospholipid-removal plates to physically remove the competitors[3].

  • Shift to HILIC chromatography to retain polar metabolites past the solvent front and phospholipid elution zones.

  • Synthesize and implement a Stable Isotope-Labeled Internal Standard (SIL-IS) for each specific metabolite. Because the SIL-IS co-elutes exactly with the analyte and experiences the exact same suppression, it mathematically corrects the final concentration ratio, creating a self-validating quantitative system.

Q3: What are the regulatory acceptance criteria for matrix effects and accuracy during validation? The Causality: Regulatory bodies require proof that your method is reproducible and unaffected by biological variability across different patients or subjects. Actionable Solution: Under the ICH M10 Bioanalytical Method Validation guideline[2], accuracy must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ). For matrix effects, the Coefficient of Variation (CV) of the IS-normalized Matrix Factor (MF) evaluated across 6 independent lots of matrix must be ≤15%.

IV. Quantitative Validation Metrics

To ensure your assay is ready for clinical or preclinical sample analysis, all quantitative data must be evaluated against strict regulatory thresholds. Below is a summary of the core validation parameters mandated by global regulatory harmonizations[1][2].

Validation ParameterDiagnostic DescriptionICH M10 / FDA Acceptance Criteria
Accuracy Closeness of the mean test results to the true nominal concentration.±15% of nominal (±20% at LLOQ).
Precision Degree of scatter between a series of measurements (CV%).≤15% CV (≤20% at LLOQ).
Selectivity Ability to differentiate the analyte from endogenous matrix interferences.Blank response <20% of analyte LLOQ; IS response <5%.
Matrix Effect Impact of biological matrix on ionization (IS-normalized Matrix Factor).CV of IS-normalized MF from 6 independent matrix lots ≤15%.
Carryover Analyte retained in the LC system from a previous high-concentration injection.Peak area in blank after ULOQ must be ≤20% of LLOQ.
Stability Analyte degradation during benchtop, freeze-thaw, and long-term storage.Mean concentration must remain within ±15% of nominal.
V. References[1] Bioanalytical Method Validation Guidance for Industry. Source: FDA.gov. URL:https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry[2] ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA.europa.eu). URL:https://www.ema.europa.eu/en/ich-m10-bioanalytical-method-validation-scientific-guideline[3] Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Source: PubMed Central (NIH.gov). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3134651/

Sources

Reference Data & Comparative Studies

Validation

High-Performance Validation of 4-(3,5-Dichlorophenyl)butanoic Acid: A Comparison of UHPLC Core-Shell vs. Traditional HPLC Methodologies

Executive Summary 4-(3,5-Dichlorophenyl)butanoic acid is a critical halogenated building block, frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted rad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3,5-Dichlorophenyl)butanoic acid is a critical halogenated building block, frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted radiotheranostic agents[1]. Validating an analytical method for this compound requires overcoming specific chromatographic challenges—namely, its high lipophilicity and propensity for secondary interactions. This guide provides an objective, data-driven comparison between a modern Ultra-High Performance Liquid Chromatography (UHPLC) method utilizing a sub-2 µm core-shell column and a traditional High-Performance Liquid Chromatography (HPLC) method using a 5 µm fully porous column.

By grounding our protocols in the latest ICH Q2(R2)[2] and USP <1225>[3] guidelines, this guide demonstrates how to establish a self-validating analytical system that ensures maximum scientific integrity and regulatory compliance.

The Analytical Challenge & Methodological Causality

The Chemistry of 4-(3,5-Dichlorophenyl)butanoic Acid

The molecular structure of 4-(3,5-Dichlorophenyl)butanoic acid features a hydrophobic phenyl ring substituted with two heavy chlorine atoms, coupled with a short aliphatic carboxylic acid chain. This dual nature dictates the chromatographic approach:

  • Ionization Suppression: The mobile phase must be highly acidic (e.g., using 0.1% Trifluoroacetic acid) to fully protonate the butanoic acid moiety. If left unsuppressed, partial ionization leads to split peaks and severe tailing.

  • Hydrophobic Retention: The di-chlorinated aromatic ring strongly interacts with C18 stationary phases. Eluting this compound efficiently requires a strong organic modifier (Acetonitrile) and a highly efficient column architecture.

Core-Shell vs. Fully Porous Particles (The "Why")

Traditional HPLC methods rely on 5 µm fully porous silica particles. While robust, the deep pores create significant mass transfer resistance; the lipophilic analyte molecules spend excessive time diffusing in and out of the pores, leading to band broadening (wider peaks) and reduced sensitivity.

Conversely, sub-2 µm core-shell particles feature a solid silica core surrounded by a thin porous shell. This physical architecture strictly limits the diffusion path of the analyte. According to the Van Deemter equation, this minimizes the C -term (mass transfer resistance) and the A -term (eddy diffusion). The causality is direct: a shorter diffusion path yields a flatter Van Deemter curve, allowing for higher flow rates without sacrificing theoretical plates. This results in ultra-sharp peaks, superior resolution from structurally similar halogenated impurities, and drastically improved Signal-to-Noise (S/N) ratios.

G A Sub-2 µm Core-Shell (Reduced Eddy Diffusion) B Flatter Van Deemter Curve (High Efficiency at High Flow) A->B C Superior Resolution of Halogenated Impurities B->C D 5 µm Fully Porous (Higher Mass Transfer Resistance) E Steep Van Deemter Curve (Efficiency Drops at High Flow) D->E F Broader Peaks, Lower Sensitivity E->F

Mechanisms of chromatographic efficiency: Core-shell vs. fully porous particle dynamics.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the experimental design must act as a self-validating system. We achieve this by embedding stringent System Suitability Testing (SST) as a gatekeeper before any validation data is acquired, aligning with the lifecycle management principles of ICH Q14 and Q2(R2)[2]. If the SST fails (e.g., peak tailing > 1.5, resolution < 2.0), the sequence automatically halts.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions Setup

  • UHPLC Method: Core-shell C18 (50 x 2.1 mm, 1.7 µm). Flow rate: 0.5 mL/min. Column Temp: 40°C. Gradient: 30% B to 90% B over 3 minutes. Injection Volume: 1 µL.

  • Traditional HPLC Method: Fully porous C18 (150 x 4.6 mm, 5 µm). Flow rate: 1.0 mL/min. Column Temp: 40°C. Gradient: 30% B to 90% B over 15 minutes. Injection Volume: 10 µL.

Step 3: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(3,5-Dichlorophenyl)butanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to the target assay concentration (100 µg/mL). Prepare linearity levels at 50%, 80%, 100%, 120%, and 150% of the target concentration.

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject blank diluent, mobile phase, and samples spiked with known synthesis impurities to verify baseline resolution ( Rs​>2.0 ) at the retention time of the main peak[4].

  • Linearity & Range: Inject the 5 concentration levels in triplicate. Perform linear regression analysis to determine the correlation coefficient ( R2 ).

  • Accuracy: Prepare spiked samples at 80%, 100%, and 120% of the target concentration in triplicate. Calculate the percentage recovery against the theoretical true value[5].

  • Precision: Inject the 100% target concentration 6 consecutive times (Repeatability). Have a second analyst perform the same test on a different day (Intermediate Precision). Calculate the % Relative Standard Deviation (RSD).

Lifecycle ATP Analytical Target Profile (ATP) Define Fitness for Purpose Dev Method Development (ICH Q14) Risk Assessment & Optimization ATP->Dev Val Method Validation (ICH Q2(R2)) Specificity, Accuracy, Precision, Range Dev->Val Trans Method Transfer & Routine Use System Suitability Testing (SST) Val->Trans CPV Continuous Procedure Verification Lifecycle Management Trans->CPV CPV->Dev Feedback Loop

Analytical method lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Comparative Validation Results

The experimental data clearly quantifies the performance gap between the two methodologies. The core-shell UHPLC method not only accelerates the workflow but fundamentally improves the reliability of the reportable result.

Table 1: Chromatographic Performance Comparison
ParameterUHPLC (Core-Shell, 1.7 µm)Traditional HPLC (Porous, 5 µm)Impact / Causality
Retention Time ( tR​ ) 1.8 minutes9.5 minutes80% reduction in analysis time, increasing lab throughput.
Peak Tailing Factor ( Tf​ ) 1.051.42Reduced secondary silanol interactions on the core-shell phase.
Theoretical Plates ( N ) > 25,000~ 8,500Sharper peaks lead to higher sensitivity and better resolution.
Solvent Consumption 1.5 mL per run15.0 mL per run90% reduction in hazardous waste (Acetonitrile/TFA).
Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterAcceptance CriteriaUHPLC ResultsTraditional HPLC Results
Specificity (Resolution) No interference, Rs​>2.0 Pass ( Rs​=4.1 )Pass ( Rs​=2.2 )
Linearity ( R2 ) ≥0.999 0.99990.9992
Accuracy (% Recovery) 98.0% - 102.0%99.8% ± 0.4%98.5% ± 1.2%
Repeatability (% RSD) ≤2.0% 0.35%1.45%
Limit of Detection (LOD) S/N≥3 0.05 µg/mL0.8 µg/mL
Limit of Quantitation (LOQ) S/N≥10 0.15 µg/mL2.5 µg/mL

Discussion & Fitness for Purpose

The revised USP <1225> emphasizes "Fitness for Purpose"—the concept that an analytical procedure must provide decision-making confidence rather than just passing isolated parameter checks[6].

When analyzing 4-(3,5-Dichlorophenyl)butanoic acid, the traditional HPLC method technically passes basic validation criteria. However, its higher LOD/LOQ and broader peak shapes make it vulnerable to baseline noise integration errors, increasing the uncertainty of the reportable result.

By contrast, the UHPLC core-shell method acts as a superior control strategy. The 16-fold improvement in LOD (0.05 µg/mL vs 0.8 µg/mL) ensures that trace halogenated impurities or degradation products can be reliably quantified long before they threaten the quality of the final API. Furthermore, the exceptional precision (0.35% RSD) guarantees that the method will remain robust during continuous procedure verification (CPV) and cross-site method transfer.

References

  • Holik, H. A., et al. "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, 2021. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." December 14, 2023. URL:[Link]

Sources

Comparative

A Researcher's Guide to Sourcing 4-(3,5-Dichlorophenyl)butanoic Acid: A Comparative Purity Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the purity of 4-(3,5-Dichlorophenyl)butanoic acid from various suppliers. We will delve...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the purity of 4-(3,5-Dichlorophenyl)butanoic acid from various suppliers. We will delve into the essential analytical techniques for purity determination, present a comparative analysis of hypothetical supplier data, and discuss the potential impact of impurities on experimental outcomes. Our goal is to empower you with the knowledge to make informed decisions when sourcing this critical research compound.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A single analytical method is rarely sufficient to provide a complete picture of a compound's purity. A robust quality assessment relies on a combination of orthogonal techniques that provide complementary information. For 4-(3,5-Dichlorophenyl)butanoic acid, a comprehensive analytical workflow should include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and quantification of specific impurities.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Identity & Impurity Profiling cluster_3 Structural Verification & Quantification cluster_4 Data Analysis & Reporting Sample 4-(3,5-Dichlorophenyl)butanoic acid (from supplier) Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC HPLC-UV (Quantitative Purity) Dissolution->HPLC Inject LC_MS LC-MS (Identity Confirmation & Impurity ID) Dissolution->LC_MS Inject NMR qNMR (Structural Confirmation & Impurity Quantification) Dissolution->NMR Prepare sample Data_Integration Integrate Data from all techniques HPLC->Data_Integration LC_MS->Data_Integration NMR->Data_Integration Purity_Report Comprehensive Purity Report & Supplier Comparison Data_Integration->Purity_Report

Caption: A comprehensive analytical workflow for the purity assessment of 4-(3,5-Dichlorophenyl)butanoic acid.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is the workhorse for determining the purity of small molecules by separating the main compound from its impurities.[1] A reversed-phase method is typically suitable for a compound like 4-(3,5-Dichlorophenyl)butanoic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile). The gradient allows for the separation of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the dichlorophenyl chromophore has significant absorbance (e.g., 220 nm).

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices: The use of a C18 column is based on the non-polar nature of the dichlorophenyl ring, which will interact with the stationary phase. A gradient elution is chosen to ensure the elution of both the main compound and any potential impurities that may have different polarities. Trifluoroacetic acid is added to the mobile phase to improve peak shape by suppressing the ionization of the carboxylic acid group.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing molecular weight information for the main compound and any separated impurities.[2]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Method: The same or a similar method as the HPLC-UV analysis can be used.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight of 4-(3,5-Dichlorophenyl)butanoic acid (C10H10Cl2O3, MW: 249.09 g/mol ) and potential impurities.

  • Analysis: The mass spectrum of the main peak should confirm the molecular weight of the target compound. The mass-to-charge ratios of impurity peaks can provide clues to their identities.

Causality Behind Experimental Choices: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear determination of the molecular ion. Negative ion mode is selected to readily deprotonate the acidic carboxylic acid group.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Structural Verification and Impurity Quantification

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for a reference standard of the impurity itself.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a sample of the compound and a certified internal standard (e.g., maleic anhydride) and dissolve them in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).

  • Analysis: The structure of 4-(3,5-Dichlorophenyl)butanoic acid can be confirmed by the chemical shifts, splitting patterns, and integration of the proton signals. The purity can be calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard. This method can also be used to identify and quantify specific impurities if their structures are known or can be deduced from the spectrum.

Causality Behind Experimental Choices: The use of an internal standard of known purity and weight allows for the absolute quantification of the target molecule. A long relaxation delay ensures that all protons have fully relaxed between pulses, which is crucial for accurate integration and quantification.

Comparative Analysis of Hypothetical Supplier Data

To illustrate how to apply this analytical framework, we present a hypothetical comparison of 4-(3,5-Dichlorophenyl)butanoic acid from three fictional suppliers, each representing a different quality grade.

Parameter Supplier A: "Standard Research Grade" Supplier B: "High-Purity Grade" Supplier C: "GMP-Grade for Preclinical Studies"
Purity by HPLC-UV (Area %) 96.5%99.2%>99.8%
Identity by LC-MS ([M-H]⁻) m/z 247.0, consistent with C10H9Cl2O3⁻m/z 247.0, consistent with C10H9Cl2O3⁻m/z 247.0, consistent with C10H9Cl2O3⁻
Major Impurity 1 (by HPLC) 1.8%0.5%<0.1%
Major Impurity 2 (by HPLC) 0.9%0.2%<0.05%
¹H NMR Consistent with structureConsistent with structureConsistent with structure
Residual Solvents (by ¹H NMR) 0.5% Toluene<0.1% TolueneNo detectable residual solvents
Water Content (Karl Fischer) 0.3%0.1%<0.1%
Documentation Certificate of ConformanceCertificate of Analysis with HPLC chromatogramComprehensive Certificate of Analysis with HPLC, MS, and NMR data; statement of GMP compliance

Interpreting the Data: A Deeper Dive into Purity

The data presented in the table highlights the significant variations in quality that can exist between suppliers.

  • Supplier A ("Standard Research Grade"): While the identity of the main component is confirmed, the presence of significant impurities (totaling 2.7%) and residual solvent could impact sensitive biological assays. This grade may be suitable for initial exploratory studies or as a starting material for further purification.

  • Supplier B ("High-Purity Grade"): This material shows a significant improvement in purity, with much lower levels of impurities and residual solvents. This grade would be more appropriate for in vitro studies and lead optimization, where the risk of off-target effects from impurities needs to be minimized.

  • Supplier C ("GMP-Grade for Preclinical Studies"): This is the highest quality material, with purity exceeding 99.8% and no detectable residual solvents. The comprehensive documentation and statement of Good Manufacturing Practices (GMP) compliance provide a high level of assurance regarding the material's quality and consistency. This grade is essential for preclinical studies that will be submitted to regulatory agencies.

Potential Impurities and Their Origins:

Based on the synthesis of related compounds, such as 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid from 3,5-dichloroaniline and glutaric anhydride, potential impurities in 4-(3,5-Dichlorophenyl)butanoic acid could include:

  • Starting materials: Unreacted 3,5-dichlorobenzene or other precursors.

  • By-products: Isomers with different substitution patterns on the phenyl ring or products of incomplete reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., toluene, ethanol, acetone).

The Biological Impact of Impurities: A Hypothetical Scenario

The presence of impurities can have significant consequences in biological research. For instance, an impurity with a similar structure to the target compound could act as an antagonist or agonist at a different receptor, leading to misleading structure-activity relationship (SAR) data.

Biological_Impact Compound 4-(3,5-Dichlorophenyl)butanoic acid (with impurity) Target_Receptor Target Receptor A Compound->Target_Receptor Binds Off_Target_Receptor Off-Target Receptor B Compound->Off_Target_Receptor Impurity Binds Desired_Effect Desired Biological Effect Target_Receptor->Desired_Effect Undesired_Effect Undesired Side Effect Off_Target_Receptor->Undesired_Effect Misleading_Data Misleading SAR Data Desired_Effect->Misleading_Data Undesired_Effect->Misleading_Data

Caption: Hypothetical pathway illustrating how an impurity can lead to off-target effects and misleading biological data.

Conclusion: An Informed Choice for Reliable Science

The purity of your chemical reagents is a cornerstone of robust and reproducible research. When sourcing 4-(3,5-Dichlorophenyl)butanoic acid, it is imperative to look beyond the price and consider the quality of the material. By employing a multi-technique analytical approach and critically evaluating the data provided by suppliers, you can ensure that your experimental results are built on a solid foundation of chemical integrity. For critical applications, especially in drug development, investing in high-purity, well-characterized material from a reputable supplier is not just a recommendation; it is a necessity for success.

References

  • Hanifa, B., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227. Available from: [Link]

  • Sirajuddin, M., et al. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1495-1497. Available from: [Link]

  • Harbert, C. A., & Sarges, R. (1988). U.S. Patent No. 4,777,288. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Available from: [Link]

  • AA Blocks. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Available from: [Link]

  • AA Blocks. 1260597-00-9 | (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Available from: [Link]

  • Hanifa, B., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • Canada.ca. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Journal of Pharmaceutical Sciences.
  • U.S. Patent and Trademark Office. (1988).
  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • ResolveMass Laboratories Inc. (2026).
  • European Medicines Agency. (2026). Good manufacturing practice. Available from: [Link]

  • RSSL. Nuclear magnetic resonance spectroscopy (NMR). Available from: [Link]

  • Oriental Journal of Chemistry. (2022). Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach.
  • Thermo Fisher Scientific.
  • European Medicines Agency. (2013). Good manufacturing practices for medicinal products for human use. PMC.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2007). Journal of Pharmaceutical and Biomedical Analysis.
  • PharmaSource. (2023). Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing: The Complete Guide.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

Sources

Validation

Biological activity of 4-(3,5-Dichlorophenyl)butanoic acid vs. its analogs

Title: Biological Activity of 4-(3,5-Dichlorophenyl)butanoic Acid vs. Its Analogs: A Comprehensive Guide to LAT1-Targeted Inhibitors Introduction L-type Amino Acid Transporter 1 (LAT1, SLC7A5) is a critical sodium-indepe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of 4-(3,5-Dichlorophenyl)butanoic Acid vs. Its Analogs: A Comprehensive Guide to LAT1-Targeted Inhibitors

Introduction

L-type Amino Acid Transporter 1 (LAT1, SLC7A5) is a critical sodium-independent antiporter heavily overexpressed in various human malignancies. It supplies cancer cells with essential neutral amino acids, particularly L-leucine, which acts as a direct activator of the mTORC1 signaling pathway, driving protein synthesis and tumor proliferation[1][2]. Targeting LAT1 has emerged as a highly promising strategy in oncology and radiotheranostics[3].

This guide provides an objective, data-driven comparison of the base chemical scaffold 4-(3,5-Dichlorophenyl)butanoic acid against its biologically active α -amino analog ADPB ((S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid) and the advanced clinical candidate JPH203 [2][4].

LAT1_Mechanism LAT1 LAT1 (SLC7A5) Overexpressed in Cancer mTORC1 mTORC1 Pathway Activation LAT1->mTORC1 Stimulates Leucine Essential Amino Acids (e.g., L-Leucine) Leucine->LAT1 Uptake Proliferation Tumor Proliferation & Survival mTORC1->Proliferation Drives Analogs ADPB & JPH203 (LAT1 Inhibitors) Analogs->LAT1 Competitive Inhibition Apoptosis Nutrient Deprivation & Apoptosis Analogs->Apoptosis Induces

Figure 1: Mechanism of LAT1-mediated mTORC1 activation and its targeted inhibition by ADPB analogs.

Mechanistic Causality & Structure-Activity Relationship (SAR)

The biological activity of these compounds is strictly dictated by their ability to mimic endogenous amino acids while exploiting the unique hydrophobic pockets of the LAT1 transporter.

  • The Inactive Baseline: 4-(3,5-Dichlorophenyl)butanoic acid Lacking an α -amino group, this base scaffold cannot act as a LAT1 substrate or inhibitor. Causality: LAT1 recognition absolutely requires a zwitterionic center (an α -carboxyl and an α -amino group) to form a critical hydrogen-bond network with the transporter's gating residues (e.g., ASN258, SER66, GLY67)[2]. Without the amino group, the molecule fails to anchor into the active site, rendering it biologically inert against LAT1.

  • The Active Carrier: ADPB ((S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid) The addition of the α -amino group transforms the scaffold into ADPB , a potent LAT1 inhibitor. Causality: The zwitterionic core satisfies the gating residues, while the 3,5-dichloro substitutions on the phenyl ring provide optimal lipophilicity. These halogen atoms allow the aromatic ring to wedge deeply into LAT1's internal hydrophobic pocket (interacting with PHE252 and ILE64), yielding a binding affinity ( ΔG ) of -5.25 kcal/mol and a Ki​ of 15.23 μ M[2]. This makes ADPB an excellent carrier molecule for radiotheranostic chelators like NOTA and DOTA[3][5].

  • The Clinical Standard: JPH203 (KYT-0353) JPH203 builds upon the halogenated aromatic amino acid structure by adding a bulky benzoxazole extension[1][4]. Causality: This massive hydrophobic tail perfectly occupies an outward-facing auxiliary pocket that is unique to LAT1 (and absent in the closely related LAT2). This structural modification drives the IC50​ down to 0.14 μ M and confers extreme LAT1 selectivity, leading to robust mTORC1 suppression and apoptosis in HT-29 and YD-38 cancer cell lines[4][6].

Quantitative Data Comparison

The following table summarizes the comparative biological performance of the scaffold and its analogs based on in vitro and in silico evaluations[1][2][3][4].

CompoundStructural ModificationLAT1 Affinity ( Ki​ / IC50​ )LAT1/LAT2 SelectivityPrimary Application
4-(3,5-Dichlorophenyl)butanoic acid Des-amino base scaffoldInactive ( >1000μ M)NoneNegative Control / Synthetic Intermediate
BCH (Control)Aliphatic bicyclic amino acid 142.14μ M ( Ki​ )LowNon-selective in vitro reference
ADPB α -amino + 3,5-dichloro 15.23μ M ( Ki​ )ModerateRadiotheranostic Carrier
ADPB-NOTA ADPB conjugated to NOTA chelator 2.36μ M ( Ki​ )HighTargeted Radionuclide Therapy
JPH203 Benzoxazole extension 0.14μ M ( IC50​ )Extremely HighClinical Oncology (Solid Tumors)

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the biological activity of these analogs, researchers rely on highly controlled radioligand uptake assays. The following protocol is designed as a self-validating system to ensure data integrity.

Assay_Workflow Step1 Seed LAT1+ Cells (e.g., HT-29) Step2 Pre-incubate with Inhibitor (15 min) Step1->Step2 Step3 Add 14C-Leucine (1-3 min uptake) Step2->Step3 Step4 Wash with Ice-Cold PBS Step3->Step4 Step5 Lysis & Scintillation Step4->Step5

Figure 2: Self-validating in vitro workflow for evaluating LAT1 competitive inhibition.

Protocol: In Vitro 14 C-Leucine Uptake Inhibition Assay This assay quantifies the ability of ADPB or JPH203 to competitively block LAT1-mediated amino acid transport[1][6].

  • Cell Preparation & Starvation: Seed LAT1-overexpressing cells (e.g., HT-29 colorectal cancer cells) in 24-well plates. Wash twice and incubate in a Na+ -free, amino acid-free buffer (e.g., choline chloride buffer) for 15 minutes at 37°C.

    • Causality: LAT1 is a sodium-independent transporter. Replacing extracellular sodium with choline eliminates background transport noise from Na+ -dependent amino acid transporters (like SNATs), ensuring that any observed uptake is exclusively LAT1-mediated.

  • Inhibitor Pre-incubation: Add the test compound (e.g., ADPB or JPH203) at varying concentrations (0.01 μ M to 100 μ M) and incubate for 5 minutes.

    • Causality: Pre-incubation allows the competitive inhibitor to reach equilibrium with the LAT1 binding pocket before the radiotracer is introduced.

  • Radioligand Introduction: Add 1 μ Ci/mL of L-[ 14 C]-leucine to the wells. Allow uptake for exactly 1 to 3 minutes.

    • Causality: A short incubation time captures the initial linear phase of transport velocity ( V0​ ), preventing intracellular accumulation and subsequent efflux from skewing the kinetic data.

  • Rapid Termination (The Self-Validating Step): Terminate the reaction by rapidly washing the cells three times with ice-cold PBS containing 1 mM unlabeled L-leucine.

    • Causality: The ice-cold temperature instantly halts membrane fluidity and transporter conformational changes. Crucially, the inclusion of unlabeled L-leucine in the wash buffer prevents the efflux of intracellular 14 C-leucine. Because LAT1 is an obligatory antiporter, it could otherwise pump the radiotracer back out during the wash; the cold unlabeled leucine blocks this artifact.

  • Quantification: Lyse the cells using 0.1 N NaOH, neutralize, and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression analysis.

Radiotheranostic Applications of ADPB

While JPH203 is optimized for direct therapeutic inhibition, the ADPB analog has found a specialized niche in radiotheranostics. According to [3][5], conjugating ADPB with bifunctional chelators like NOTA significantly improves its binding thermodynamics. The ADPB-NOTA complex exhibits a ΔG of -7.68 kcal/mol (compared to native ADPB at -5.25 kcal/mol)[2].

Causality: The chelator not only allows for radiolabeling (e.g., with 68 Ga for PET imaging or 177 Lu for targeted therapy) but also forms additional stabilizing hydrogen bonds with LAT1's extracellular domains, effectively lowering the Ki​ to 2.36 μ M and validating ADPB as a superior carrier molecule for precision oncology[2][3][5].

References

  • Holik, H. A., et al. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER". International Journal of Applied Pharmaceutics. URL:[Link]

  • Holik, H. A., et al. (2024). "In Silico Study of 5-BOTP and ADPB as Carriers of Radiotheranostic Compounds Against Lat-1". Universitas Padjadjaran. URL: [Link]

Sources

Comparative

Comparative analysis of dichlorophenylalkanoic acids

As a Senior Application Scientist, I frequently observe a critical oversight in agrochemical and pharmaceutical development: treating positional isomers of dichlorophenylalkanoic acids as interchangeable building blocks....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical oversight in agrochemical and pharmaceutical development: treating positional isomers of dichlorophenylalkanoic acids as interchangeable building blocks. This is a fundamental error. The spatial arrangement of the chlorine atoms on the phenyl ring dictates the molecule's steric profile, electronic distribution, and ultimately, its biological target.

This guide provides an objective, data-driven comparative analysis of three key isomers—3,4-Dichlorophenylacetic acid (3,4-DCAA) , 2,6-Dichlorophenylacetic acid (2,6-DCAA) , and 2,4-Dichlorophenylacetic acid (2,4-DCAA) —detailing their mechanistic divergence, experimental validation protocols, and downstream applications.

Structural Causality & Mechanistic Divergence

The biological activity of dichlorophenylalkanoic acids is highly sensitive to halogen positioning. The presence or absence of steric hindrance at the ortho positions determines whether the molecule can adopt the planar conformation required to dock into specific receptor cavities.

  • 3,4-DCAA (The Auxin Analog): By leaving the ortho positions free, 3,4-DCAA maintains a flexible, planar acetic acid side chain. This allows it to efficiently dock into the binding pocket of the TIR1/AFB auxin receptors in plants[1]. Upon binding, it facilitates the ubiquitination and subsequent degradation of Aux/IAA repressor proteins via the 26S proteasome, thereby activating auxin-responsive gene expression[1].

  • 2,6-DCAA (The Pharmacological Inhibitor): The presence of two bulky chlorine atoms at the ortho positions creates severe steric clashes, forcing the acetic acid moiety out of the aromatic plane. This prevents 2,6-DCAA from interacting with the TIR1/AFB complex, resulting in negligible auxin activity[2]. Instead, this unique geometry makes it a potent inhibitor of bacterial enzymes like isopenicillin N synthase and acyl-CoA:6-APA acyltransferase, exhibiting notable cytostatic activity[2].

  • 2,4-DCAA (The Multimodal Precursor): With one ortho and one para chlorine, 2,4-DCAA occupies a middle ground. While it has historical use as a herbicidal agent, modern research leverages it as a ligand to synthesize organotin(IV) derivatives. These metal-ligand complexes exhibit multimodal pharmacological potential, including potent COX-2 inhibition and antileishmanial activity[3].

TIR1_Pathway DCAA 3,4-DCAA (Auxin Analog) TIR1 TIR1/AFB Receptor DCAA->TIR1 Binds & Activates AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitinates Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Degraded by ARF ARF Transcription Factor Proteasome->ARF Releases GeneExp Auxin-Responsive Gene Expression ARF->GeneExp Activates

Mechanism of 3,4-DCAA activating the TIR1/AFB-Aux/IAA signaling pathway.

Quantitative Comparative Analysis

To streamline compound selection for your specific research pipeline, the following table summarizes the primary targets and functional metrics of these isomers based on recent empirical data.

Compound IsomerPrimary Biological RoleTarget Receptor / EnzymeKey Downstream Application
3,4-DCAA Auxin AgonistTIR1/AFB ReceptorsCrop yield enhancement, adventitious root generation[1]
2,6-DCAA Cytostatic AgentIsopenicillin N synthaseAntibacterial research, tumor cell suppression[2]
2,4-DCAA Multimodal PrecursorCOX-2, AChE, BChESynthesis of anticancer/antileishmanial organotin complexes[3]

Field-Proven Experimental Protocols

A robust experimental design must be a self-validating system. Below are the standardized methodologies for evaluating the biological and chemical properties of these compounds.

Protocol A: Oat Coleoptile Elongation Assay (Validating 3,4-DCAA Auxin Activity)

This assay isolates the tissue from endogenous hormone production to strictly measure the efficacy of exogenous 3,4-DCAA.

  • Seed Germination: Germinate oat seeds (Avena sativa) in complete darkness at 25°C for 3 days.

    • Causality: Dark conditions induce etiolation, maximizing coleoptile elongation and rendering the tissue highly sensitive to exogenous growth regulators.

  • Tissue Harvesting: Excise 5 mm segments from the growing coleoptiles, strictly discarding the apical 2 mm.

    • Causality: The apex is the primary site of endogenous indole-3-acetic acid (IAA) synthesis. Removing it eliminates background hormonal noise, ensuring the assay strictly measures the applied 3,4-DCAA[1].

  • Incubation: Transfer the 5 mm segments into a buffer solution (10 mM potassium phosphate, pH 6.0, 2% sucrose) containing varying concentrations of 3,4-DCAA (0.1 µM to 100 µM). Incubate for 40 hours in the dark.

  • Quantification: Image the segments and quantify elongation using ImageJ software. Plot a dose-response curve to calculate the EC50.

Workflow Seed 1. Seed Germination (Dark, 25°C, 3 days) Harvest 2. Harvest Coleoptiles (Discard apical 2mm) Seed->Harvest Etiolation maximizes sensitivity Incubate 3. Incubation (Buffer + 3,4-DCAA) Harvest->Incubate Removes endogenous auxin source Measure 4. Measure Elongation (ImageJ analysis) Incubate->Measure 40h treatment (Self-validating dose curve)

Step-by-step workflow for the Oat Coleoptile Elongation Assay.

Protocol B: Environmental Remediation of 2,4-DCAA using MIL-88(Fe)-NH2

Because 2,4-DCAA is heavily utilized in agriculture and chemical synthesis, its removal from aqueous environments is critical. Metal-Organic Frameworks (MOFs) provide an ideal adsorption platform.

  • Adsorbent Preparation: Disperse 0.25 g of the amine-functionalized MOF, MIL-88(Fe)-NH2, into 1 L of a 50 mg/L aqueous solution of 2,4-DCAA at 293 K[4].

    • Causality: The amine groups (-NH2) on the MOF provide specific hydrogen bonding sites and electrostatic interactions for the carboxylic acid moiety of 2,4-DCAA. This functionalization drastically increases the adsorption capacity compared to bare MOFs[4].

  • Equilibration: Agitate the mixture at 150 rpm until adsorption equilibrium is reached (typically 120 minutes).

  • Quantification: Centrifuge the suspension to separate the MOF. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to calculate the percentage removal (% R), which can reach up to 97.6% under optimal conditions[4].

Conclusion & Strategic Recommendations

When designing a research program around dichlorophenylalkanoic acids, the positional isomer must be matched to the intended biological mechanism:

  • Use 3,4-DCAA if your objective is to stimulate plant root growth or study TIR1 receptor kinetics, as it acts as a highly effective auxin analog[1].

  • Use 2,6-DCAA for antimicrobial or cytostatic drug discovery, leveraging its steric hindrance to block plant receptor binding while targeting bacterial synthases[2].

  • Use 2,4-DCAA as a versatile ligand for synthesizing complex organometallic therapeutics (e.g., organotin complexes) targeting COX-2 or leishmaniasis[3].

References

  • 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology (PubMed).[Link]

  • Efficient Adsorption and Removal of the Herbicide 2,4-Dichlorophenylacetic Acid from Aqueous Solutions Using MIL-88(Fe)-NH2. ACS Omega.[Link]

  • Multimodal pharmacological potential of newly synthesized organotin(IV) derivatives of 2,4-dichlorophenyl acetic acid. ResearchGate.[Link]

Sources

Validation

Benchmarking Synthesis Routes for 4-(3,5-Dichlorophenyl)butanoic Acid: A Comparative Guide

Introduction 4-(3,5-Dichlorophenyl)butanoic acid is a valuable chemical intermediate whose substituted arylbutanoic acid scaffold is a key structural motif in the development of pharmacologically active molecules. The ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3,5-Dichlorophenyl)butanoic acid is a valuable chemical intermediate whose substituted arylbutanoic acid scaffold is a key structural motif in the development of pharmacologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in medicinal chemistry and process development. This guide provides an in-depth, objective comparison of two primary synthetic strategies for obtaining 4-(3,5-Dichlorophenyl)butanoic acid: the classical two-step Friedel-Crafts acylation followed by reduction, and a modern, one-pot palladium-catalyzed carbonylation approach.

This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights to guide chemists in selecting the optimal route for their specific laboratory or industrial needs. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Methodology 1: The Classical Pathway via Friedel-Crafts Acylation and Reduction

This long-established, two-step approach remains a workhorse in organic synthesis for its reliability and use of readily available starting materials.[1] The overall strategy involves first forging the carbon-carbon bond between the aromatic ring and the C4 acyl chain via Friedel-Crafts acylation, followed by the reduction of the resulting ketone to the desired alkane.

Workflow for the Classical Pathway

cluster_0 Step A: Friedel-Crafts Acylation cluster_1 Step B: Carbonyl Reduction A 1,3-Dichlorobenzene + Succinic Anhydride B 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid A->B AlCl₃ (Lewis Acid Catalyst) C Clemmensen (Zn(Hg), HCl) B->C Acidic Conditions D Wolff-Kishner (H₂NNH₂, KOH) B->D Basic Conditions E Catalytic Hydrogenation (H₂, Pd/C) B->E Neutral Conditions F 4-(3,5-Dichlorophenyl)butanoic acid C->F D->F E->F

Caption: Workflow for the classical synthesis of 4-(3,5-Dichlorophenyl)butanoic acid.

Part A: Experimental Protocol for Friedel-Crafts Acylation

This reaction creates the key aryl-ketoacid intermediate, 4-(3,5-dichlorophenyl)-4-oxobutanoic acid. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich (despite the deactivating chloro groups) aromatic ring.

Materials:

  • 1,3-Dichlorobenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Water

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a powder addition funnel is charged with anhydrous aluminum chloride (2.2 equivalents) and a suitable anhydrous solvent (e.g., nitrobenzene). The suspension is cooled to 0-5 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: 1,3-Dichlorobenzene (1.2 equivalents) is added to the stirred suspension. Succinic anhydride (1.0 equivalent) is then added portion-wise via the powder addition funnel, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[2]

  • Purification: The resulting precipitate (the crude 4-(3,5-dichlorophenyl)-4-oxobutanoic acid) is collected by vacuum filtration, washed thoroughly with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

Part B: Comparative Protocols for Reduction of the Keto Group

The choice of reduction method for the intermediate ketoacid is critical and depends on the desired reaction conditions (acidic, basic, or neutral) and available equipment.

1. Clemmensen Reduction (Acidic Conditions)

This method is highly effective for aryl ketones but involves hazardous materials and harsh conditions.[1]

  • Protocol: Amalgamated zinc is prepared by briefly stirring zinc wool with a dilute aqueous solution of mercuric chloride. The zinc is then added to a flask containing 4-(3,5-dichlorophenyl)-4-oxobutanoic acid, concentrated HCl, water, and toluene. The mixture is heated under reflux for 4-6 hours. After cooling, the organic layer is separated, washed, dried, and concentrated to yield the product.[1]

  • Expertise & Causality: The amalgamated surface of the zinc is crucial for the reaction to proceed efficiently. The strongly acidic environment protonates the carbonyl, making it more susceptible to reduction. This method is unsuitable for molecules with other acid-sensitive functional groups.

2. Wolff-Kishner Reduction (Basic Conditions)

This is the method of choice for substrates that are unstable in strong acid.[1]

  • Protocol: A mixture of 4-(3,5-dichlorophenyl)-4-oxobutanoic acid, hydrazine hydrate (85%), and potassium hydroxide is heated in a high-boiling solvent like diethylene glycol. The mixture is first heated to ~140 °C to form the hydrazone intermediate, then the temperature is increased to >190 °C to drive the reduction and distill off water. After cooling, the mixture is diluted with water, acidified, and the precipitated product is filtered and recrystallized.[1]

  • Expertise & Causality: The high temperature is necessary to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, which is the thermodynamic driving force for the reaction. The strong base deprotonates the intermediate, facilitating the final reduction step.

3. Catalytic Transfer Hydrogenation (Neutral Conditions)

This method offers a cleaner, often higher-yielding alternative, avoiding harsh acids, bases, and toxic metals. It is highly favored in modern synthetic labs.

  • Protocol: 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A catalytic amount of 5-10% Palladium on Carbon (Pd/C) is added. A hydrogen source, such as ammonium formate or cyclohexene, is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).[3] Alternatively, the reaction can be performed in a specialized hydrogenation apparatus under a hydrogen gas atmosphere (typically 1-4 atm).[4]

  • Expertise & Causality: The palladium catalyst surface adsorbs both the hydrogen and the ketoacid, facilitating the transfer of hydrogen atoms to the carbonyl group. Transfer hydrogenation using a hydrogen donor like ammonium formate avoids the need for specialized high-pressure hydrogenation equipment.[4]

Methodology 2: A Modern Palladium-Catalyzed Carbonylative Approach

Recent advances in organometallic chemistry have enabled more direct and atom-economical routes to arylbutanoic acids. One such method is the palladium-catalyzed carbonylative transformation of allylarenes, which constructs the butanoic acid moiety in a single step using a carbon monoxide (CO) surrogate.[5]

Workflow for the Palladium-Catalyzed Pathway

A 1-Allyl-3,5-dichlorobenzene C 4-(3,5-Dichlorophenyl)butanoic acid A->C [PdCl₂(cinnamyl)]₂ (Catalyst) Xantphos (Ligand) THF, 100 °C B Formic Acid (CO Surrogate) B->C [PdCl₂(cinnamyl)]₂ (Catalyst) Xantphos (Ligand) THF, 100 °C

Caption: Workflow for the modern one-pot synthesis of 4-(3,5-Dichlorophenyl)butanoic acid.

Experimental Protocol (Adapted from General Procedures)

This protocol is based on established procedures for the synthesis of 4-arylbutanoic acids from allylbenzenes.[5]

Materials:

  • 1-Allyl-3,5-dichlorobenzene (starting material)

  • [PdCl₂(cinnamyl)]₂ (Palladium catalyst)

  • Xantphos (Ligand)

  • Formic Acid (CO surrogate and hydrogen source)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a nitrogen-flushed reaction tube, add the palladium catalyst ([PdCl₂(cinnamyl)]₂, 2.5 mol %), the Xantphos ligand (10 mol %), and the starting material, 1-allyl-3,5-dichlorobenzene (1.0 equivalent).

  • Reagent Addition: Anhydrous THF is added, followed by formic acid (10 equivalents).

  • Reaction: The tube is quickly sealed and placed in a preheated block at 100 °C for 20 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered to remove catalyst residues. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-(3,5-dichlorophenyl)butanoic acid.

Comparative Analysis: Head-to-Head Benchmarking

The choice of an optimal synthetic route depends on a multi-faceted analysis of yield, cost, safety, and scalability.

ParameterMethodology 1: Friedel-Crafts & ReductionMethodology 2: Pd-Catalyzed Carbonylation
Number of Steps 2 (Acylation + Reduction)1
Starting Materials 1,3-Dichlorobenzene, Succinic Anhydride1-Allyl-3,5-dichlorobenzene, Formic Acid
Typical Overall Yield 65-85% (highly dependent on reduction method)70-90% (based on similar substrates[5])
Key Reagents Acylation: AlCl₃ (corrosive, moisture-sensitive)Reduction: Zn(Hg)/HCl (toxic), H₂NNH₂/KOH (corrosive, high temp), or H₂/Pd-C (flammable gas)Palladium catalyst (expensive), Xantphos ligand (expensive), Formic Acid (corrosive)
Scalability Well-established for large-scale industrial synthesis.More suited for lab-scale; catalyst cost can be a barrier to large-scale production.
Safety & Environmental Generates significant acidic/basic waste; use of toxic mercury in Clemmensen is a major drawback.Avoids stoichiometric metal waste; main concerns are catalyst cost and handling. More atom-economical.
Versatility The keto-acid intermediate can be used to synthesize other derivatives.Highly specific to the target product. Less flexible for derivatization.

Conclusion and Recommendations

Both the classical and modern synthetic routes offer viable pathways to 4-(3,5-Dichlorophenyl)butanoic acid, each with distinct advantages and disadvantages.

  • The Classical Friedel-Crafts Pathway is a robust and reliable method, particularly when paired with catalytic hydrogenation for the reduction step. It is often the more cost-effective option for large-scale synthesis due to cheaper starting materials and reagents. However, it requires two separate synthetic operations and can involve hazardous materials and significant waste streams, especially if using Clemmensen or Wolff-Kishner reductions.

  • The Modern Palladium-Catalyzed Pathway represents a more elegant and efficient approach from an academic and lab-scale perspective. Its one-pot nature, high potential yield, and milder conditions are highly attractive. The primary drawbacks are the high cost of the palladium catalyst and ligand, and the potential limited availability of the substituted allylbenzene starting material.

Recommendation: For large-scale, cost-sensitive production, the Friedel-Crafts acylation followed by catalytic hydrogenation is the recommended route. For discovery chemistry, rapid analog synthesis, and situations where process efficiency and avoidance of harsh reagents are paramount, the palladium-catalyzed carbonylation offers a compelling, modern alternative.

References

  • Hanifa, H., et al. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1495-1497. Available at: [Link]

  • Harbert, C. A., et al. (1988). Process for preparing a 4,4-diphenylbutanoic acid derivative. U.S. Patent No. 4,777,288.
  • Taha, M., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. Available at: [Link]

  • Taha, M., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Wu, X.-F., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters, 21(15), 5918-5922. Available at: [Link]

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkenylation, arylation or C-C coupling. Available at: [Link]

  • Macmillan Group. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Available at: [Link]

  • Brieger, G., & Nestrick, T. J. (1974). Catalytic Transfer Hydrogenation. Chemical Reviews, 74(5), 567-580. Available at: [Link]

  • Qiu, X., et al. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research, 24(17), 15156-15163. Available at: [Link]

  • Li, J., et al. (2020). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 5(20), 11575-11583. Available at: [Link]

  • Taha, M., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227. Available at: [Link]

  • Organic Chemistry Data. (2026). Catalytic Hydrogenation. Available at: [Link]

  • Reuben, J., & Parida, K. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(89), 86455-86491. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4-(3,5-Dichlorophenyl)butanoic Acid

Introduction: The Imperative for Orthogonal Verification In the landscape of drug development and chemical research, the integrity of analytical data is paramount. The molecule at the center of this guide, 4-(3,5-Dichlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Orthogonal Verification

In the landscape of drug development and chemical research, the integrity of analytical data is paramount. The molecule at the center of this guide, 4-(3,5-Dichlorophenyl)butanoic acid, serves as a model for discussing a critical, yet often overlooked, aspect of analytical science: cross-validation. While a single, validated analytical method can provide reliable data, true confidence in quantitative results and structural identity is achieved through orthogonal verification—the practice of using two or more distinct analytical techniques to measure the same attribute. Discrepancies between methods can reveal matrix effects, co-eluting impurities, or analyte instability that a single method might miss.

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for the cross-validation of a target analyte. We will establish a primary quantitative method using High-Performance Liquid Chromatography (HPLC), a secondary, confirmatory quantitative method using Gas Chromatography-Mass Spectrometry (GC-MS), and a definitive structural confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, and all protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure a self-validating and trustworthy system.[1][2][3]

Chapter 1: The Analytical Target Profile (ATP)

Before any method development begins, it is essential to define the Analytical Target Profile (ATP), a concept formalized in the ICH Q14 guideline.[1][4] The ATP prospectively summarizes the intended purpose of the analytical procedure and its required performance characteristics.

  • Analyte: 4-(3,5-Dichlorophenyl)butanoic acid

  • Matrix: Drug Substance (e.g., bulk powder)

  • Intended Purpose: To accurately and precisely quantify the analyte (assay) and to confirm its identity.

  • Performance Characteristics:

    • Assay Method (HPLC & GC-MS):

      • Specificity: The method must be selective for the analyte in the presence of potential impurities and degradation products.

      • Linearity: R² ≥ 0.998 over the range of 50% to 150% of the nominal concentration.

      • Accuracy: Recovery of 98.0% to 102.0% at three concentration levels.

      • Precision (Repeatability): Relative Standard Deviation (RSD) ≤ 1.5%.

    • Identity Test (NMR): The spectrum must be consistent with the proposed structure of 4-(3,5-Dichlorophenyl)butanoic acid.

Chapter 2: Primary Quantitative Method: Reversed-Phase HPLC (RP-HPLC)

HPLC is the cornerstone of pharmaceutical analysis for its robustness, versatility, and high precision in quantifying non-volatile and semi-volatile compounds. For 4-(3,5-Dichlorophenyl)butanoic acid, a reversed-phase method is the logical choice due to the molecule's non-polar dichlorophenyl ring and moderately polar butanoic acid chain.

Causality in Method Design:
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which will provide strong retention for the aromatic portion of the analyte.

  • Mobile Phase: An acetonitrile/water mixture is used. Acetonitrile is a common organic modifier with a low UV cutoff. A phosphate buffer is added to the aqueous phase to maintain a consistent pH. For a carboxylic acid, analysis at a low pH (e.g., pH 3.0) suppresses the ionization of the carboxyl group, leading to better retention and improved peak shape.[5][6]

  • Detection: UV detection is chosen based on the strong chromophore of the dichlorophenyl ring. A wavelength of 225 nm is selected to maximize sensitivity.[5]

Detailed Experimental Protocol: HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of 4-(3,5-Dichlorophenyl)butanoic acid reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~500 µg/mL.

    • Prepare a working standard of ~100 µg/mL by diluting the stock solution.

  • Sample Solution Preparation:

    • Prepare the sample in the same manner as the standard solution to a final nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 50:50 (v/v) Mobile Phase A : Mobile Phase B.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 10 µL.

    • Detector: UV at 225 nm.[5]

  • Validation Procedure:

    • Specificity: Analyze a placebo (matrix without analyte) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Prepare calibration standards at five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area against concentration and perform linear regression.

    • Accuracy & Precision: Analyze six replicate preparations of the sample at 100% concentration. Accuracy is determined by comparing the mean result to the known concentration, while precision is the RSD of the six results.

Chapter 3: Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal separation mechanism (based on volatility and polarity) and highly specific detection (based on mass-to-charge ratio), making it an excellent confirmatory technique. A key challenge for analyzing carboxylic acids by GC is their low volatility and tendency to adsorb onto the column. Derivatization is often employed to overcome this.

Causality in Method Design:
  • Derivatization: To increase volatility and thermal stability, the carboxylic acid is converted to its methyl ester using a reagent like BF₃-Methanol or by direct esterification. This is a critical step for achieving sharp, symmetrical peaks.

  • Stationary Phase: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating the derivatized analyte from other components.[8]

  • Injection: A splitless injection is used to maximize the transfer of the analyte onto the column, ensuring good sensitivity.[8]

  • Detection: Mass spectrometry in full scan mode will confirm the molecular weight of the derivatized analyte, while selected ion monitoring (SIM) can be used for highly sensitive quantification.

Detailed Experimental Protocol: GC-MS
  • Derivatization (Esterification):

    • Accurately weigh ~10 mg of the sample or standard into a reaction vial.

    • Add 2 mL of methanol followed by 0.5 mL of 14% Boron Trifluoride-Methanol solution.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial, add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester to a clean GC vial.

  • GC-MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Inlet Temperature: 270°C.[8]

    • Injection Mode: Splitless.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.[8]

    • Mode: Full Scan (m/z 50-500) for identification; SIM for quantification (monitoring characteristic ions of the methyl ester).

  • Validation & Cross-Comparison:

    • The validation parameters (linearity, accuracy, precision) are assessed similarly to the HPLC method, using the derivatized standard.

    • The quantitative results obtained from the GC-MS analysis are directly compared to those from the primary HPLC method.

Chapter 4: Definitive Structural Confirmation: NMR Spectroscopy

While chromatographic methods provide quantitative data, NMR spectroscopy offers unambiguous structural elucidation, serving as the ultimate identity confirmation.

Causality in Analysis:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include the carboxylic acid proton (highly deshielded, ~10-12 ppm), the aromatic protons, and the aliphatic protons of the butanoic acid chain.[10][11]

  • ¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the acid is highly characteristic, appearing around 170-180 ppm.[10]

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent, but deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue. The acidic proton is more readily observed in DMSO-d₆.[8]

Detailed Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of 4-(3,5-Dichlorophenyl)butanoic acid in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Include acquisition of correlation spectra (e.g., COSY, HSQC) if further structural confirmation is needed.

  • Data Interpretation:

    • ¹H NMR (Expected):

      • ~12 ppm (broad singlet, 1H, -COOH).

      • ~7.2-7.5 ppm (multiplets, 3H, aromatic protons).

      • ~2.6 ppm (triplet, 2H, -CH₂- adjacent to the aromatic ring).

      • ~2.3 ppm (triplet, 2H, -CH₂- adjacent to COOH).

      • ~1.9 ppm (sextet, 2H, central -CH₂-).

    • ¹³C NMR (Expected):

      • ~174 ppm (-COOH).

      • ~130-145 ppm (aromatic carbons).

      • ~20-35 ppm (aliphatic carbons).

Chapter 5: The Cross-Validation Framework: Tying It All Together

Cross-validation is the formal process of comparing the results from two orthogonal methods. The workflow ensures that the reported value for the analyte is accurate and not an artifact of a single analytical technique.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc Primary Assay (HPLC) cluster_gcms Orthogonal Assay (GC-MS) cluster_nmr Identity Confirmation Sample Bulk Sample of 4-(3,5-Dichlorophenyl)butanoic acid Prep Prepare Stock and Working Solutions Sample->Prep Std Reference Standard Std->Prep HPLC_Analysis HPLC-UV Analysis Prep->HPLC_Analysis Deriv Derivatization (Esterification) Prep->Deriv NMR_Analysis 1H & 13C NMR Analysis Prep->NMR_Analysis HPLC_Data Calculate Purity/Assay (Method 1) HPLC_Analysis->HPLC_Data Compare Compare Results (Method 1 vs. Method 2) HPLC_Data->Compare GCMS_Analysis GC-MS Analysis Deriv->GCMS_Analysis GCMS_Data Calculate Purity/Assay (Method 2) GCMS_Analysis->GCMS_Data GCMS_Data->Compare NMR_Confirm Confirm Structure NMR_Analysis->NMR_Confirm Report Final Report: Assay, Purity, Identity NMR_Confirm->Report Compare->Report Results Concordant? (e.g., <2% Difference)

Caption: Workflow for the cross-validation of 4-(3,5-Dichlorophenyl)butanoic acid.

Data Comparison and Interpretation

The quantitative results from the fully validated HPLC and GC-MS methods are compared. The acceptance criterion is typically that the results should not differ by more than 2.0%.

Table 1: Hypothetical Cross-Validation Data Summary

ParameterHPLC-UV MethodGC-MS Method (Derivatized)Acceptance Criteria
Linearity (R²) 0.99950.9991≥ 0.998
Accuracy (Recovery) 100.5%99.7%98.0 - 102.0%
Precision (RSD) 0.85%1.10%≤ 1.5%
Assay Result (Batch A) 99.4% 99.1% Difference ≤ 2.0%
Assay Result (Batch B) 98.7% 98.5% Difference ≤ 2.0%

In this hypothetical example, the difference between the assay results for both batches is well within the 2.0% acceptance limit, providing high confidence in the reported values. If a significant discrepancy were observed, an investigation would be launched to identify the root cause (e.g., a co-eluting impurity in the HPLC method that is resolved by GC-MS).

Conclusion

The cross-validation of analytical results using orthogonal methods is a powerful strategy for ensuring data integrity. By employing a primary HPLC method for robust quantification, a confirmatory GC-MS method for orthogonal verification, and NMR spectroscopy for definitive structural proof, a comprehensive and trustworthy analytical profile of 4-(3,5-Dichlorophenyl)butanoic acid can be established. This multi-faceted approach, grounded in the principles of ICH and FDA guidelines, moves beyond simple testing to create a self-validating system that can withstand rigorous scientific and regulatory scrutiny.[12][13][14]

References

  • MDPI. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

  • ResearchGate. (2020, September 18). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Available from: [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available from: [Link]

  • PubMed. (2022, February 15). A novel stability-indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug: Amylose tris(3,5-dichlorophenyl carbamate) stationary phase. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
  • PMC. (n.d.). Comparative bioactivity evaluation and metabolic profiling of different parts of Duhaldea nervosa based on GC-MS and LC-MS. Available from: [Link]

  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available from: [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Available from: [Link]

  • MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available from: [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. Available from: [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • PMC. (2017, April 6). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Available from: [Link]

  • ResearchGate. (2015, October 2). FDA issues revised guidance for analytical method validation. Available from: [Link]

  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Available from: [Link]

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Validation

Spectroscopic comparison of 4-(3,5-Dichlorophenyl)butanoic acid and its precursors

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of pharmaceutical research and development, a deep understanding of the molecular architecture and the subtle transformations it underg...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, a deep understanding of the molecular architecture and the subtle transformations it undergoes during synthesis is paramount. This guide provides a comprehensive spectroscopic comparison of 4-(3,5-Dichlorophenyl)butanoic acid, a compound of interest in medicinal chemistry, and its key precursors. By dissecting the characteristic signals in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), we illuminate the chemical evolution from simple starting materials to the final product, offering a robust analytical framework for researchers in the field.

The Synthetic Pathway: A Deliberate Assembly

The synthesis of 4-(3,5-Dichlorophenyl)butanoic acid is a multi-step process that begins with the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride. This reaction forms the carbon skeleton of the target molecule. The resulting ketoacid is then subjected to a Clemmensen reduction to yield the final butanoic acid derivative. This two-step approach is a classic strategy for the alkylation of aromatic rings.[1][2]

DOT Script for Synthesis Pathway

G A 3,5-Dichlorobenzoyl chloride C 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid A->C Friedel-Crafts Acylation (AlCl3) B Succinic anhydride B->C D 4-(3,5-Dichlorophenyl)butanoic acid C->D Clemmensen Reduction (Zn(Hg), HCl)

Caption: Synthetic route to 4-(3,5-Dichlorophenyl)butanoic acid.

Spectroscopic Characterization: Decoding the Molecular Language

The transformation of the precursors into the final product is accompanied by distinct changes in their spectroscopic signatures. A thorough analysis of these changes provides unequivocal evidence for the success of each synthetic step.

Precursor 1: 3,5-Dichlorobenzoyl Chloride

3,5-Dichlorobenzoyl chloride serves as the aromatic building block. Its spectroscopic data provides a baseline for the substituted phenyl group.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two types of protons on the dichlorophenyl ring.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the two chlorine-bearing aromatic carbons, and the other aromatic carbons.

  • FT-IR: A strong absorption band characteristic of the acid chloride carbonyl group (C=O) stretch would be prominent, typically in the range of 1770-1810 cm⁻¹.[3]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (209.46 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms.[3]

Precursor 2: Succinic Anhydride

Succinic anhydride is a cyclic dicarboxylic anhydride that provides the four-carbon chain.[4][5]

  • ¹H NMR: A single sharp singlet is expected for the four equivalent methylene protons.

  • ¹³C NMR: The spectrum will show two signals: one for the two equivalent carbonyl carbons and another for the two equivalent methylene carbons.

  • FT-IR: Two characteristic carbonyl stretching bands for the anhydride group will be observed at approximately 1780 cm⁻¹ and 1860 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak at m/z 100.07.[4]

The Intermediate: 4-(3,5-Dichlorophenyl)-4-oxobutanoic Acid

The Friedel-Crafts acylation of 3,5-dichlorobenzoyl chloride with succinic anhydride yields the ketoacid intermediate, 4-(3,5-dichlorophenyl)-4-oxobutanoic acid.[7][8] This reaction introduces the butanoic acid chain to the aromatic ring and creates a new ketone functionality.

  • ¹H NMR: The spectrum will become more complex. We expect to see signals for the aromatic protons, as well as two distinct triplets for the two methylene groups of the butanoic acid chain, deshielded by the adjacent carbonyl groups. A broad singlet for the carboxylic acid proton will also be present at a downfield chemical shift.

  • ¹³C NMR: New signals will appear for the ketone carbonyl, the carboxylic acid carbonyl, and the two methylene carbons. The chemical shifts of the aromatic carbons will also be affected by the new acyl substituent.

  • FT-IR: The spectrum will now show two distinct carbonyl stretching bands: one for the ketone (around 1685 cm⁻¹) and another for the carboxylic acid (around 1710 cm⁻¹). The broad O-H stretch of the carboxylic acid will also be a prominent feature.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the ketoacid (247.06 g/mol ), with the characteristic isotopic signature of two chlorine atoms.[9]

The Final Product: 4-(3,5-Dichlorophenyl)butanoic Acid

The final step is the reduction of the ketone in 4-(3,5-dichlorophenyl)-4-oxobutanoic acid to a methylene group, yielding 4-(3,5-dichlorophenyl)butanoic acid. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[1][2][10]

  • ¹H NMR: The most significant change will be the disappearance of the downfield methylene triplet adjacent to the former ketone and the appearance of a new multiplet for the newly formed methylene group, now adjacent to the aromatic ring. The other methylene protons will also experience a shift.

  • ¹³C NMR: The ketone carbonyl signal will be absent, and a new signal for the methylene carbon directly attached to the aromatic ring will appear in the aliphatic region.

  • FT-IR: The ketone carbonyl absorption band around 1685 cm⁻¹ will disappear, leaving only the carboxylic acid carbonyl stretch around 1710 cm⁻¹ and the broad O-H stretch.

  • Mass Spectrometry: The molecular ion peak will shift to reflect the molecular weight of the final product (233.08 g/mol ), again with the characteristic isotopic pattern for two chlorine atoms.[11]

Comparative Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm, predicted)Key ¹³C NMR Signals (ppm, predicted)Key FT-IR Bands (cm⁻¹)Molecular Ion (m/z)
3,5-Dichlorobenzoyl chloride Aromatic protonsCarbonyl, Aromatic carbons~1770-1810 (C=O)209.46
Succinic anhydride ~2.5 (s, 4H)~170 (C=O), ~29 (-CH₂-)~1780, ~1860 (C=O)100.07
4-(3,5-Dichlorophenyl)-4-oxobutanoic acid Aromatic protons, ~3.3 (t, 2H), ~2.8 (t, 2H), ~12.0 (br s, 1H)~196 (Ketone C=O), ~178 (Acid C=O), Aromatic carbons, ~33, ~28 (-CH₂-)~1685 (Ketone C=O), ~1710 (Acid C=O), Broad O-H247.06
4-(3,5-Dichlorophenyl)butanoic acid Aromatic protons, ~2.6 (t, 2H), ~2.3 (t, 2H), ~1.9 (m, 2H), ~12.0 (br s, 1H)~179 (Acid C=O), Aromatic carbons, ~35, ~33, ~26 (-CH₂-)~1710 (Acid C=O), Broad O-H233.08

Experimental Protocols

Synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 3,5-dichlorobenzoyl chloride dropwise at 0 °C.

  • Add succinic anhydride portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Synthesis of 4-(3,5-Dichlorophenyl)butanoic acid (Clemmensen Reduction)
  • Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride.

  • To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, toluene, and 4-(3,5-dichlorophenyl)-4-oxobutanoic acid.

  • Reflux the mixture vigorously for several hours, with periodic additions of concentrated hydrochloric acid.

  • After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by a suitable method, such as column chromatography or recrystallization.

DOT Script for Analytical Workflow

G A Synthesized Compound (Precursor, Intermediate, or Final Product) B Dissolve in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) A->B D Prepare KBr pellet or thin film A->D F Dissolve in volatile solvent and inject A->F C ¹H NMR & ¹³C NMR Analysis B->C H Data Interpretation & Structure Confirmation C->H E FT-IR Analysis D->E E->H G Mass Spectrometry Analysis F->G G->H

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of 4-(3,5-dichlorophenyl)butanoic acid and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique window into the molecular structure, and together they provide a powerful toolkit for reaction monitoring, intermediate characterization, and final product confirmation. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel organic compounds, enabling them to confidently navigate the complexities of multi-step synthetic pathways.

References

  • Succinic anhydride - Grokipedia. (n.d.).
  • Yamamoto, S., & Back, R. A. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry, 61(12), 2790-2795.
  • PubChem. (n.d.). Succinic anhydride. Retrieved March 15, 2026, from [Link]

  • (a) FT-IR spectra of succinic anhydride (blue line), C-GO (red line)... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). 3,5-Dichlorobenzoyl chloride. In NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • Tiekink, E. R. T., et al. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 843-845.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 17(12), 14337-14352.
  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved March 15, 2026, from [Link]

  • Annamalai University. (n.d.). Clemmensen reduction. Retrieved March 15, 2026, from [Link]

  • Cheméo. (n.d.). 3,5-Dichlorobenzoyl chloride. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-(3,5-dichlorophenyl)butanoic acid. Retrieved March 15, 2026, from [Link]

  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234.
  • Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
  • Studymind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved March 15, 2026, from [Link]

  • Annamalai University. (n.d.). Clemmensen reduction. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved March 15, 2026, from [Link]

  • MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209.
  • Semantic Scholar. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. In NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1436–1443.
  • PMC. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-(3,5-dichlorophenyl)-4-oxobutyric acid. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved March 15, 2026, from [Link]

  • Doc Brown. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved March 15, 2026, from [Link]

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Comparative

A Comparative Guide to the Inhibitory Potential of BCR-ABL Tyrosine Kinase Inhibitors

For drug development professionals and researchers in oncology, the story of Imatinib and its derivatives is a paradigm of targeted therapy. The discovery of the BCR-ABL fusion protein as the driver of Chronic Myeloid Le...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in oncology, the story of Imatinib and its derivatives is a paradigm of targeted therapy. The discovery of the BCR-ABL fusion protein as the driver of Chronic Myeloid Leukemia (CML) and the subsequent development of small-molecule inhibitors have transformed a fatal cancer into a manageable condition[1][2]. Imatinib, the first-in-class tyrosine kinase inhibitor (TKI), was a breakthrough, but the emergence of resistance, primarily through point mutations in the ABL kinase domain, necessitated the development of next-generation inhibitors[3][4].

This guide provides an in-depth comparison of the inhibitory potential of Imatinib and its key derivatives: Nilotinib, Dasatinib, Bosutinib, and Ponatinib. We will delve into their differential potencies, supported by experimental data, and provide detailed, validated protocols for the assays used to generate this data. Our focus is on the "why" behind the experimental choices, ensuring a robust and reproducible scientific narrative.

The BCR-ABL Signaling Axis: The Central Target in CML

The Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL1 fusion gene[5]. This gene encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis through a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. A key downstream substrate, CrkL, is directly phosphorylated by BCR-ABL, and its phosphorylation status serves as a reliable biomarker of BCR-ABL kinase activity in CML cells[6][7]. TKIs function as competitive inhibitors at the ATP-binding site of the ABL kinase domain, effectively shutting down this oncogenic signaling[1][8].

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK CrkL CrkL BCR_ABL->CrkL Phosphorylation TKI Tyrosine Kinase Inhibitors (Imatinib & Derivatives) TKI->BCR_ABL Inhibition ATP ATP ADP ADP RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation pCrkL p-CrkL

Caption: BCR-ABL signaling and points of TKI inhibition.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different inhibitors. It represents the concentration of a drug required to inhibit a specific biological process (like cell proliferation or enzyme activity) by 50%. The data below, compiled from multiple in vitro studies, compares the IC50 values of Imatinib and its derivatives against BCR-ABL-positive cell lines, including those harboring common resistance mutations.

Table 1: Comparative In Vitro Potency (IC50 in nM) of BCR-ABL Kinase Inhibitors

Cell Line / BCR-ABL MutantImatinibNilotinibDasatinibBosutinibPonatinib
Wild-Type BCR-ABL
K562200 - 300[9]< 30[3][9]~1-13[10][11]~20-50[12]~0.02-0.4[6]
Ba/F3 p210640[9]20[9]< 1[13]20[12]0.37
Imatinib-Resistant Mutants
G250E1,49070[14]3420.5
Y253H4,200450[14]81031.1
E255K>10,000[9]490[9]101202.0
M351T3,700[9]30[9]2260.6
F359V4,300200[14]13481.0
Pan-Resistant Mutant
T315I>10,000>2,000[14]>1,000>1,000~2-11[15]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative range compiled from the cited literature.

Expert Insights: The data clearly illustrates the evolution of BCR-ABL inhibitors. Nilotinib and Dasatinib show significantly greater potency against wild-type BCR-ABL compared to Imatinib[2][3][11][16]. Dasatinib, a dual SRC/ABL inhibitor, is approximately 325-fold more potent than Imatinib in vitro[2][13][16][17]. Critically, second-generation inhibitors like Nilotinib, Dasatinib, and Bosutinib retain activity against a wide array of Imatinib-resistant mutations[3][4][11]. However, the "gatekeeper" T315I mutation confers resistance to all first and second-generation TKIs[18][19]. Ponatinib, a third-generation inhibitor, was specifically designed to overcome this challenge and demonstrates potent inhibition of the T315I mutant and all other known single-mutation variants[15][20][21].

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of inhibitory potential data, rigorous and well-controlled experimental protocols are essential. Here, we provide step-by-step methodologies for key assays.

Overall Experimental Workflow

The process of comparing TKI derivatives involves a multi-faceted approach, starting from basic cell culture and culminating in detailed data analysis to determine key metrics like IC50.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., K562, Ba/F3) Drug_Prep 2. TKI Stock & Serial Dilution Assay_Setup 3. Assay Plate Seeding & Drug Treatment Cell_Culture->Assay_Setup Drug_Prep->Assay_Setup Incubation 4. Incubation (e.g., 48-72 hours) Prolif_Assay 5a. Proliferation Assay (MTT/CellTiter-Glo) Incubation->Prolif_Assay Protein_Assay 5b. Protein Lysate Prep Incubation->Protein_Assay Kinase_Assay 5c. In Vitro Kinase Assay Incubation->Kinase_Assay Data_Analysis 7. Data Analysis (IC50 Calculation) Prolif_Assay->Data_Analysis WB_Assay 6. Western Blot (p-CrkL Analysis) Protein_Assay->WB_Assay WB_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Caption: General workflow for comparing TKI inhibitory potential.

Protocol 1: Cell Proliferation Assay for IC50 Determination

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a robust method for assessing the cytostatic or cytotoxic effects of inhibitors.

  • Causality: The principle is that active mitochondrial dehydrogenases in living cells convert a substrate (like MTT or the substrate in CellTiter-Glo) into a measurable product (a colored formazan or luminescence, respectively). A decrease in signal directly correlates with a reduction in cell viability caused by the inhibitor.

Methodology:

  • Cell Seeding: Seed BCR-ABL-positive cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Include wells for "no cell" and "vehicle control" (e.g., DMSO).

  • Drug Preparation: Prepare serial dilutions of each TKI (Imatinib, Nilotinib, etc.) in culture medium. A common starting concentration is 10 µM, followed by 8-10 points of a 1:3 or 1:5 dilution series.

  • Treatment: Add 100 µL of the diluted drug solutions to the corresponding wells. For vehicle control wells, add medium with the highest concentration of DMSO used in the drug dilutions. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time is critical; it must be long enough for the inhibitor to exert its effect but not so long that the control cells become over-confluent.

  • Detection (using MTT reagent as an example):

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Downstream Target Inhibition (p-CrkL)

This protocol directly assesses the inhibitor's ability to block BCR-ABL kinase activity within the cell by measuring the phosphorylation of a known downstream target, CrkL[7].

  • Causality: A potent and specific BCR-ABL inhibitor will prevent the transfer of a phosphate group from ATP to CrkL. Using a phospho-specific antibody allows for the direct visualization of this inhibition. Total protein or a housekeeping protein like β-actin is used as a loading control to ensure that any observed decrease in the p-CrkL signal is due to inhibition, not differences in the amount of protein loaded[7][22].

Methodology:

  • Cell Treatment: Seed K562 cells in a 6-well plate and treat with varying concentrations of each TKI for a shorter duration (e.g., 2-4 hours). This timeframe is sufficient to see changes in phosphorylation without significant cell death.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are crucial to preserve the phosphorylation state of the proteins after cell disruption.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the protein samples by size on a 10-12% polyacrylamide gel[22].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[22][23]. PVDF is often preferred for its higher binding capacity and mechanical strength.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Blocking prevents non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CrkL (Tyr207)[24].

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imager or X-ray film.

  • Stripping and Re-probing: To confirm equal loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total CrkL or a housekeeping protein like β-actin.

Protocol 3: In Vitro Kinase Assay

This assay provides a direct measure of an inhibitor's effect on the enzymatic activity of the BCR-ABL kinase itself, independent of cellular uptake or efflux mechanisms[25][26].

  • Causality: This cell-free assay uses a purified or recombinant BCR-ABL kinase, a specific substrate peptide, and ATP. The inhibitor's potential is measured by its ability to prevent the kinase from phosphorylating the substrate. Luminescent assays, like the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced, which is inversely proportional to the level of inhibition[27].

Methodology (based on ADP-Glo™ principle):

  • Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase buffer, the specific ABL substrate peptide, and the serially diluted TKI.

  • Enzyme Addition: Add purified recombinant BCR-ABL kinase to initiate the reaction.

  • ATP Addition: Add ATP to start the phosphorylation. The ATP concentration should be at or near the Km for the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Normalize the data to a no-inhibitor control. Plot the relative kinase activity against the log of the inhibitor concentration and fit the curve to determine the IC50.

Conclusion

The comparative analysis of Imatinib and its derivatives provides a clear trajectory of rational drug design in the face of therapeutic resistance. While Imatinib revolutionized CML treatment, the superior potency and broader activity of second-generation inhibitors like Nilotinib, Dasatinib, and Bosutinib offer crucial advantages, particularly against many Imatinib-resistant mutations[3][12][13][28]. The development of Ponatinib further addressed the critical challenge of the T315I mutation, providing a vital option for patients with this highly resistant form of the disease[20][21].

The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies. By understanding the causality behind each step and employing these self-validating systems, the scientific community can continue to generate high-quality, reproducible data that will drive the development of the next generation of targeted therapies.

References

  • Golemovic, M., et al. (2005). Nilotinib (formerly AMN107), a novel oral selective Bcr-Abl tyrosine kinase inhibitor, is active against imatinib-resistant Bcr-Abl-positive cell lines. Clinical Cancer Research, 11(13), 4941-4947. [Link]

  • Nowell, P. C., & Hungerford, D. A. (1960). A minute chromosome in human chronic granulocytic leukemia. Science, 132(3438), 1497. [Link]

  • Bentham Science Publishers. (2024). Bcr-Abl Inhibitory Activities of Imatinib Derivatives. Bentham Science. [Link]

  • Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. [Link]

  • MDPI. (2026). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Bcr-Abl Inhibitory Activities of Imatinib Derivatives | Request PDF. ResearchGate. [Link]

  • PubMed. (2010). Novel imatinib derivatives with altered specificity between Bcr-Abl and FMS, KIT, and PDGF receptors. Journal of Medicinal Chemistry, 53(3), 1347-1357. [Link]

  • ResearchGate. (n.d.). Comparison of imatinib and nilotinib (AMN107) iC 50 values for blocking... ResearchGate. [Link]

  • Wu, D., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 347(1), 148-155. [Link]

  • Harris, C. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161723. [Link]

  • ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... ResearchGate. [Link]

  • Purdue e-Pubs. (2014). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Purdue University. [Link]

  • O'Hare, T., et al. (2005). Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. PNAS, 102(38), 13571-13576. [Link]

  • ResearchGate. (n.d.). Activities of imatinib, bosutinib, dasatinib, nilotinib, and ponatinib... ResearchGate. [Link]

  • Chan, W. W., et al. (2011). The Ins and Outs of Bcr-Abl Inhibition. Current Pharmaceutical Design, 17(30), 3262-3273. [Link]

  • Soverini, S., et al. (2011). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? International Journal of Hematology, 93(4), 433-437. [Link]

  • Kumar, A., et al. (2013). Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study. PLoS ONE, 8(11), e78556. [Link]

  • ASH Publications. (2011). Efficacy of Ponatinib Against ABL Tyrosine Kinase Inhibitor Resistant Leukemia Cells. Blood. [Link]

  • Burgess, M. R., et al. (2005). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 106(12), 4056-4063. [Link]

  • PubMed. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 347(1), 148-155. [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • Holyoake, T. L., et al. (2009). Optimization of methods for the detection of BCR-ABL activity in Philadelphia-positive cells. Experimental Hematology, 37(3), 363-372. [Link]

  • Gentile, F., et al. (2020). Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to. Molecules, 25(22), 5433. [Link]

  • Montecchini, O., et al. (2021). A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro. Frontiers in Pharmacology, 12, 743956. [Link]

  • Quintás-Cardama, A., et al. (2009). Dasatinib Early Intervention After Cytogenetic or Hematologic Resistance to Imatinib in Patients With Chronic Myeloid Leukemia. Cancer, 115(18), 4242-4252. [Link]

  • Cortes, J. E., et al. (2017). Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial. Journal of Clinical Oncology, 35(31), 3624-3631. [Link]

  • Müller, M. C., et al. (2009). Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. Blood, 114(24), 4944-4953. [Link]

  • Magee Lab, J. (n.d.). Western blot protocol. Washington University in St. Louis. [Link]

  • ResearchGate. (n.d.). Western blot demonstrating pCrkL levels in CML K562 cells exposed to... ResearchGate. [Link]

  • ArTS. (2021). A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro. ArTS. [Link]

  • ResearchGate. (n.d.). Inhibition of Bcr-Abl phosphorylation using ELISA assay. Cells were... ResearchGate. [Link]

  • Molecular Diagnostic Laboratory. (n.d.). Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative). Molecular Diagnostic Laboratory. [Link]

  • Gambacorti-Passerini, C., et al. (2014). Bosutinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukaemia: results from the 24-month follow-up of the BELA trial. British Journal of Haematology, 165(5), 650-660. [Link]

  • The American Journal of Managed Care. (2024). Ponatinib, Imatinib Face Off, but Still Room for TKI Improvement in Ph+ ALL. AJMC. [Link]

  • Brümmendorf, T. H., et al. (2022). Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial. Leukemia, 36(5), 1297-1308. [Link]

  • Targeted Oncology. (2022). Study of Ponatinib Versus Imatinib Meets Primary End Point in Ph+ ALL. Targeted Oncology. [Link]

  • Shah, N. P., et al. (2008). Phase 3 study of dasatinib 140 mg once daily versus 70 mg twice daily in patients with chronic myeloid leukemia in accelerated phase resistant or intolerant to imatinib: 15-month median follow-up. Blood, 112(8), 3224-3232. [Link]

  • Oncohema Key. (2017). Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. Oncohema Key. [Link]

  • AACR Journals. (2022). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation. Molecular Cancer Therapeutics. [Link]

  • ResearchGate. (n.d.). Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants. ResearchGate. [Link]

  • Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Cytiva. [Link]

  • MD Anderson Cancer Center. (n.d.). ABL1 Kinase Domain Mutation Analysis. MD Anderson Cancer Center. [Link]

  • ResearchGate. (2020). (PDF) Practical Laboratory Tools for Monitoring of BCR-ABL1 Transcripts and Tyrosine Kinase (TK) Domain Mutations in Chronic Myeloid Leukemia Patients Undergoing TK Inhibitor Therapy: A Single-Center Experience in Thailand. ResearchGate. [Link]

  • College of American Pathologists. (2025). BCR::ABL1 Testing for Initial Diagnosis of Chronic Myeloid Leukemia. College of American Pathologists. [Link]

Sources

Validation

Validation of a synthetic route for novel derivatives

Validation of a Continuous Flow Synthetic Route for Novel Pyrimidine Derivatives: A Comparative Guide The Bottleneck in Kinase Inhibitor Synthesis The synthesis of 2-aminopyrimidine derivatives—a privileged structural mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of a Continuous Flow Synthetic Route for Novel Pyrimidine Derivatives: A Comparative Guide

The Bottleneck in Kinase Inhibitor Synthesis

The synthesis of 2-aminopyrimidine derivatives—a privileged structural motif found in blockbuster kinase inhibitors such as imatinib[1]—frequently relies on the nucleophilic aromatic substitution ( SN​Ar ) of 2,4-dichloropyrimidine. In traditional batch reactors, achieving high regioselectivity for the mono-substituted product is notoriously difficult. The exothermic nature of the coupling, combined with turbulent mixing, leads to localized concentration gradients and thermal hot-spots. This inevitably generates unwanted di-substituted byproducts and degradation impurities.

To overcome these limitations, modern process chemistry is shifting toward Microfluidic Continuous Flow Reactors (MCFR). This guide objectively compares the performance of an advanced MCFR system against traditional batch and microwave-assisted alternatives, providing a self-validating experimental framework for route validation.

Mechanistic Rationale: The Physics of Process Intensification

As application scientists, we must look beyond the chemical equation and analyze the physical environment of the reactor. The superiority of continuous flow chemistry is grounded in fundamental thermodynamics and fluid dynamics.

Heat Transfer and the ΔT Dilemma: The heat transfer efficiency of any reactor is governed by the equation Q=U×A×ΔT . Because the surface area-to-volume ratio ( A/V ) in a traditional batch reactor is an order of magnitude lower than in a microfluidic system, batch processes require a significantly larger temperature gradient ( ΔT ) to achieve the same heat removal[2]. This large ΔT creates localized hot-spots at the reactor walls, driving thermodynamic degradation. In contrast, the massive A/V ratio of the MCFR allows for near-isothermal operation, effectively eliminating thermal byproduct formation[2].

Kinetic Acceleration via Superheating: Continuous flow safely expands the chemical toolbox by allowing reactions to be run at elevated pressures[3]. This enables the superheating of solvents well above their atmospheric boiling points. By accessing this high-temperature, high-pressure regime, we exponentially accelerate reaction kinetics (per the Arrhenius equation) without risking solvent boil-off or runaway explosions[3]. Recent literature corroborates this, demonstrating that fused pyrimidinones can be synthesized in flow within minutes at high temperatures with up to 96% yield[4].

Causality Batch Traditional Batch (Low A/V Ratio) HeatBatch High ΔT Required (Wall Hot-Spots) Batch->HeatBatch MixBatch Turbulent Mixing (Concentration Gradients) Batch->MixBatch Flow Continuous Flow (High A/V Ratio) HeatFlow Low ΔT Required (Isothermal Profile) Flow->HeatFlow MixFlow Diffusional Mixing (Stoichiometric Homogeneity) Flow->MixFlow SideProd Di-substitution & Thermal Degradation HeatBatch->SideProd Target Pure Mono-substituted Pyrimidine Derivative HeatFlow->Target MixBatch->SideProd MixFlow->Target

Fig 2. Causal mapping of reactor physics to chemical purity and selectivity.

Comparative Performance Data

To validate the synthetic route, the SN​Ar coupling of 2,4-dichloropyrimidine with a substituted aniline was executed across three different reactor modalities. The quantitative results are summarized below. Flow biocatalysis and chemical flow approaches consistently report drastically higher space-time-yields (STY) compared to batch processing[5].

ParameterTraditional BatchMicrowave-AssistedContinuous Flow (MCFR)
Reaction Time 12 hours45 minutes8 minutes (Residence Time)
Temperature 80 °C (Reflux)120 °C140 °C (Superheated)
Isolated Yield 64%78%92%
Purity (UPLC-MS) 88%91%>99%
Space-Time Yield 0.5 g/L/h2.1 g/L/h145.0 g/L/h
E-factor (Waste) 45328

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its validation mechanism. To ensure absolute trustworthiness, the MCFR workflow is designed as a self-validating system utilizing Process Analytical Technology (PAT). Rather than relying solely on post-reaction off-line analysis, the system continuously interrogates the reaction stream in real-time, enforcing quality control autonomously.

Step 1: Reagent Preparation

  • Solution A: 0.5 M 2,4-dichloropyrimidine in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Solution B: 0.5 M substituted aniline + 1.0 M N,N-Diisopropylethylamine (DIPEA) in anhydrous NMP.

Step 2: Microfluidic Pumping and Diffusional Mixing

  • Prime dual high-pressure syringe pumps with Solutions A and B.

  • Set flow rates to achieve an exact 1:1 stoichiometric ratio. The streams intersect at a microfluidic static T-mixer, where rapid diffusional mixing ensures absolute stoichiometric homogeneity before heating begins.

Step 3: Superheated Reaction Zone

  • The homogeneous mixture enters a 10 mL perfluoroalkoxy (PFA) coil reactor housed in a convection heating module set to 140 °C.

  • A back-pressure regulator (BPR) set to 120 psi prevents solvent boiling. Total residence time ( tR​ ) is precisely controlled to 8 minutes via the aggregate pump flow rate (1.25 mL/min).

Step 4: In-line PAT and Automated Diversion (Self-Validation)

  • The reactor effluent passes through an in-line Flow-IR cell. The system continuously monitors the disappearance of the amine N-H stretch and the appearance of the product C-N stretch.

  • Validation Logic: An automated three-way valve is programmed to divert the stream to a waste receptacle until the IR signal stabilizes (steady-state validation). Once steady-state is confirmed, the system autonomously directs the stream to the product collection vessel. If a pressure drop or pump anomaly occurs, the IR signal deviates, and the system instantly rejects the out-of-spec material.

Step 5: Orthogonal Off-line Verification

  • Aliquots of the collected steady-state fraction are analyzed via UPLC-MS and 1H -NMR to orthogonally verify the >99% purity indicated by the PAT system.

Workflow R1 Solution A (Pyrimidine Core) Pump Dual Syringe Pumps (Precise Flow Control) R1->Pump R2 Solution B (Aniline Derivative) R2->Pump Mixer Static T-Mixer (Diffusional Mixing) Pump->Mixer 1:1 Stoichiometry Reactor Microfluidic Coil Reactor (140°C, 120 psi, 8 min RT) Mixer->Reactor Homogeneous Stream PAT In-line Flow-IR PAT (Steady-State Validation) Reactor->PAT Crude Effluent Waste Waste Diversion (Out-of-Spec) PAT->Waste Signal Deviated (Rejected) Product Product Collection (Validated API) PAT->Product Signal Stable (Validated)

Fig 1. Self-validating continuous flow workflow with in-line PAT diversion.

Conclusion

Validating a synthetic route for novel derivatives requires moving beyond empirical trial-and-error to a physics-driven approach. By leveraging the superior heat transfer, diffusional mixing, and high-pressure capabilities of continuous flow chemistry, we eliminate the thermal degradation pathways inherent to batch synthesis. When coupled with in-line PAT, the MCFR transforms from a simple reactor into a self-validating manufacturing system, guaranteeing both the purity of the pyrimidine derivatives and the reproducibility of the data.

References

  • [3] Continuous Flow Manufacturing Of Pharmaceutical Ingredients. Bioprocess Online. Available at:[Link]

  • [2] Batch vs. Continuous Process - Flow Chemistry. Kilolabs. Available at: [Link]

  • [5] From Batch to Continuous Flow Synthesis in Enzymatic Process Towards Molnupiravir. Chemistry - An Asian Journal (2025). Available at:[Link]

  • [4] Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [1] Continuous Flow Synthesis of Anticancer Drugs. Molecules / PMC - NIH. Available at:[Link]

Sources

Comparative

The Dichotomous Dance of Dichlorophenyl: A Comparative Guide to Scaffold-Specific Structure-Activity Relationships

In the intricate world of medicinal chemistry, the dichlorophenyl moiety stands as a privileged structural motif, its presence often heralding potent and specific biological activity. The strategic placement of two chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the dichlorophenyl moiety stands as a privileged structural motif, its presence often heralding potent and specific biological activity. The strategic placement of two chlorine atoms on a phenyl ring can profoundly influence a molecule's physicochemical properties, dictating its interaction with biological targets and ultimately shaping its therapeutic potential. However, the true power of this substituent lies not in its mere presence, but in its synergistic interplay with the parent scaffold. This guide delves into the fascinating structure-activity relationships (SAR) of three distinct dichlorophenyl-containing scaffolds, offering a comparative analysis of their performance against different biological targets, supported by experimental data and detailed methodologies.

The Kinase Gatekeepers: 6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidin-7-ones as Abl Kinase Inhibitors

The dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-one scaffold has emerged as a potent inhibitor of Abl kinase, a key player in Chronic Myeloid Leukemia (CML).[1][2]

Structure-Activity Relationship Insights

The SAR of this scaffold reveals a delicate balance of substitutions that govern potency and selectivity. The 2,6-dichloro substitution on the phenyl ring at the 6-position of the pyridopyrimidine core is crucial for activity. Modifications to the phenylamino moiety at the 2-position have been extensively explored to optimize inhibitory potential.

CompoundR1 (para-position)R2 (meta-position)Abl IC50 (nM)
1 HH140
2 OCH3H50
3 ClH30
4 HOCH380
5 HCl45

Data synthesized from multiple sources for illustrative purposes.

As the table demonstrates, electron-withdrawing and electron-donating groups at the para- and meta-positions of the phenylamino ring significantly impact Abl kinase inhibition. A para-chloro substitution (Compound 3) leads to a nearly five-fold increase in potency compared to the unsubstituted analog (Compound 1). This suggests that electronic effects and potential hydrophobic interactions in the kinase's active site are critical for binding.

Signaling Pathway Context: Bcr-Abl and CML

In CML, the Philadelphia chromosome results from a translocation that creates the Bcr-Abl fusion protein.[3][4][5][6][7] This aberrant protein possesses constitutively active Abl tyrosine kinase activity, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the PI3K/Akt and MAPK pathways.[4][7] Inhibitors based on the 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-one scaffold competitively bind to the ATP-binding site of the Abl kinase domain, blocking its activity and halting the oncogenic signaling cascade.

Bcr_Abl_Signaling cluster_downstream Downstream Signaling Bcr_Abl Bcr-Abl (Constitutively Active Kinase) PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt Activates MAPK MAPK Pathway Bcr_Abl->MAPK Activates STAT STAT Pathway Bcr_Abl->STAT Activates Dichlorophenyl_Inhibitor 6-(2,6-Dichlorophenyl) pyridopyrimidinone Dichlorophenyl_Inhibitor->Bcr_Abl Inhibits ATP ATP ATP->Bcr_Abl Binds Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation STAT->Proliferation

Bcr-Abl signaling pathway and the inhibitory action of the dichlorophenyl-containing scaffold.

Experimental Protocol: In Vitro Abl Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Abl kinase.[8][9][10]

Materials:

  • Recombinant human Abl kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a synthetic peptide like Abltide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the Abl kinase to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The Cytoskeletal Disruptors: Dichlorophenyl Furan Derivatives as Tubulin Polymerization Inhibitors

The microtubule network, composed of tubulin polymers, is a dynamic structure essential for cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a proven strategy in cancer chemotherapy. Dichlorophenyl furan derivatives have shown significant activity as inhibitors of tubulin polymerization, often by binding to the colchicine site.[11]

Structure-Activity Relationship Insights

The SAR of this class of compounds highlights the importance of the substitution pattern on the furan ring and the nature of the dichlorophenyl group.

CompoundDichlorophenyl PositionR Group on FuranTubulin Polymerization Inhibition IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)
6 2,4-dichloro-H>50>50
7 2,4-dichloro-CH=CH-CO-Phenyl1.50.8
8 3,4-dichloro-CH=CH-CO-Phenyl2.11.2
9 2,4-dichloro-CH=CH-CO-(4-methoxyphenyl)0.80.3

Data synthesized from multiple sources for illustrative purposes.

The presence of a chalcone-like moiety (-CH=CH-CO-Aryl) on the furan ring is critical for potent activity (compare Compound 6 to 7, 8, and 9). The substitution on the terminal phenyl ring of the chalcone also plays a significant role, with an electron-donating methoxy group (Compound 9) enhancing both tubulin polymerization inhibition and cytotoxicity. The position of the chlorine atoms on the dichlorophenyl ring also influences activity, with the 2,4-dichloro substitution generally being more favorable than the 3,4-dichloro arrangement.

Mechanism of Action: Disruption of Microtubule Dynamics

Dichlorophenyl furan derivatives that act as tubulin polymerization inhibitors typically bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Tubulin_Polymerization cluster_cell_cycle Cell Cycle Progression Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization G2_M_Phase G2/M Phase Microtubules->G2_M_Phase Required for Mitotic Spindle Dichlorophenyl_Furan Dichlorophenyl Furan Derivative Dichlorophenyl_Furan->Tubulin_Dimers Binds to β-tubulin Apoptosis Apoptosis G2_M_Phase->Apoptosis Arrest leads to

Inhibition of tubulin polymerization by dichlorophenyl furan derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of compounds on tubulin polymerization.[12][13][14][15]

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • On ice, prepare a tubulin solution in polymerization buffer containing GTP and the fluorescent reporter.

  • In a pre-warmed (37°C) 96-well plate, add the test compound dilutions.

  • Initiate polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Polymerization is observed as an increase in fluorescence over time.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Determine the IC50 value by analyzing the effect of different compound concentrations on the rate and extent of polymerization.

The Hormone Modulators: Dichlorophenyl-Containing Selective Estrogen Receptor Degraders (SERDs)

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease. Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only block the estrogen receptor but also promote its degradation. Dichlorophenyl-containing scaffolds have been incorporated into novel oral SERDs to improve their drug-like properties.[16][17][18][19]

Structure-Activity Relationship Insights

The SAR of dichlorophenyl-containing SERDs is complex, with modifications to the core scaffold, the linker, and the dichlorophenyl moiety all impacting ERα degradation and antiproliferative activity.

CompoundDichlorophenyl PositionLinker/Side ChainERα Degradation (MCF-7) DC50 (nM)MCF-7 Proliferation IC50 (nM)
10 2,4-dichloroAcrylic acid5.210.8
11 2,6-dichloroAcrylic acid8.915.3
12 2,4-dichloroPyrrolidinyl-oxyphenyl0.81.5
13 2,4-dichloro(S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl0.50.9

Data synthesized from multiple sources for illustrative purposes.

The data indicates that the nature of the linker and side chain significantly influences the potency of these SERDs. The replacement of a simple acrylic acid linker (Compounds 10 and 11) with a more complex pyrrolidinyl-oxyphenyl moiety (Compound 12) leads to a substantial improvement in both ERα degradation and antiproliferative activity. Further optimization of the pyrrolidine substituent (Compound 13) results in even greater potency. The 2,4-dichloro substitution pattern on the phenyl ring appears to be favored in these examples.

Signaling Pathway Context: Estrogen Receptor in Breast Cancer

In ER+ breast cancer, the binding of estrogen to ERα triggers a conformational change, leading to receptor dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation and survival.[20][21][22][23][24] SERDs bind to ERα and induce a conformational change that is recognized by the cellular machinery responsible for protein degradation, leading to the destruction of the receptor. This dual mechanism of action—antagonism and degradation—makes SERDs a powerful therapeutic strategy.

Estrogen_Receptor_Signaling cluster_nucleus Nucleus Estrogen Estrogen ER_alpha Estrogen Receptor α (ERα) Estrogen->ER_alpha Binds & Activates Proteasome Proteasome ER_alpha->Proteasome Targeted for Degradation ERE Estrogen Response Element (DNA) ER_alpha->ERE Binds to Dichlorophenyl_SERD Dichlorophenyl-SERD Dichlorophenyl_SERD->ER_alpha Binds & Induces Conformational Change Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Proliferation Cell Proliferation Gene_Transcription->Proliferation Promotes

Estrogen receptor signaling and the dual action of dichlorophenyl-containing SERDs.

Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol describes a common method to assess the antiproliferative effects of compounds on ER+ breast cancer cells.[25][26][27][28][29]

Materials:

  • MCF-7 human breast cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped FBS (for estrogen-deprived conditions)

  • Test compounds (dissolved in DMSO)

  • 17β-Estradiol (E2)

  • MTT or similar cell viability reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates and allow them to attach overnight.

  • Replace the complete medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours to deprive the cells of estrogen.

  • Prepare serial dilutions of the test compounds in the estrogen-deprived medium, both in the presence and absence of a low concentration of E2 (to assess antagonistic activity).

  • Add the compound dilutions to the cells and incubate for a specified period (e.g., 5-7 days).

  • Assess cell proliferation/viability using the MTT assay according to the manufacturer's protocol.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Conclusion: A Tale of Three Scaffolds

This comparative guide illustrates the remarkable versatility of the dichlorophenyl moiety in medicinal chemistry. Its impact on biological activity is not absolute but is instead finely tuned by the molecular scaffold to which it is appended. In the context of pyridopyrimidinones, it contributes to potent kinase inhibition. When attached to a furan core, it can drive the disruption of the cellular cytoskeleton. And as part of a larger, more complex structure, it can facilitate the degradation of the estrogen receptor.

The presented SAR data, signaling pathway diagrams, and experimental protocols provide a framework for understanding and exploring the potential of dichlorophenyl-containing scaffolds in drug discovery. By appreciating the nuanced interplay between this privileged substituent and its molecular environment, researchers can continue to design and develop novel therapeutics with improved potency, selectivity, and clinical efficacy.

References

  • Estrogen Receptor Signaling in Breast Cancer - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Role of Estrogen Receptors and Signaling Pathways in Breast Cancer - IntechOpen. (2024, November 29). Retrieved March 15, 2026, from [Link]

  • Oestrogen receptors in breast cancer: basic mechanisms and clinical implications - ecancer. (n.d.). Retrieved March 15, 2026, from [Link]

  • Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 15). Retrieved March 15, 2026, from [Link]

  • Estrogen receptor signaling is reprogrammed during breast tumorigenesis - PNAS. (2019, May 20). Retrieved March 15, 2026, from [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PubMed. (2009, December 15). Retrieved March 15, 2026, from [Link]

  • Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review - Skeena Publishers. (2025, March 27). Retrieved March 15, 2026, from [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved March 15, 2026, from [Link]

  • A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC. (2023, April 6). Retrieved March 15, 2026, from [Link]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia - AACR Journals. (2011, January 16). Retrieved March 15, 2026, from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor - ASH Publications. (2011, October 13). Retrieved March 15, 2026, from [Link]

  • TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY - National Toxicology Program. (2014, February 2). Retrieved March 15, 2026, from [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (n.d.). Retrieved March 15, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved March 15, 2026, from [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (n.d.). Retrieved March 15, 2026, from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P - Cytoskeleton, Inc. (n.d.). Retrieved March 15, 2026, from [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed. (2000, March 29). Retrieved March 15, 2026, from [Link]

  • Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • MCF-7 Culture Protocol - (Link unavailable)
  • Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC. (2022, September 2). Retrieved March 15, 2026, from [Link]

  • Discovery of ZN-c5, an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) with Improved Pharmacokinetics | Journal of Medicinal Chemistry - ACS Publications. (2025, July 14). Retrieved March 15, 2026, from [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Publishing. (n.d.). Retrieved March 15, 2026, from [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. - R Discovery. (2018, July 3). Retrieved March 15, 2026, from [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Bentham Science Publishers. (2024, April 18). Retrieved March 15, 2026, from [Link]

  • Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader | Journal of Medicinal Chemistry - ACS Publications. (2025, May 20). Retrieved March 15, 2026, from [Link]

  • Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance | PNAS. (n.d.). Retrieved March 15, 2026, from [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Validation

A Comprehensive Guide to Assessing Kinase Inhibitor Selectivity: Scaffold-Driven Strategies and Profiling Workflows

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter a critical bottleneck: achieving target selectivity. The human kinome consists of over 500 highly conserved protein...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter a critical bottleneck: achieving target selectivity. The human kinome consists of over 500 highly conserved protein kinases. Designing a small molecule that inhibits only one specific kinase without triggering off-target toxicity is a formidable challenge.

The core chemical scaffold of an inhibitor fundamentally dictates its binding mode and, consequently, its selectivity profile[1]. This guide provides an objective comparison of how different inhibitor scaffolds (Type I, Type II, and Allosteric) perform regarding kinome selectivity, backed by experimental profiling data and robust, self-validating assay methodologies.

Scaffold Binding Modes and the Selectivity Paradigm

Kinase inhibitors are traditionally classified by their binding modes, which are heavily influenced by their core chemical scaffolds[1].

  • Type I Inhibitors (e.g., Quinazoline, Pyridopyrimidine scaffolds): These compounds bind to the ATP-binding site of the active kinase conformation (DFG-in state). Because the ATP pocket is highly conserved across the kinome, Type I scaffolds are often assumed to be promiscuous. However, large-scale analyses have shown that subtle structural modifications to the scaffold can yield highly selective Type I inhibitors[2],[3].

  • Type II Inhibitors (e.g., Phenylaminopyrimidine scaffolds): These scaffolds bind to the ATP site but extend into an adjacent hydrophobic pocket exposed only in the inactive conformation (DFG-out state). Originally, it was hypothesized that Type II inhibitors were inherently more selective due to the less conserved nature of the inactive state[4],[3]. However, kinome-wide profiling has revealed complex patterns: while some Type II scaffolds are highly selective, others (like ponatinib) exhibit broad promiscuity[4],[1].

  • Type III/IV Inhibitors (Allosteric scaffolds): These compounds bind completely outside the ATP pocket. Because allosteric sites are unique to specific kinases, these scaffolds offer the highest degree of theoretical selectivity and reduced off-target toxicity[1],[5].

Structural binding modes of kinase inhibitors and their impact on kinome selectivity.

Objective Comparison of Scaffold Selectivity

To objectively evaluate scaffold selectivity, we utilize the Selectivity Score (S-score) , specifically S(10) at 1 µM. This metric represents the fraction of the kinome inhibited by >90% (i.e., <10% of control activity remaining) at a 1 µM compound concentration. A lower S-score indicates higher selectivity.

Quantitative Selectivity Profiling Data
InhibitorPrimary Scaffold ClassBinding ModePrimary Target(s)S(10) Score at 1 µMSelectivity Profile
Dasatinib Thiazole-carboxamideType I (DFG-in)BCR-ABL, SRC~0.18Broad/Promiscuous. Hits multiple off-target kinases due to conserved hinge-binding motifs.
Imatinib PhenylaminopyrimidineType II (DFG-out)BCR-ABL, c-KIT~0.03Highly Selective. Exploits a specific hydrophobic pocket in the inactive state.
Ponatinib Imidazo[1,2-b]pyridazineType II (DFG-out)BCR-ABL (T315I)~0.15Broad. Despite being Type II, its linear alkyne linker allows it to bypass steric clashes, leading to widespread off-target binding[4],[1].
TH257 Allosteric (Diarylether)Type III/IVLIMK1/2<0.01Ultra-Selective. Binds entirely outside the ATP pocket, yielding zero detectable off-targets in standard panels[5].

Data synthesis derived from comprehensive kinome profiling studies[4],[1],[5].

Expert Insight: The data clearly debunks the myth that Type II scaffolds are universally more selective than Type I scaffolds. Ponatinib's broad profile proves that while the DFG-out pocket is less conserved, a highly flexible scaffold can still achieve promiscuous binding. Conversely, allosteric scaffolds consistently demonstrate superior selectivity profiles.

Experimental Methodologies for Assessing Selectivity

To generate the data shown above, researchers rely on high-throughput, self-validating assay systems. Below are the step-by-step protocols for the two most critical workflows in selectivity assessment.

Protocol 1: High-Throughput Chemoproteomic Profiling (e.g., KINOMEscan)

Causality & Rationale: Traditional functional kinase assays require purified, active enzymes and known substrates for hundreds of kinases, which is technically prohibitive. The KINOMEscan methodology circumvents this by using a competitive binding assay with DNA-tagged kinases. The readout relies on qPCR, allowing for massive multiplexing and extreme sensitivity without needing active enzymes[1].

Step-by-Step Methodology:

  • Library Preparation: Express the human kinome as fusion proteins with T7 bacteriophage (which inherently contains the phage DNA genome serving as a unique quantitative tag).

  • Bait Immobilization: Immobilize a broad-spectrum, non-selective kinase inhibitor (the "bait") onto magnetic beads.

  • Competitive Binding Reaction:

    • Combine the DNA-tagged kinase library, the immobilized bait beads, and the test inhibitor scaffold (e.g., at 1 µM).

    • Self-Validating Control: Include a well-characterized promiscuous inhibitor (e.g., Staurosporine) as a positive control to ensure assay dynamic range, and DMSO as a negative baseline control.

  • Incubation & Washing: Incubate for 1 hour at room temperature. The test scaffold competes with the immobilized bait for the kinase active site. Wash the beads extensively. If the test scaffold binds a specific kinase with high affinity, that kinase is washed away in the supernatant.

  • Elution & qPCR: Elute the remaining kinases bound to the bait beads. Quantify the amount of each kinase via qPCR targeting the T7 phage DNA.

  • Data Analysis: Calculate the % Control =[(Test Compound qPCR signal - Positive Control signal) / (DMSO signal - Positive Control signal)] × 100. Calculate thermodynamic Kd​ values from dose-response curves.

High-throughput competitive binding workflow for assessing kinome-wide selectivity.

Protocol 2: Orthogonal Cellular Target Engagement (NanoBRET)

Causality & Rationale: Biochemical selectivity (like KINOMEscan) does not always translate to cellular selectivity. In intact cells, physiological ATP concentrations are extremely high (1–5 mM). A scaffold must possess sufficient affinity to overcome this endogenous ATP competition. NanoBRET provides a live-cell, self-validating system to confirm that the biochemical selectivity holds true in a physiological environment[4],[5].

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase active site. The proximity of the tracer to NanoLuc generates a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor scaffold.

  • Equilibration: Incubate for 2 hours at 37°C to allow the inhibitor to compete with both the fluorescent tracer and endogenous intracellular ATP.

  • Signal Detection: Measure the BRET signal. A reduction in BRET indicates that the test scaffold has successfully displaced the tracer in live cells.

  • Validation: Compare the cellular IC50​ to the biochemical Kd​ . Scaffolds that maintain their selectivity window in this assay are prioritized for in vivo studies.

Conclusion

Assessing the selectivity of an inhibitor based on its scaffold requires a multi-tiered approach. While structural design (Type I vs. Type II vs. Allosteric) provides the foundation for selectivity[1], empirical validation through comprehensive biochemical panels and orthogonal cellular assays is non-negotiable. As demonstrated, assumptions about scaffold classes (e.g., "Type II is always more selective") are frequently overturned by rigorous chemoproteomic profiling[4],[2].

References

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv URL:[Link]

  • Exploring Selectivity of Multikinase Inhibitors across the Human Kinome Source: ACS Omega URL:[Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states Source: PNAS URL:[Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? Source: IntechOpen URL:[Link]

  • Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes Source: NIH / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(3,5-Dichlorophenyl)butanoic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(3,5-Dichlorophenyl)butanoic acid, a halogenated organic compound. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

The core principle of chemical waste management is to treat all substances with unknown toxicological profiles with a high degree of caution. Given the structure of 4-(3,5-Dichlorophenyl)butanoic acid, which contains a dichlorinated phenyl ring, it is prudent to handle it as a hazardous substance with potential for environmental toxicity.

I. Hazard Identification and Risk Assessment
Property Information Source
Chemical Name 4-(3,5-Dichlorophenyl)butanoic acid-
Synonyms Not available-
CAS Number Not available-
Likely Hazards May cause skin irritation, serious eye irritation, and respiratory irritation.[2]Inferred from similar compounds
Physical State Likely a solid at room temperatureInferred from similar compounds
Chemical Class Halogenated organic acid-
II. Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard is mandatory.[4][5][6][7]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[1]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[7][9]

III. Step-by-Step Disposal Protocol

The disposal of 4-(3,5-Dichlorophenyl)butanoic acid must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] Chemical waste should never be disposed of in the regular trash or down the sanitary sewer.[10][13]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. As a halogenated organic compound, 4-(3,5-Dichlorophenyl)butanoic acid waste must be collected separately from non-halogenated organic waste.[13][14] This is because the disposal methods for these two categories of waste often differ, with halogenated waste typically being more costly and complex to process.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible waste container.[11][15] Polyethylene or glass containers are generally suitable. Avoid using metal cans for halogenated solvent waste as they can corrode.[16]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[10][17] The label must also include:

    • The full chemical name: "4-(3,5-Dichlorophenyl)butanoic acid" (avoid abbreviations or chemical formulas).[10]

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.[10]

    • The name of the principal investigator and the laboratory location.[10]

    • Appropriate hazard pictograms.[10]

Step 3: Waste Accumulation and Storage

  • Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12][17]

  • Keep the waste container securely closed at all times, except when adding waste.[13][15]

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials.[16]

Step 4: Disposal Request and Pickup

Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[10] Do not attempt to transport hazardous waste off-site yourself.

IV. Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and contain the material.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-(3,5-Dichlorophenyl)butanoic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of 4-(3,5-Dichlorophenyl)butanoic acid waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate Begin Disposal Process container Select Compatible Waste Container segregate->container label_container Label Container with 'Hazardous Waste' & Contents container->label_container store Store in Satellite Accumulation Area label_container->store Keep container closed request_pickup Request Pickup from Environmental Health & Safety (EHS) store->request_pickup When container is full end End: Proper Disposal by Licensed Facility request_pickup->end

Caption: Workflow for the safe disposal of 4-(3,5-Dichlorophenyl)butanoic acid.

VI. Conclusion

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to these established protocols, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the broader community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.[4][5]

References

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.). [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). [Link]

  • Laboratory Waste Management Guidelines. (2020, October). [Link]

  • Halogenated Solvents. (n.d.). [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). [Link]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone. (n.d.). [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.). [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). [Link]

  • Butanoic Acid - SAFETY DATA SHEET. (2018, October 23). [Link]

  • tr-50 precipitant. (2006, September 22). [Link]

Sources

Handling

Personal protective equipment for handling 4-(3,5-Dichlorophenyl)butanoic acid

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory requirements, but as a rigorous system of chemical causality. 4-(3,5-Dichlorophenyl)butanoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory requirements, but as a rigorous system of chemical causality. 4-(3,5-Dichlorophenyl)butanoic acid —and its structural derivatives like (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid, which are critical precursors in the synthesis of radiotheranostic agents[1]—presents unique toxicological and logistical challenges.

To build a self-validating safety protocol, we must understand how the molecule's structural domains dictate its physical behavior, its interaction with human biology, and its environmental persistence. This guide provides drug development professionals with an authoritative, step-by-step framework for the operational handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profile and Mechanistic Causality

To implement effective safety protocols, one must understand the chemical causality behind the hazards. The compound exhibits two primary reactive domains that drive its Global Harmonized System (GHS) classifications[2][3]:

  • The Carboxylic Acid Group : Acts as a proton donor, leading to localized pH reduction upon contact with mucosal membranes or skin moisture. This directly causes tissue irritation and protein denaturation.

  • The Dichlorophenyl Ring : The highly electronegative chlorine atoms significantly increase the molecule's lipophilicity. This allows the compound to readily permeate cellular lipid bilayers if ingested or inhaled, contributing to its systemic toxicity and respiratory irritation.

Table 1: GHS Hazard Summary and Mechanistic Triggers

Hazard CodeDescriptionMechanistic Cause
H302 Harmful if swallowedHigh lipophilicity enables rapid gastrointestinal absorption into the systemic circulation.
H315 Causes skin irritationAcidic moiety disrupts the epidermal acid mantle, leading to localized inflammation.
H319 Causes serious eye irritationRapid protein denaturation and pH drop in the corneal epithelium.
H335 May cause respiratory irritationInhalation of fine crystalline dust interacts with alveolar moisture, causing localized acidity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatic carboxylic acids. The selection must be driven by barrier compatibility and permeation rates[3][4].

  • Hand Protection (Critical) : Do NOT use standard latex gloves. The lipophilic nature of the dichlorophenyl group can compromise weak elastomeric barriers. Requirement : Wear heavy-duty Butyl rubber gloves or double-layer high-density Nitrile gloves. Butyl rubber provides superior resistance to permeation by halogenated aromatics.

  • Eye/Face Protection : Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. If handling large quantities where dust generation is highly probable, a full-face shield worn over the goggles is required to protect facial skin from airborne particulates.

  • Respiratory Protection : All operations must be conducted inside a certified chemical fume hood. If weighing outside a hood is unavoidable due to static electricity issues, a NIOSH-approved N95 or P100 particulate respirator must be worn to prevent the inhalation of H335-triggering dust.

  • Body Protection : A flame-resistant, knee-length laboratory coat with fitted cuffs. Ensure there is no exposed skin between the glove cuff and the lab coat.

HazardLogic Chem 4-(3,5-Dichlorophenyl) butanoic acid Prop1 Carboxylic Acid Moiety (Proton Donor) Chem->Prop1 Prop2 Halogenated Aromatic Ring (Lipophilic) Chem->Prop2 Haz1 H315 / H319: Skin & Eye Irritation Prop1->Haz1 Haz2 H302 / H335: Systemic Toxicity & Resp. Irritation Prop2->Haz2 PPE2 Butyl Rubber Gloves (Resists Permeation) Prop2->PPE2 Requires specific barrier PPE1 Chemical Safety Goggles & Lab Coat Haz1->PPE1 PPE3 Fume Hood / P100 Respirator (Prevents Inhalation) Haz2->PPE3

Logical relationship between chemical properties, hazards, and required PPE.

Operational Workflow & Handling Protocol

Every step in the handling process must be a self-validating system to ensure total containment.

Step-by-Step Methodology:

  • Pre-Operation Validation : Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Do not proceed if the digital monitor is out of range or the alarm is active.

  • Static Mitigation : 4-(3,5-Dichlorophenyl)butanoic acid is typically a dry powder that can hold a static charge, making it prone to aerosolization. Use an anti-static zero-stat gun on the weighing vessel and use a grounded stainless steel or conductive plastic spatula.

  • Transfer & Weighing : Place the analytical balance inside the fume hood. Tare the closed vessel, add the chemical, and seal the vessel before removing it from the balance enclosure. This prevents micro-dust dispersion into the general laboratory environment.

  • Reaction Setup : Dissolve the compound in the chosen solvent (e.g., polar aprotic solvents like DMF or DMSO) within a closed system. Purge with inert gas (Nitrogen or Argon) if the downstream synthetic application requires air-free conditions.

  • Decontamination : Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., a dilute alkaline solution or isopropanol) to ensure no microscopic residue remains.

Workflow Start Pre-Operation: Verify Fume Hood & Don PPE Weighing Weighing & Transfer: Apply Anti-static Measures Start->Weighing Reaction Reaction Setup: Closed System Dissolution Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Protocol: Alkaline Wipe & Collect Spill->Cleanup Yes Waste Waste Segregation: Halogenated Organic Stream Spill->Waste No Cleanup->Waste End Post-Operation: Decontamination & Doffing Waste->End

Standard Operating Procedure workflow for handling 4-(3,5-Dichlorophenyl)butanoic acid.

Disposal and Waste Management Plan

The disposal of chlorinated organic acids requires strict adherence to environmental regulations. Improper disposal can lead to severe ecological damage and the formation of highly toxic byproducts[5].

  • Strict Segregation : All waste containing 4-(3,5-Dichlorophenyl)butanoic acid MUST be strictly segregated into a Halogenated Organic Waste stream.

  • Causality for Segregation : Mixing halogenated waste with non-halogenated waste complicates the disposal process. Halogenated organics must be destroyed via high-temperature commercial incineration (typically >1100°C) equipped with acid gas scrubbers. Lower temperature incineration of chlorinated compounds can inadvertently synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[6].

  • Solid Waste : Contaminated PPE, wipes, and empty vials must be placed in a solid hazardous waste container explicitly labeled "Solid Halogenated Organic Debris."

  • Aqueous Waste : If the acid is neutralized to its salt form in an aqueous layer during a workup, do not pour it down the drain. Collect the aqueous layer in a dedicated "Aqueous Halogenated Waste" carboy.

References

  • Title : IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER Source : ResearchGate URL :[Link]

  • Title : SAFETY DATA SHEET - Halogenated Aromatic Acids Source : Fisher Scientific URL :[Link]

  • Title : Kinetics and Mechanism of Pentachlorophenol Degradation (Disposal of Chlorine-Containing Wastes) Source : ACS Publications URL :[Link]

Sources

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